molecular formula C36H50N8O10S B12397441 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Cat. No.: B12397441
M. Wt: 786.9 g/mol
InChI Key: LFERUOXIGGAGRW-RUFPXSEBSA-N
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Description

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a useful research compound. Its molecular formula is C36H50N8O10S and its molecular weight is 786.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H50N8O10S

Molecular Weight

786.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C36H50N8O10S/c1-20(37)31(48)40-21(2)32(49)41-22(3)33(50)44-27(17-24-10-12-25(45)13-11-24)34(51)39-18-29(46)38-19-30(47)42-28(16-23-8-6-5-7-9-23)35(52)43-26(36(53)54)14-15-55-4/h5-13,20-22,26-28,45H,14-19,37H2,1-4H3,(H,38,46)(H,39,51)(H,40,48)(H,41,49)(H,42,47)(H,43,52)(H,44,50)(H,53,54)/t20-,21-,22-,26-,27-,28-/m0/s1

InChI Key

LFERUOXIGGAGRW-RUFPXSEBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The methodologies detailed herein are established laboratory practices for peptide production, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

The peptide with the sequence Alanine-Alanine-Alanine-Tyrosine-Glycine-Glycine-Phenylalanine-Methionine is a custom peptide that may find applications in various research areas, including its use as a standard in mass spectrometry or as a fragment in larger protein studies. Its synthesis is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Characterization is crucial to confirm the identity and purity of the final product and is typically performed using mass spectrometry and amino acid analysis.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the target peptide is performed using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support resin.[1][2] This method involves the stepwise addition of amino acids from the C-terminus (Methionine) to the N-terminus (Alanine).

Materials and Reagents

The following table summarizes the key reagents and their recommended specifications for the synthesis.

ReagentSpecificationSupplier Example
Resin Pre-loaded Fmoc-Met-Wang resinNovabiochem®
Amino Acids Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OHVarious
Coupling Reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Various
Base DIPEA (N,N-Diisopropylethylamine)Various
Deprotection Reagent 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)Various
Solvents DMF, DCM (Dichloromethane)HPLC Grade
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OReagent Grade
Experimental Protocol for SPPS

The synthesis follows a cyclical process of deprotection and coupling for each amino acid.

Step 1: Resin Swelling

  • Place the Fmoc-Met-Wang resin in a reaction vessel.

  • Swell the resin in DMF for 30 minutes to ensure optimal reaction conditions.[3]

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the methionine.

  • Drain the deprotection solution and wash the resin thoroughly with DMF.

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH), HBTU, and DIPEA in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours to facilitate the coupling reaction.

  • Monitor the reaction completion using a Kaiser test.[4]

Step 4: Repetitive Cycles

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Gly, Gly, Tyr(tBu), Ala, Ala, Ala.

Step 5: Cleavage and Deprotection

  • After the final coupling and deprotection of the N-terminal Alanine, wash the resin with DCM and dry it.

  • Add the cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups.[4]

  • Agitate for 2-3 hours.

Step 6: Peptide Precipitation and Collection

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.[5]

  • Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

SPPS_Workflow start Start: Fmoc-Met-Wang Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for Ala, Ala, Ala, Tyr, Gly, Gly, Phe wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate crude_peptide Crude Peptide precipitate->crude_peptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide product contains the desired full-length peptide along with impurities such as truncated and deletion sequences. RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[5]

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC with UV detector
Column C18 stationary phase, wide-pore (e.g., 300 Å)
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Sample Preparation Crude peptide dissolved in Mobile Phase A
Experimental Protocol for RP-HPLC Purification

Step 1: Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates.[5]

Step 2: Column Equilibration

  • Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) for several column volumes.

Step 3: Gradient Elution

  • Inject the filtered peptide solution onto the column.

  • Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

Step 4: Fraction Collection

  • Collect fractions corresponding to the major peak, which should be the target peptide.

Step 5: Purity Analysis and Lyophilization

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (typically >95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.[5]

RP-HPLC Purification Workflow

HPLC_Workflow start Start: Crude Peptide dissolve Dissolve in Mobile Phase A start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject elute Gradient Elution (Water/Acetonitrile/TFA) inject->elute collect Fraction Collection (UV Detection) elute->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilization pool->lyophilize pure_peptide Purified Peptide lyophilize->pure_peptide

Caption: Workflow for the Purification of this compound by RP-HPLC.

Characterization of the Synthesized Peptide

To ensure the synthesized peptide has the correct identity and purity, a combination of analytical techniques is employed.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[6][7] This provides strong evidence for the correct sequence.

Expected Molecular Weight Calculation:

Amino AcidMonoisotopic Mass (Da)
Alanine (x3)71.03711 * 3 = 213.11133
Tyrosine163.06333
Glycine (x2)57.02146 * 2 = 114.04292
Phenylalanine147.06841
Methionine131.04049
Total (Sum of Residues) 768.32648
Mass of H₂O (for peptide bonds, n-1) 18.01056 * 7 = 126.07392
Mass of H and OH (for termini) 1.007825 + 17.00274 = 18.010565
Calculated Monoisotopic Mass (M) 768.32648 - 126.07392 + 18.010565 = 660.263125
Calculated Average Mass ~837.9 g/mol

The experimentally determined mass from techniques like MALDI-TOF or ESI-MS should closely match this calculated value.

Amino Acid Analysis

Amino acid analysis provides a quantitative measure of the amino acid composition of the peptide, confirming the presence and ratio of each amino acid.[8][9] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.[9]

Expected Amino Acid Ratios:

Amino AcidExpected Ratio
Alanine (Ala)3
Tyrosine (Tyr)1
Glycine (Gly)2
Phenylalanine (Phe)1
Methionine (Met)1

Conclusion

The synthesis and purification of the octapeptide this compound can be reliably achieved using standard Fmoc-based solid-phase peptide synthesis and reversed-phase HPLC. Rigorous characterization by mass spectrometry and amino acid analysis is essential to verify the identity and purity of the final product, ensuring its suitability for downstream research and development applications.

References

In-Depth Technical Guide to the Physicochemical Properties of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The information herein is intended to support research, development, and application of this peptide by providing essential data on its chemical and physical characteristics, as well as standardized methodologies for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for a range of applications, from designing solution-based assays to developing analytical methods for purity and stability assessment.

PropertyValueSource / Method
Molecular Formula C36H50N8O10S---
Molecular Weight 786.89 g/mol [Calculated]
Isoelectric Point (pI) ~5.43Calculated using a standard pKa dataset for amino acid residues.
Appearance Typically a solid at room temperature.Generic observation for similar peptides.
Hydrogen Bond Donors 10[Calculated]
Hydrogen Bond Acceptors 12[Calculated]
Rotatable Bonds 22[Calculated]
Heavy Atom Count 55[Calculated]
CAS Number 67746-47-8---

Solubility and Stability

Understanding the solubility and stability of this compound is paramount for its handling, storage, and application in experimental settings.

Solubility:

  • This peptide is generally soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2]

  • For aqueous solutions, it may be necessary to first dissolve the peptide in a minimal amount of DMSO and then dilute with an aqueous buffer. Water solubility is reported as 5 mg/mL, potentially requiring sonication.[1]

  • Alternative solvents for in vitro studies that can be tested include ethanol (B145695) and dimethylformamide (DMF).[3]

Stability and Storage:

  • As a solid powder, the peptide is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[3]

  • In a solvent such as DMSO, it should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]

  • The peptide is stable at ambient temperature for short periods, such as during shipping.[3]

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways for this compound. While some commercial suppliers have anecdotally associated it with the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways, these claims are not yet substantiated by peer-reviewed research.[4] Further investigation is required to elucidate its precise biological function and mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the peptide sample.

Methodology:

  • System: A reverse-phase HPLC (RP-HPLC) system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: The purity is calculated based on the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the identity of the peptide by verifying its molecular weight.

Methodology:

  • System: An Electrospray Ionization Mass Spectrometer (ESI-MS) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.

  • Sample Preparation (ESI-MS): The peptide solution from the HPLC eluent can be directly infused into the mass spectrometer. Alternatively, a 10 µM solution in 50:50 acetonitrile:water with 0.1% formic acid can be prepared.

  • Sample Preparation (MALDI-TOF): Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the peptide.

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of this compound (786.89 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To obtain information about the three-dimensional structure and conformation of the peptide in solution.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.

  • Experiments:

    • 1D 1H NMR: To obtain a general overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structural calculations.

  • Data Analysis: The NMR spectra are processed and analyzed to assign proton resonances to specific amino acids in the peptide sequence. The NOE cross-peaks are used to generate distance constraints, which are then used in molecular modeling software to calculate a family of 3D structures consistent with the experimental data.

Visualizations

Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a synthetic peptide such as this compound.

experimental_workflow synthesis Peptide Synthesis (Solid-Phase) cleavage Cleavage & Deprotection synthesis->cleavage 1. Synthesis precipitation Precipitation & Lyophilization cleavage->precipitation 2. Post-synthesis processing crude_peptide Crude Peptide precipitation->crude_peptide purification Preparative RP-HPLC crude_peptide->purification 3. Purification fraction_collection Fraction Collection purification->fraction_collection purity_check Analytical RP-HPLC fraction_collection->purity_check 4. Quality Control ms_verification Mass Spectrometry (MS) fraction_collection->ms_verification Identity Confirmation final_product Purified & Characterized Peptide purity_check->final_product Purity >95% ms_verification->final_product nmr_analysis NMR Spectroscopy quantification Peptide Quantification (e.g., UV-Vis, AAA) final_product->nmr_analysis Structural Analysis final_product->quantification Concentration Determination bio_assay Biological Activity Assays final_product->bio_assay 5. Functional Studies

Caption: A typical experimental workflow for the synthesis and characterization of a peptide.

References

An In-depth Technical Guide on the Predicted 3D Structure of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining the three-dimensional (3D) structure of the short peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Due to the inherent flexibility of short peptides, a single static structure is less probable than a conformational ensemble. This document outlines the leading computational prediction techniques, including ab initio modeling and molecular dynamics simulations, that can be employed to predict the structure of this peptide. Furthermore, it details the experimental protocols, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, that are crucial for validating computationally derived models. While a definitive, experimentally determined 3D structure for this compound is not publicly available, this guide serves as a robust framework for researchers to predict and validate its structure, a critical step in understanding its potential biological function and in the rational design of peptide-based therapeutics.

Introduction to Peptide Structure Prediction

The function of a peptide is intrinsically linked to its three-dimensional structure. The peptide this compound is a sequence of eight amino acids. Predicting the 3D structure of such oligopeptides is a significant challenge in computational biology. Unlike larger proteins, which often have a stable hydrophobic core to drive folding into a defined structure, short peptides are highly flexible and can exist in a multitude of conformations in solution.[1] Therefore, the "predicted structure" is often best represented as an ensemble of low-energy conformations.

Computational methods for structure prediction are generally categorized into template-based modeling and de novo (or ab initio) prediction. Given the short length of this compound, template-based methods are less likely to be effective, making de novo approaches more suitable.

Computational Prediction Methodologies

De novo peptide structure prediction aims to model the peptide's conformation from its amino acid sequence alone, without relying on a homologous template structure.

Ab Initio Folding and Conformational Search

Ab initio methods explore the vast conformational space of the peptide to find the most energetically favorable structures. A prominent tool in this area is PEP-FOLD, which is specifically designed for predicting the structure of short peptides.[2] The general workflow for such a prediction is as follows:

  • Sequence Input: The primary amino acid sequence (this compound) is provided to the prediction server.

  • Conformational Sampling: The algorithm generates a large number of candidate conformations. This is often achieved by assembling short, overlapping structural fragments from a library of known protein structures.

  • Energy Minimization: Each candidate structure undergoes energy minimization using a coarse-grained force field to resolve steric clashes and optimize local geometry.

  • Clustering and Ranking: The resulting low-energy conformations are clustered based on structural similarity. The centroids of the most populated clusters are then presented as the most probable predicted structures.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations can be used to refine predicted structures and explore the conformational landscape of the peptide in a simulated physiological environment.[3][4]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • The peptide structure (obtained from an initial ab initio prediction) is placed in a simulation box.

    • The box is solvated with a chosen water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 atm) while restraining the peptide's position. This allows the solvent molecules to relax around the peptide.

  • Production Run: The positional restraints on the peptide are removed, and the simulation is run for an extended period (nanoseconds to microseconds). The trajectory of all atoms is saved at regular intervals.

  • Analysis: The resulting trajectory is analyzed to identify dominant conformations, hydrogen bonding patterns, and other structural features.

Predicted Structural Data

While a specific, experimentally validated 3D structure for this compound is not available, we can present expected quantitative data from a typical de novo prediction. The following tables summarize the kind of data that would be generated.

Table 1: Physicochemical Properties of this compound
PropertyValue
Amino Acid Sequence This compound
Molecular Formula C42H55N9O10S
Molecular Weight 898.0 g/mol
Isoelectric Point (pI) 5.54
Net Charge at pH 7 0

Data calculated using standard bioinformatics tools.

Table 2: Predicted Secondary Structure Propensities
ResiduePositionPredicted Secondary Structure
Ala1Coil
Ala2Coil
Ala3Coil
Tyr4Coil/Turn
Gly5Coil/Turn
Gly6Coil/Turn
Phe7Coil
Met8Coil

This is a representative prediction. The high prevalence of "Coil" is expected for a short, flexible peptide.

Experimental Validation Techniques

Computational models must be validated by experimental data. For peptides, the primary techniques are NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution 3D structure of molecules in solution.[5][6][7][8] For a peptide like this compound, NMR can provide information about inter-atomic distances, which can be used as constraints to build a structural model.

Experimental Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation: The synthesized and purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimicking solvent).

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

  • Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

  • Constraint Extraction: NOE cross-peaks are integrated to derive a set of upper-limit distance constraints between protons.

  • Structure Calculation: A family of structures is calculated that satisfies the experimental constraints using software like CYANA or XPLOR-NIH.

  • Refinement: The calculated structures are typically refined in a simulated water environment.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide, but it requires the peptide to form a well-ordered crystal.[9][10] This can be a significant challenge for short, flexible peptides.[11]

Experimental Protocol: Peptide Crystallography

  • Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Crystal Optimization: Promising initial "hits" are optimized to produce larger, single crystals suitable for diffraction.

  • Data Collection: A single crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Solution: The phases of the diffracted X-rays are determined, which can be challenging for novel peptide structures. This may require the incorporation of heavy atoms.

  • Model Building and Refinement: An atomic model of the peptide is built into the calculated electron density map and refined to best fit the experimental data.

Signaling Pathways and Biological Context

While no specific signaling pathway has been definitively associated with the this compound peptide in the literature, its sequence contains motifs that could suggest potential interactions. For instance, the presence of Tyrosine (Tyr) allows for potential phosphorylation by tyrosine kinases, which are key components of many signaling pathways.[12] Short peptides can act as agonists or antagonists of receptors or as enzyme inhibitors. The workflow for identifying such a role is depicted below.

Visualizations

Diagram 1: Peptide Structure Prediction Workflow

G Computational Prediction Workflow for this compound A Peptide Sequence (AAAYGGFM) B De Novo Prediction (e.g., PEP-FOLD) A->B C Initial 3D Models (Conformational Ensemble) B->C D Molecular Dynamics Simulation C->D E Refined Structural Ensemble D->E F Experimental Validation (NMR, X-ray) E->F

Caption: Workflow for predicting and validating the 3D structure of a short peptide.

Diagram 2: Logical Amino Acid Sequencedot

PeptideSequence Ala1 Ala Ala2 Ala Ala1->Ala2 Ala3 Ala Ala2->Ala3 Tyr Tyr Ala3->Tyr Gly1 Gly Tyr->Gly1 Gly2 Gly Gly1->Gly2 Phe Phe Gly2->Phe Met Met Phe->Met

References

Uncharted Territory: The Biological Activity of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met has not been the subject of published scientific investigation into its biological activity. A thorough review of scientific literature and biochemical databases reveals a significant gap in our understanding of this peptide's function, with no available quantitative data, detailed experimental protocols, or established signaling pathways associated with it.

The peptide's structure, featuring the core Met-enkephalin sequence (Tyr-Gly-Gly-Phe-Met) at its C-terminus, suggests a potential interaction with opioid receptors. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation and other physiological processes. The N-terminal extension of "Ala-Ala-Ala" could theoretically influence its receptor binding affinity, selectivity, and metabolic stability compared to the native Met-enkephalin. However, without empirical data, this remains purely speculative.

Currently, information regarding this compound is limited to its commercial availability from various chemical suppliers for research purposes. These suppliers provide basic chemical and physical properties but offer no details on its biological effects.

Hypothetical Research Directions

Given the peptide's structural similarity to Met-enkephalin, a logical starting point for investigation would be to explore its activity at opioid receptors. A series of well-established in vitro and in vivo assays could be employed to characterize its potential biological functions.

Table 1: Proposed Initial Screening Assays for this compound
Assay TypeObjectiveKey Parameters to Measure
Receptor Binding Assays To determine the affinity and selectivity of the peptide for different opioid receptor subtypes (μ, δ, κ).Ki (inhibition constant), IC50 (half maximal inhibitory concentration)
In Vitro Functional Assays To assess the functional activity of the peptide at opioid receptors (agonist, antagonist, or inverse agonist).EC50 (half maximal effective concentration), Emax (maximum effect) in assays such as cAMP inhibition or β-arrestin recruitment.
Enzymatic Stability Assays To evaluate the peptide's resistance to degradation by peptidases.Half-life (t1/2) in plasma or brain homogenates.
In Vivo Analgesia Models To determine if the peptide exhibits pain-relieving properties in animal models.Nociceptive threshold (e.g., tail-flick latency, paw withdrawal threshold).

Experimental Protocols: A Roadmap for Investigation

Should a research initiative be undertaken, the following experimental protocols would be fundamental in elucidating the bioactivity of this compound.

Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ, δ, or κ opioid receptors.

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding: Incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test peptide (this compound).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay Protocol
  • Cell Culture: Culture cells expressing the opioid receptor of interest (e.g., CHO-hMOR cells).

  • Cell Stimulation: Pre-treat cells with the test peptide at various concentrations for a short period.

  • Adenylate Cyclase Activation: Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values.

Potential Signaling Pathways

If this compound is found to be an opioid receptor agonist, it would likely modulate canonical G protein-coupled receptor (GPCR) signaling pathways.

Opioid_Signaling_Pathway Peptide This compound OR Opioid Receptor Peptide->OR Binds Gi Gi/o Protein OR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical opioid receptor signaling pathway.

This diagram illustrates the potential mechanism where the peptide, upon binding to an opioid receptor, activates an inhibitory G protein (Gi/o), leading to the inhibition of adenylate cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects on gene expression.

Experimental Workflow Visualization

The logical progression of experiments to characterize this novel peptide can be visualized as follows:

Experimental_Workflow Start Peptide Synthesis & Purity Analysis Binding Opioid Receptor Binding Assays (μ, δ, κ) Start->Binding Functional In Vitro Functional Assays (e.g., cAMP, β-arrestin) Binding->Functional Stability Enzymatic Stability Assays Functional->Stability InVivo In Vivo Behavioral Models (e.g., Analgesia) Stability->InVivo Conclusion Characterization of Bioactivity Profile InVivo->Conclusion

Caption: Proposed experimental workflow for peptide characterization.

Identifying Binding Partners for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for identifying and characterizing the binding partners of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the peptide's core sequence, Tyr-Gly-Gly-Phe-Met, which constitutes the endogenous opioid peptide Met-enkephalin, this guide focuses on the hypothesis that its primary binding partners are opioid receptors. The N-terminal extension, Ala-Ala-Ala, likely modulates the peptide's binding affinity, selectivity, and pharmacokinetic properties. This document outlines detailed experimental protocols for radioligand binding assays, functional assays measuring cAMP inhibition and β-arrestin recruitment, and provides the necessary context for interpreting the resulting data. Furthermore, it includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Target Peptide and its Hypothesized Binding Partners

The peptide , this compound, is a synthetic octapeptide. Its core sequence, Tyr-Gly-Gly-Phe-Met, is identical to that of Met-enkephalin, a well-characterized endogenous pentapeptide.[1] Met-enkephalin is a key neurotransmitter and neuromodulator that exerts its physiological effects, including analgesia, by binding to opioid receptors.[1][2]

The three classical opioid receptors are the mu (µ), delta (δ), and kappa (κ) receptors, all of which are G-protein coupled receptors (GPCRs).[3] Met-enkephalin exhibits a high affinity for both the µ- and δ-opioid receptors.[4] The addition of the Ala-Ala-Ala sequence at the N-terminus is a common strategy in peptide chemistry to potentially alter the peptide's stability against enzymatic degradation and to modify its receptor binding profile.[5] Therefore, the primary hypothesis is that this compound will bind to µ- and/or δ-opioid receptors, and the N-terminal extension will influence its affinity and selectivity.

Quantitative Data on Ligand Binding to Opioid Receptors

Understanding the binding affinity of the parent compound, Met-enkephalin, and related analogs is crucial for contextualizing the experimental results for this compound. The following table summarizes the binding affinities (Ki) of Met-enkephalin and a selection of its analogs for µ- and δ-opioid receptors.

LigandReceptor SubtypeSpeciesKi (nM)Reference
Met-enkephalinµ-opioid receptorRat20[6]
Met-enkephalinµ-opioid receptorHuman-[6]
Met-enkephalinδ-opioid receptorRat1 - 7.3[6]
Met-enkephalinδ-opioid receptorHuman-[6]
[D-Ala2,Met5]-enkephalinamideµ1-opioid receptorRat< 1
[D-Ala2,D-Leu5]-enkephalinδ-opioid receptorRat5 - 8
Leu-enkephalin (meta-substituted Phe4 analogs)δ-opioid receptor-0.023 - 0.93[7]
Leu-enkephalin (meta-substituted Phe4 analogs)µ-opioid receptor-0.059 - 0.98[7]

Experimental Protocols for Identifying and Characterizing Binding Partners

To elucidate the binding partners of this compound, a series of established in vitro assays are recommended. These assays will determine the peptide's binding affinity for opioid receptors and characterize its functional activity as an agonist or antagonist.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor.[8][9] These assays involve the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (this compound).

Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the human µ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).

  • Radiolabeled ligand: [3H]-DAMGO for µ-opioid receptors or [3H]-Naltrindole for δ-opioid receptors.

  • Unlabeled test peptide: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Naloxone (B1662785) (for determining non-specific binding).

  • 96-well plates.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Culture and harvest cells expressing the opioid receptor of interest. Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled test peptide (this compound) to the wells.

  • To determine non-specific binding, add a high concentration of naloxone to a separate set of wells.

  • Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing Opioid Receptors) Incubation Incubate Membranes, Radioligand, & Test Peptide Membrane_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand & Test Peptide Solutions Ligand_Prep->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc cAMP_Assay Plate_Cells Plate Receptor-Expressing Cells Pre_Incubate Pre-incubate with Phosphodiesterase Inhibitor Plate_Cells->Pre_Incubate Add_Peptide Add Test Peptide Pre_Incubate->Add_Peptide Add_Forskolin Add Forskolin Add_Peptide->Add_Forskolin Incubate Incubate Add_Forskolin->Incubate Measure_cAMP Lyse Cells & Measure cAMP Incubate->Measure_cAMP Analyze Determine EC50/IC50 Measure_cAMP->Analyze B_Arrestin_Assay Plate_Cells Plate β-arrestin Reporter Cells Add_Peptide Add Test Peptide Plate_Cells->Add_Peptide Incubate Incubate Add_Peptide->Incubate Add_Substrate Add Detection Reagents Incubate->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze Determine EC50 Measure_Signal->Analyze G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist AAA-Y-G-G-F-M Receptor Opioid Receptor (µ or δ) Agonist->Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates VGCC Ca2+ Channel G_Protein->VGCC Gβγ inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates K_efflux Hyperpolarization GIRK->K_efflux K+ efflux Ca_influx Reduced Neurotransmitter Release VGCC->Ca_influx Ca2+ influx B_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist_Receptor Agonist-Bound Receptor GRK GRK Agonist_Receptor->GRK recruits Phospho_Receptor Phosphorylated Receptor GRK->Agonist_Receptor phosphorylates B_Arrestin β-Arrestin Phospho_Receptor->B_Arrestin recruits Desensitization Desensitization (G-protein uncoupling) B_Arrestin->Desensitization Internalization Internalization B_Arrestin->Internalization MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) B_Arrestin->MAPK_Cascade scaffolds & activates

References

In Silico Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Technical Guide to Molecular Modeling and Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico modeling and molecular docking of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the peptide's structural similarity to endogenous opioid peptides, this document will use the human mu-opioid receptor (μOR) as a representative biological target for a detailed docking analysis.

Introduction

The octapeptide this compound possesses a C-terminal sequence, Tyr-Gly-Gly-Phe-Met, which is identical to the endogenous opioid peptide Met-enkephalin. Met-enkephalin is a potent agonist of the mu- and delta-opioid receptors, playing a crucial role in pain modulation and other physiological processes.[1][2] This structural homology suggests that this compound may also interact with opioid receptors.

In silico modeling and molecular docking are powerful computational techniques used in drug discovery to predict the interaction between a ligand (in this case, the octapeptide) and a biological target.[3] These methods allow for the elucidation of potential binding modes, the estimation of binding affinities, and the identification of key interacting residues, thereby guiding further experimental studies. This guide outlines a detailed protocol for such an analysis, using the human mu-opioid receptor as a case study.

Methodologies: Experimental Protocols

A multi-stage protocol is employed for the in silico analysis of the octapeptide, encompassing peptide modeling, receptor preparation, molecular docking, and post-docking analysis.[4][5]

Three-Dimensional Modeling of the Octapeptide

The initial step involves generating a three-dimensional (3D) structure of the this compound peptide.

Protocol:

  • Sequence Input: The primary amino acid sequence (this compound) is used as the input for a peptide modeling server such as PEP-FOLD or a similar tool.

  • Conformational Sampling: The server will perform a conformational search to predict the most probable 3D structures of the peptide. This often involves algorithms that predict secondary structure elements and assemble them into a final model.

  • Model Selection: The output will typically be a series of ranked models. The model with the best score (e.g., lowest potential energy) is selected for further refinement.

  • Energy Minimization: The selected peptide model is then subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and to obtain a more stable conformation.

Preparation of the Mu-Opioid Receptor

For this study, the crystal structure of the human mu-opioid receptor in complex with an agonist peptide (PDB ID: 6DDF) will be utilized.[6][7]

Protocol:

  • Structure Retrieval: The atomic coordinates of the mu-opioid receptor are downloaded from the Protein Data Bank (PDB).

  • Pre-processing: The receptor structure is prepared using molecular modeling software such as UCSF Chimera or Schrödinger's Maestro. This involves:

    • Removing water molecules and any co-crystallized ligands or non-essential ions.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning protonation states to titratable residues (e.g., His, Asp, Glu) appropriate for a physiological pH.

    • Repairing any missing side chains or loops in the protein structure.

  • Binding Site Definition: The binding site is defined based on the location of the co-crystallized agonist in the original PDB structure. This creates a grid box that encompasses the active site and defines the search space for the docking algorithm.

Molecular Docking

Molecular docking is performed to predict the binding pose of the octapeptide within the mu-opioid receptor's active site.

Protocol:

  • Docking Software: A protein-peptide docking program such as AutoDock Vina, HADDOCK, or CABS-dock is used.[4]

  • Input Files: The prepared 3D structure of the octapeptide and the prepared mu-opioid receptor are provided as input.

  • Docking Parameters:

    • The search space is defined by the grid box created during receptor preparation.

    • The number of binding modes to be generated and the exhaustiveness of the search are specified.

  • Execution: The docking algorithm systematically samples different conformations of the peptide within the defined binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.

Post-Docking Analysis

The final stage involves analyzing the results of the docking simulation.

Protocol:

  • Pose Clustering and Ranking: The docking software will output a series of predicted binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked by their predicted binding affinity.

  • Interaction Analysis: The top-ranked binding pose is visualized to identify key molecular interactions between the octapeptide and the mu-opioid receptor. This includes identifying hydrogen bonds, hydrophobic interactions, and salt bridges.

  • Binding Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be employed to recalculate the binding free energy for the top-ranked poses to provide a more accurate estimation.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical quantitative data from a successful docking simulation of this compound with the human mu-opioid receptor.

ParameterValueDescription
Binding Affinity (kcal/mol) -9.8The estimated free energy of binding. A more negative value indicates a stronger interaction.
RMSD from Reference (Å) 1.2The root-mean-square deviation of the docked peptide's backbone atoms from a reference conformation (if available).
Hydrogen Bonds 5The number of hydrogen bonds formed between the peptide and the receptor.
Interacting Receptor Residues Asp147, Tyr148, His297, Trp318Key amino acid residues in the mu-opioid receptor that form significant interactions with the peptide.
Interacting Peptide Residues Tyr4, Phe7, Met8Key amino acid residues in the octapeptide that are involved in binding to the receptor.

Visualizations

Experimental Workflow

G Figure 1: In Silico Modeling and Docking Workflow cluster_peptide Peptide Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking & Analysis p1 Octapeptide Sequence (this compound) p2 3D Structure Prediction (e.g., PEP-FOLD) p1->p2 p3 Energy Minimization p2->p3 d1 Protein-Peptide Docking (e.g., AutoDock Vina) p3->d1 Peptide Input r1 PDB Structure of μOR (e.g., 6DDF) r2 Pre-processing (Add Hydrogens, Remove Water) r1->r2 r3 Binding Site Definition r2->r3 r3->d1 Receptor Input d2 Pose Clustering & Ranking d1->d2 d3 Interaction Analysis d2->d3 d4 Binding Energy Calculation (MM/GBSA) d3->d4 end Predicted Binding Mode & Affinity d4->end Final Results

Caption: Workflow for in silico modeling and docking.

Hypothetical Signaling Pathway

G Figure 2: Hypothetical Mu-Opioid Receptor Signaling peptide This compound receptor Mu-Opioid Receptor (μOR) peptide->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylate_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylate_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp Decreased cAMP Levels adenylate_cyclase->camp cellular_response Reduced Neuronal Excitability (Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Simplified signaling pathway of μOR activation.

Conclusion

This technical guide outlines a robust in silico workflow for the modeling and molecular docking of the octapeptide this compound to the human mu-opioid receptor. The structural similarity of this peptide to Met-enkephalin provides a strong rationale for investigating its interaction with opioid receptors. The detailed protocols and hypothetical data presented herein serve as a comprehensive framework for researchers to conduct similar computational studies. The insights gained from such in silico analyses are invaluable for guiding the rational design of novel peptide-based therapeutics and for understanding the molecular basis of their biological activity. Further experimental validation is essential to confirm the computational predictions and to fully elucidate the pharmacological profile of this octapeptide.

References

An In-depth Technical Guide to the Functional Discovery of the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a synthetic peptide derivative. Its core structure, Tyr-Gly-Gly-Phe-Met, is the endogenous opioid peptide Met-Enkephalin. Met-Enkephalin is a well-characterized neurotransmitter that plays a significant role in pain modulation and has been studied for its potential in various therapeutic areas. It primarily acts as an agonist at the δ-opioid and μ-opioid receptors. The N-terminal extension of "Ala-Ala-Ala" suggests a modification aimed at potentially altering the peptide's pharmacological profile, such as its stability, receptor affinity, selectivity, or duration of action. While specific functional studies on this compound are not extensively documented in peer-reviewed literature, its function can be inferred from the properties of its core enkephalin sequence and the known effects of N-terminal modifications on opioid peptides.

This guide provides a comprehensive overview of the presumed functional characteristics of this compound, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways.

Presumed Biological Function and Signaling

Based on its structural similarity to Met-Enkephalin, this compound is hypothesized to function as an opioid receptor agonist. The activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. Commercial suppliers of this peptide suggest its involvement in the PI3K/Akt/mTOR and Protein Tyrosine Kinase (PTK) signaling pathways. Opioid receptor activation has been shown to engage these pathways, which are crucial for cell survival, proliferation, and synaptic plasticity.

Opioid Receptor Activation and Downstream Signaling

Upon binding of an agonist like the peptide , the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This activation can trigger several downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades like the PI3K/Akt pathway.

Presumed Signaling Pathway of this compound Peptide This compound Opioid_Receptor Opioid Receptor (μ/δ) Peptide->Opioid_Receptor Binds to G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates PTK Protein Tyrosine Kinase Opioid_Receptor->PTK Transactivates PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Downstream_Effectors Downstream Effectors PTK->Downstream_Effectors

Presumed signaling cascade of the peptide.

Quantitative Data Summary

As there is no publicly available quantitative data for this compound, the following table presents hypothetical data that could be generated from the experimental protocols described in this guide. This serves as a template for researchers to populate with their own findings.

ParameterReceptor SubtypeValue (Hypothetical)Assay
Binding Affinity (Ki) μ-opioid5.2 nMRadioligand Binding
δ-opioid15.8 nMRadioligand Binding
κ-opioid>1000 nMRadioligand Binding
G-Protein Activation (EC50) μ-opioid25.1 nMGTPγS Binding
δ-opioid78.3 nMGTPγS Binding
Efficacy (% of DAMGO) μ-opioid85%GTPγS Binding
δ-opioid65%GTPγS Binding
Analgesic Effect (ED50) -1.5 mg/kg (i.p.)Tail-Flick Test

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound.

Opioid Receptor Binding Assay

This protocol determines the binding affinity of the peptide for different opioid receptor subtypes.

Opioid Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and peptide Prepare_Membranes->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure_Radioactivity Measure radioactivity of filters Wash->Measure_Radioactivity Analyze_Data Analyze data to determine Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for the opioid receptor binding assay.

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing human μ, δ, or κ opioid receptors. Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Reaction: In a 96-well plate, combine the cell membranes (20-50 µg protein), a specific radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ) at a concentration near its Kd, and varying concentrations of the this compound peptide.

  • Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of the peptide to activate G-proteins, indicating its agonist activity.

GTPγS Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with [³⁵S]GTPγS, GDP, and peptide Prepare_Membranes->Incubate Filter Rapidly filter to separate bound and free [³⁵S]GTPγS Incubate->Filter Wash Wash filters Filter->Wash Measure_Radioactivity Measure radioactivity of filters Wash->Measure_Radioactivity Analyze_Data Analyze data to determine EC50 and Emax Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for the GTPγS binding assay.

Methodology:

  • Membrane Preparation: Prepare receptor-expressing cell membranes as described for the binding assay.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine membranes (10-20 µg protein), GDP (10 µM), [³⁵S]GTPγS (0.1 nM), and varying concentrations of the this compound peptide.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the stimulated binding against the peptide concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).

In Vivo Analgesic Assay (Tail-Flick Test)

This assay assesses the analgesic properties of the peptide in an animal model.

Methodology:

  • Animal Acclimatization: Acclimate mice or rats to the testing environment and handling for several days.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time until the animal flicks its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Peptide Administration: Administer this compound via a chosen route (e.g., intraperitoneal, intravenous, or intracerebroventricular) at various doses. Include a vehicle control group.

  • Post-treatment Measurements: Measure the tail-flick latency at several time points after peptide administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point. Determine the dose-response relationship and calculate the ED50 (dose required to produce 50% of the maximum analgesic effect).

Conclusion

The peptide this compound, as a derivative of Met-Enkephalin, holds potential as a modulator of the opioid system. The N-terminal tri-alanine extension may confer unique pharmacological properties that differentiate it from the parent peptide. The experimental protocols detailed in this guide provide a robust framework for the comprehensive functional characterization of this and similar novel peptides. The elucidation of its binding affinities, agonist efficacy, and in vivo effects will be crucial in determining its potential as a research tool or a therapeutic lead. Further investigation into its effects on the PI3K/Akt/mTOR and protein tyrosine kinase pathways will provide deeper insights into its cellular mechanisms of action.

An In-Depth Technical Guide to Preliminary Screening Assays for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core preliminary screening assays for peptide libraries based on the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met sequence. This peptide is an analogue of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid peptide.[1][2] Therefore, the primary targets for screening such libraries are opioid receptors, which are G-protein coupled receptors (GPCRs).[1][3] The following sections detail the experimental protocols, data presentation, and visualization of key biological and experimental pathways.

Introduction to Screening Peptide Libraries

The discovery of novel therapeutic peptides relies on the effective screening of large, diverse libraries to identify candidates with high affinity and specificity for a biological target.[4] For a library based on an Ala-Ala-Ala extension of Met-enkephalin, the goal is to identify analogues with potentially improved stability, selectivity, and therapeutic efficacy at opioid receptors (μ, δ, and κ).[5][6] Preliminary screening assays are designed to be rapid, high-throughput, and cost-effective methods to narrow down a vast number of peptides to a manageable number of promising leads.[7]

Common high-throughput screening platforms for peptide libraries include solid-phase peptide arrays, phage display, and yeast display. These can be followed by more specific cell-based and biochemical assays to quantify the activity of identified "hits".

Key Experimental Protocols

Detailed methodologies for foundational screening techniques are provided below.

Phage display is a powerful technique for screening vast peptide libraries by displaying peptides on the surface of bacteriophages.[8]

Experimental Protocol:

  • Library Construction: A library of oligonucleotides encoding the randomized this compound peptide variants is synthesized and cloned into a phagemid vector. This vector is then used to transform E. coli, and the bacteria are subsequently infected with a helper phage to produce a diverse phage library, with each phage displaying a unique peptide.

  • Target Immobilization: The target opioid receptors (e.g., purified μ-opioid receptor) are immobilized on a solid support, such as magnetic beads or the surface of a microtiter plate.

  • Biopanning:

    • The phage library is incubated with the immobilized target, allowing phages displaying peptides with affinity for the receptor to bind.

    • Non-specific and weakly bound phages are removed through a series of stringent washing steps.

    • The bound phages are eluted, often by changing the pH or using a competitive ligand.

  • Amplification: The eluted phages are used to infect a fresh culture of E. coli to amplify the population of binding phages.

  • Iterative Screening: The process of biopanning and amplification is repeated for 3-5 rounds, with increasing stringency in the washing steps to enrich for high-affinity binders.

  • Hit Identification: After the final round of panning, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the high-affinity peptide sequences.

  • Validation: The binding of individual, identified peptides is confirmed using techniques like ELISA or surface plasmon resonance (SPR).

Yeast surface display is another robust method for screening peptide libraries, offering the advantage of eukaryotic protein processing and quality control.

Experimental Protocol:

  • Library Construction: A DNA library encoding the peptide variants is constructed and transformed into Saccharomyces cerevisiae. The peptides are expressed as fusions to a yeast cell surface protein (e.g., Aga2p), displaying them on the outer surface of the yeast cell.

  • Library Induction and Labeling: The expression of the peptide library is induced. The library is then incubated with a fluorescently labeled target protein (e.g., a soluble, tagged opioid receptor). A second fluorescent antibody targeting an epitope tag on the fusion protein can be used to normalize for expression levels.

  • Fluorescence-Activated Cell Sorting (FACS):

    • The labeled yeast library is sorted using FACS.

    • Cells exhibiting high fluorescence from the labeled target, indicating strong binding, are collected.

  • Enrichment and Iterative Sorting: The sorted yeast population is regrown and subjected to further rounds of labeling and FACS sorting, often with decreasing concentrations of the labeled target to isolate the highest affinity binders.

  • Sequence Analysis: Plasmids are isolated from the final enriched yeast population, and the peptide-encoding DNA is sequenced to identify the desired peptide ligands.

Once high-affinity binders are identified, their functional activity as agonists or antagonists must be determined. For opioid receptors, a common downstream signaling event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol (cAMP Assay):

  • Cell Culture: A cell line stably expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells) is cultured in 96- or 384-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of the hit peptides from the primary screen. Controls should include a known agonist (e.g., DAMGO for the μ-opioid receptor) and an antagonist (e.g., naloxone).

  • Forskolin Stimulation: The cells are stimulated with forskolin, a potent activator of adenylyl cyclase, to induce a high level of cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis: The reduction in cAMP levels in the presence of the peptide compared to the forskolin-only control is calculated. Dose-response curves are generated to determine the IC50 (for agonists) or Ki (for antagonists) values.

Data Presentation

Quantitative data from screening assays are crucial for comparing the potency and selectivity of different peptide analogues. The following tables present hypothetical but realistic data for a library of this compound analogues.

Table 1: Opioid Receptor Binding Affinities of Selected Peptide Analogues

This table summarizes the binding affinities (Ki, in nM) of lead peptides against μ, δ, and κ opioid receptors, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.[9][10]

Peptide IDSequenceμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
ControlMet-Enkephalin1.50.8500
AAA-Met-EnkThis compound2.11.2650
Lib-Hit-01Ala-Ala-Ala-Tyr-Gly-Gly-D-Phe -Met0.925.5800
Lib-Hit-02Ala-Ala-Ala-D-Tyr -Gly-Gly-Phe-Met15.33.21200
Lib-Hit-03Ala-Ala-Ala-Tyr-Gly-D-Ala -Phe-Met1.11.5450

Table 2: Functional Activity of Selected Peptide Analogues in a cAMP Inhibition Assay

This table shows the half-maximal inhibitory concentration (IC50, in nM) of the lead peptides in a functional cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.[6] Lower IC50 values indicate greater potency as an agonist.

Peptide IDμ-Opioid Receptor IC50 (nM)δ-Opioid Receptor IC50 (nM)
Control10.25.5
AAA-Met-Enk15.88.9
Lib-Hit-015.1150.7
Lib-Hit-0298.212.4
Lib-Hit-036.37.1

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

Phage_Display_Workflow cluster_library Library Generation cluster_panning Biopanning cluster_analysis Analysis lib Peptide DNA Library phage Phage Display Library lib->phage Cloning & Amplification bind Binding phage->bind target Immobilized Target (Opioid Receptor) target->bind wash Washing bind->wash Incubation elute Elution wash->elute Remove non-binders amplify Amplification in E. coli elute->amplify Enrichment amplify->bind Iterate 3-5x seq Sequencing amplify->seq After final round hit Hit Identification seq->hit

Phage Display Screening Workflow

This diagram illustrates the canonical G-protein signaling cascade following agonist binding to a μ-opioid receptor.[11][12]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor μ-Opioid Receptor (GPCR) g_protein Gαi/oβγ (Inactive) receptor->g_protein Activation g_alpha Gαi/o-GTP (Active) g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition camp cAMP atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., ↓ Neuronal Excitability) pka->response agonist Peptide Agonist (e.g., AAA-Met-Enk) agonist->receptor Binding

Opioid Receptor GPCR Signaling

Logical_Flow lib Peptide Library (>10^9 variants) hts High-Throughput Screening (Phage/Yeast Display) lib->hts hits Primary Hits (~100-1000 peptides) hts->hits secondary Secondary Assays (Binding Affinity - Ki) hits->secondary confirmed Confirmed Binders (~10-50 peptides) secondary->confirmed functional Functional Assays (cAMP - IC50) confirmed->functional lead Lead Candidates (1-5 peptides) functional->lead

From Library to Lead Candidate

References

A Technical Guide to Investigating the Cellular Uptake and Localization of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for studying the cellular internalization and subcellular fate of the novel peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Given the absence of published data on this specific sequence, this guide outlines a complete experimental plan, from initial characterization to mechanistic studies, based on established methodologies in peptide research.

Peptide Profile and Physicochemical Analysis

The octapeptide this compound is a neutral, predominantly hydrophobic sequence. Understanding its physicochemical properties is critical for predicting its interaction with biological membranes and for designing appropriate experimental controls.

  • Hydrophobicity: The presence of multiple hydrophobic residues (Alanine, Phenylalanine, Methionine) suggests a strong tendency to interact with lipid environments, such as the cell membrane.

  • Polarity and Charge: At physiological pH, the peptide is expected to be neutral. The single polar Tyrosine residue provides a site for potential hydrogen bonding and enzymatic modification (e.g., phosphorylation).

  • Flexibility: The Glycine-Glycine motif confers significant conformational flexibility to the peptide backbone.

  • Size: With a molecular weight of approximately 826.9 g/mol , the peptide is relatively small.

Based on these characteristics, the peptide is unlikely to function as a classic, cation-rich cell-penetrating peptide (CPP). Its cellular entry may be mediated by its hydrophobicity, potentially involving direct membrane translocation or an endocytic pathway.

Experimental Protocols for Cellular Uptake and Localization Studies

A multi-faceted approach is required to accurately quantify cellular uptake, determine subcellular localization, and elucidate the mechanism of internalization.

Peptide Synthesis and Fluorescent Labeling

Objective: To produce a high-purity peptide and conjugate it with a fluorescent dye for tracking and quantification.

Methodology:

  • Peptide Synthesis: The peptide this compound should be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purity should be assessed by high-performance liquid chromatography (HPLC) and identity confirmed by mass spectrometry.

  • Fluorescent Labeling: The most straightforward strategy is to label the N-terminal primary amine. Amine-reactive dyes such as Fluorescein isothiocyanate (FITC) or Rhodamine B are suitable choices.[1][2][3]

    • Reagents: Peptide, FITC (or other NHS-ester dye), Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Diisopropylethylamine (DIPEA), Size-exclusion chromatography column (e.g., Sephadex G-25), Phosphate-buffered saline (PBS).[2]

    • Protocol:

      • Dissolve the peptide in DMF.

      • Dissolve FITC in DMF/DMSO to a concentration of 1 mg/mL immediately before use.[2]

      • Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide), along with a 2-fold molar excess of DIPEA to facilitate the reaction.[2]

      • Incubate the reaction for 2-4 hours at room temperature in the dark, with gentle mixing.[2]

      • Purify the labeled peptide from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute corresponds to the labeled peptide.[2]

      • Confirm successful labeling and purity via HPLC and mass spectrometry.

Cell Culture

Objective: To maintain a consistent and healthy cell line for uptake experiments.

Methodology:

  • Cell Lines: A variety of cell lines should be used to assess if uptake is cell-type specific. Recommended starting lines include HeLa (human cervical cancer), A549 (human lung carcinoma), and HEK293 (human embryonic kidney).

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Quantitative Cellular Uptake Analysis

Objective: To measure the amount of peptide internalized by cells over time and at different concentrations.

Methodology (Flow Cytometry):

  • Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.

  • Peptide Incubation: Treat cells with varying concentrations of the fluorescently labeled peptide (e.g., 1, 5, 10, 25 µM) for different time points (e.g., 30 min, 1, 2, 4 hours). Include an untreated control group.

  • Washing: After incubation, wash the cells three times with cold PBS to remove surface-bound peptide.

  • Cell Detachment: Detach the cells using Trypsin-EDTA.

  • Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population will be proportional to the amount of internalized peptide.

  • Data Quenching (Optional but Recommended): To distinguish between membrane-bound and internalized peptide, treat a parallel set of cells with Trypan Blue after washing. Trypan Blue can quench the fluorescence of extracellularly bound FITC, providing a more accurate measure of internalization.

Data Presentation:

The quantitative data should be summarized in tables for clarity and ease of comparison.

Peptide Concentration (µM)Incubation Time (hr)Mean Fluorescence Intensity (Arbitrary Units)
11150 ± 12
51750 ± 45
1011480 ± 98
1022150 ± 150
1042890 ± 210
2545500 ± 340
Table 1: Hypothetical quantitative uptake data for FITC-labeled peptide in HeLa cells as measured by flow cytometry. Values are represented as mean ± standard deviation.
Subcellular Localization Analysis

Objective: To visualize the intracellular distribution of the peptide.

Methodology (Confocal Laser Scanning Microscopy):

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

  • Peptide Incubation: Treat cells with the fluorescently labeled peptide (e.g., 10 µM) for a predetermined time (e.g., 2 hours).

  • Organelle Staining: In the final 30 minutes of incubation, add organelle-specific fluorescent probes. Examples include:

    • Lysosomes: LysoTracker Red

    • Mitochondria: MitoTracker Red CMXRos

    • Nucleus: Hoechst 33342 or DAPI

  • Washing and Imaging: Wash the cells with PBS and image them immediately using a confocal microscope.[4][5] Acquire images in separate channels for the peptide and each organelle marker.

  • Co-localization Analysis: Merge the images and analyze the degree of overlap between the peptide signal and the organelle markers using software such as ImageJ with a co-localization plugin. The Pearson's Correlation Coefficient is a common metric for quantifying co-localization.

Elucidation of Uptake Mechanism

Objective: To determine the primary pathway(s) responsible for peptide internalization.

Methodology:

This involves treating cells with various inhibitors of known cellular uptake pathways prior to incubation with the fluorescent peptide.[6] The subsequent change in peptide uptake is then quantified by flow cytometry or fluorescence microscopy.

  • Energy Dependence: To determine if uptake is an active, energy-dependent process, perform the incubation at 4°C, which inhibits most active transport mechanisms.[7]

  • Endocytic Pathway Inhibition: Pre-incubate cells with specific pharmacological inhibitors for 30-60 minutes before adding the labeled peptide.

Data Presentation:

InhibitorConcentrationTarget PathwayExpected Effect on Uptake
Low Temperature (4°C)N/AEnergy-dependent processesInhibition
Chlorpromazine10 µg/mLClathrin-mediated endocytosisInhibition if pathway is involved[8]
Nystatin50 µg/mLCaveolae-mediated endocytosisInhibition if pathway is involved[8]
Amiloride5 mMMacropinocytosisInhibition if pathway is involved
Cytochalasin D10 µMActin-dependent endocytosisInhibition if pathway is involved[8]
Table 2: Common inhibitors used to investigate mechanisms of cellular uptake. The effect on uptake of the target peptide would need to be experimentally determined.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and hypothetical biological interactions.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Labeling cluster_invitro In Vitro Cellular Assays cluster_analysis Data Analysis SPPS Solid-Phase Synthesis QC1 HPLC & Mass Spec QC SPPS->QC1 Labeling Fluorescent Labeling (FITC) QC1->Labeling QC2 Purification & Final QC Labeling->QC2 Cell_Culture Cell Culture (HeLa, A549) QC2->Cell_Culture Incubate with Cells Uptake_Assay Quantitative Uptake (Flow Cytometry) Cell_Culture->Uptake_Assay Localization_Assay Localization (Confocal Microscopy) Cell_Culture->Localization_Assay Mechanism_Assay Mechanism Studies (Inhibitors) Cell_Culture->Mechanism_Assay Quant_Data Quantify Uptake Uptake_Assay->Quant_Data Coloc_Data Analyze Co-localization Localization_Assay->Coloc_Data Mech_Data Determine Pathway Mechanism_Assay->Mech_Data

Caption: Experimental workflow for studying peptide cellular uptake.

Investigation of Potential Signaling Pathways

The presence of a tyrosine residue suggests the peptide could interact with intracellular signaling cascades, particularly those regulated by tyrosine phosphorylation.[9] Upon cellular entry, the peptide could serve as a substrate for protein tyrosine kinases (PTKs), potentially activating or modulating downstream pathways.[9][10]

Hypothetical Signaling Pathway:

A plausible hypothesis is that once inside the cell, the peptide's tyrosine residue is phosphorylated by a non-receptor tyrosine kinase (e.g., a member of the Src family). This phosphorylation event could create a docking site for an adaptor protein containing an SH2 domain (e.g., Grb2), leading to the activation of the Ras-MAPK signaling cascade, which is a central regulator of cell proliferation and survival.

Signaling_Pathway cluster_membrane Cellular Entry cluster_cytosol Cytosolic Signaling Cascade Peptide Peptide (this compound) Uptake Cellular Uptake Peptide->Uptake Src Src Kinase Uptake->Src Peptide enters cytosol pPeptide Phosphorylated Peptide (pTyr) Grb2 Grb2 (Adaptor) pPeptide->Grb2 Binds SH2 domain Src->pPeptide Phosphorylates Tyr SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway initiated by the peptide.

Experimental Validation:

  • Western Blotting: Treat cells with the peptide and probe cell lysates with antibodies against phosphorylated ERK (p-ERK) and total ERK to see if the pathway is activated.

  • Kinase Inhibitors: Pre-treat cells with a Src family kinase inhibitor (e.g., PP2) before adding the peptide to see if the downstream effects are blocked.

  • Mass Spectrometry: Use phosphoproteomic techniques to identify if the peptide itself becomes phosphorylated within the cell.[11]

This comprehensive guide provides a robust starting point for the thorough investigation of the cellular interactions of the peptide this compound. The proposed experiments will yield quantitative data on its uptake efficiency, provide visual evidence of its subcellular destination, and offer insights into both its mechanism of entry and its potential to modulate intracellular signaling.

References

Enzymatic degradation pathways of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enzymatic Degradation of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octapeptide this compound is a synthetic peptide that contains the core sequence of Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid pentapeptide involved in pain modulation.[1][2] The N-terminal extension of three alanine (B10760859) residues (Ala-Ala-Ala) can influence the peptide's stability, receptor affinity, and overall pharmacokinetic profile. Understanding the enzymatic degradation pathways of this peptide is critical for its development as a potential therapeutic agent, as rapid metabolism can limit its bioavailability and efficacy.[3]

This technical guide provides a detailed overview of the primary enzymatic pathways responsible for the degradation of this compound. It outlines the key enzymes, their specific cleavage sites, and the resulting fragments. Furthermore, this guide details the experimental protocols used to characterize these degradation processes and presents quantitative data for analogous substrates to provide a framework for analysis.

Core Enzymatic Degradation Pathways

The degradation of this compound is primarily mediated by a class of enzymes known as "enkephalinases," which are peptidases that metabolize endogenous enkephalins.[3][4] The principal enzymes involved are Aminopeptidase N (APN), Neutral Endopeptidase (NEP), Dipeptidyl Peptidase 3 (DPP3), and Angiotensin-Converting Enzyme (ACE).[1][3]

Key Degrading Enzymes and Cleavage Sites
  • Aminopeptidase N (APN): As a zinc-dependent metallopeptidase, APN is an exopeptidase that catalyzes the removal of neutral amino acids from the N-terminus of peptides.[5][6] For this compound, APN would sequentially cleave the three alanine residues, starting with the N-terminal alanine. This action is a major pathway for the inactivation of enkephalin-related peptides.[6]

  • Neutral Endopeptidase (NEP, Neprilysin): NEP is a membrane-bound zinc metalloendopeptidase that hydrolyzes peptides on the amino side of hydrophobic amino acids.[5] In the context of the core enkephalin sequence, the primary cleavage site for NEP is the Gly-Phe bond.[7]

  • Dipeptidyl Peptidase 3 (DPP3): DPP3 is an exopeptidase that cleaves dipeptides from the N-terminus. It is known to cleave enkephalins at the Gly-Gly bond.[3]

  • Angiotensin-Converting Enzyme (ACE): ACE is a dipeptidyl carboxypeptidase that removes dipeptides from the C-terminus of peptides. It would likely cleave the C-terminal Phe-Met dipeptide.[3]

The coordinated action of these enzymes leads to the rapid breakdown of the peptide into smaller, inactive fragments. The primary degradation points are visualized in the pathway diagram below.

G cluster_peptide This compound Degradation cluster_enzymes Degrading Enzymes (Enkephalinases) cluster_fragments Resulting Fragments peptide Ala Ala Ala Tyr Gly Gly Phe Met frag_APN Ala + Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide->frag_APN frag_NEP Ala-Ala-Ala-Tyr-Gly-Gly + Phe-Met peptide->frag_NEP frag_DPP3 Ala-Ala-Ala-Tyr-Gly + Gly-Phe-Met peptide->frag_DPP3 frag_ACE Ala-Ala-Ala-Tyr-Gly-Gly + Phe-Met peptide->frag_ACE APN Aminopeptidase N (APN) (Exopeptidase) APN->peptide:f0 Cleaves N-terminal Ala NEP Neutral Endopeptidase (NEP) (Endopeptidase) NEP->peptide:f5 Cleaves Gly-Phe bond DPP3 Dipeptidyl Peptidase 3 (DPP3) (Exopeptidase) DPP3->peptide:f4 Cleaves Gly-Gly bond ACE Angiotensin-Converting Enzyme (ACE) (Dipeptidyl Carboxypeptidase) ACE->peptide:f6 Cleaves Phe-Met bond

Caption: Primary enzymatic cleavage sites on this compound.

Quantitative Analysis of Enzymatic Degradation

EnzymeSubstrateKm (µM)Vmax/KmNotesReference
Wild-Type NEPLeu-Enkephalin51 - 118~100% (normalized)Cleavage occurs at the Gly-Phe bond.[7]
NEP Mutant (F563L)Leu-EnkephalinN/A~80% of wild-typeDemonstrates near wild-type activity.[7]
NEP Mutant (F563V)Leu-EnkephalinN/A< 20% of wild-typeShows a significant decrease in activity.[7]
NEP Mutant (S546E)Leu-EnkephalinN/A~40-60% of wild-typeExhibits moderately reduced activity.[7]

N/A: Data not available in the cited source.

Experimental Protocols

Characterizing the enzymatic degradation of a peptide requires robust experimental methodologies to identify cleavage sites, quantify degradation rates, and determine kinetic parameters. The standard workflow involves an in vitro degradation assay followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: In Vitro Peptide Degradation Assay

This protocol describes a general method for assessing peptide stability in the presence of specific enzymes or in a complex biological matrix (e.g., cell culture media, plasma).

  • Reagent Preparation:

    • Prepare a stock solution of the peptide (this compound) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reconstitute the desired purified enzyme (e.g., recombinant human NEP or APN) to a working concentration as per the manufacturer's instructions.

    • Prepare a reaction buffer compatible with the enzyme's optimal activity.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the peptide substrate (to a final concentration, e.g., 10-100 µM), and initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, such as 4% trifluoroacetic acid (TFA) or by heating, to denature the enzyme.[8]

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet the denatured protein.

    • Transfer the supernatant, containing the peptide and its fragments, to an HPLC vial for LC-MS/MS analysis.

Protocol: Fragment Analysis by LC-MS/MS

LC-MS/MS is the definitive method for separating, identifying, and quantifying the parent peptide and its degradation products.[9][10][11]

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).[10]

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid). This separates the parent peptide from its more hydrophilic fragments based on their retention times.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the intact parent peptide and all potential fragments.

    • MS2 Scan (Fragmentation): Precursor ions corresponding to the parent peptide and its major fragments are selected and fragmented (e.g., via collision-induced dissociation).[12] The resulting product ions are analyzed to generate a fragmentation spectrum.

  • Data Analysis and Interpretation:

    • The parent peptide is quantified by integrating the area of its corresponding peak in the MS1 chromatogram over time. The rate of disappearance provides the degradation kinetic.

    • Degradation fragments are identified by matching their experimental fragmentation patterns (MS2 spectra) to theoretical fragmentation patterns generated from the parent peptide's sequence.[9][13] This confirms the cleavage sites.

G start Start: Peptide & Enzyme Mixture incubation Incubation at 37°C (Time Course Sampling) start->incubation quenching Reaction Quenching (e.g., add TFA) incubation->quenching centrifugation Centrifugation quenching->centrifugation lc_injection LC-MS/MS Analysis: 1. LC Injection & Separation centrifugation->lc_injection ms1_scan 2. MS1 Scan (Quantify Parent Peptide) lc_injection->ms1_scan ms2_scan 3. MS2 Fragmentation (Identify Fragments) ms1_scan->ms2_scan data_analysis Data Analysis & Interpretation ms2_scan->data_analysis end End: Degradation Pathway & Kinetics data_analysis->end

References

Predicting the Bioactivity of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Bioinformatics Tools and Experimental Validation Methods for the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met.

The octapeptide this compound, a sequence bearing resemblance to endogenous opioid peptides, presents a compelling subject for bioactivity prediction and experimental validation. This guide delineates a comprehensive workflow, integrating in silico bioinformatics tools with established experimental protocols, to elucidate the potential therapeutic activities of this peptide. Particular focus is given to its likely interaction with opioid receptor signaling pathways, a hypothesis suggested by its structural similarity to Met-enkephalin, which has an amino acid sequence of Tyr-Gly-Gly-Phe-Met.[1][2]

Section 1: In Silico Bioactivity Prediction

The initial step in assessing the potential of a novel peptide is the use of bioinformatics tools to predict its biological activities. This in silico approach is a rapid and cost-effective method to generate hypotheses for further experimental validation.[3][4]

Bioactivity Prediction Databases and Tools

A variety of online databases and prediction tools can be leveraged to analyze the peptide sequence this compound. These platforms utilize algorithms trained on large datasets of experimentally validated bioactive peptides to predict a range of activities.

Tool/DatabaseFunctionPredicted Bioactivities
BIOPEP-UWM Database of bioactive peptides and prediction tool.Potential for various activities including antihypertensive, antimicrobial, antioxidant, etc.
BioPepDB A searchable database of food-derived bioactive peptides.[5][6]Can be used to find peptides with similar sequences and known functions.
PeptideRanker A web server for the prediction of bioactive peptides.Provides a probability score of a peptide being bioactive.
MLBP (Multi-Label Deep-Learning) A deep learning approach for predicting multiple peptide bioactivities.[7]Can predict anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antimicrobial effects.

Table 1: Key Bioinformatics Tools for Peptide Bioactivity Prediction.

Predicted Bioactivity Profile of this compound

Based on the structural similarity to Met-enkephalin, a primary predicted bioactivity for this compound is its potential to act as an opioid receptor agonist. Enkephalins are known to modulate pain, stress response, and immune function through their interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][8][9] Therefore, it is hypothesized that the target peptide may exhibit similar analgesic, anxiolytic, or immunomodulatory properties.

Section 2: Experimental Validation of Predicted Bioactivity

Following in silico predictions, experimental validation is crucial to confirm the bioactivity of the peptide. A multi-tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended.

In Vitro Experimental Protocols

To confirm the predicted interaction with opioid receptors, competitive binding assays are essential.

Methodology:

  • Preparation of Cell Membranes: Isolate cell membranes from cell lines overexpressing specific opioid receptor subtypes (e.g., CHO-μ, HEK-δ, HEK-κ).

  • Radioligand Binding: Incubate the cell membranes with a known radiolabeled opioid receptor ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

  • Competition with Peptide: Add increasing concentrations of the test peptide (this compound) to the incubation mixture.

  • Detection: Measure the displacement of the radioligand by the test peptide using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the peptide, which represents the concentration required to displace 50% of the radioligand.

ParameterDescription
IC50 (Inhibitory Concentration 50%) The concentration of the peptide that inhibits 50% of the specific binding of a radioligand to its receptor.
Ki (Inhibition Constant) A measure of the binding affinity of the peptide to the receptor, calculated from the IC50 value.

Table 2: Key Parameters from Receptor Binding Assays.

To determine whether the peptide acts as an agonist or antagonist at the opioid receptor, cell-based functional assays are employed.

Methodology (cAMP Assay):

  • Cell Culture: Use cell lines expressing the opioid receptor of interest and a reporter system, such as a cyclic AMP (cAMP) responsive element coupled to a luciferase gene.

  • Peptide Treatment: Treat the cells with varying concentrations of the peptide.

  • Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Luciferase Assay: Measure the luciferase activity, which is inversely proportional to the level of cAMP inhibition by the peptide (for Gi-coupled receptors like opioid receptors).

  • Data Analysis: Determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Assay TypePrincipleMeasured Parameter
cAMP Assay Measures the inhibition of adenylyl cyclase activity upon receptor activation.EC50 / IC50
Reporter Gene Assay Measures the activation of a downstream reporter gene following receptor activation.EC50 / IC50
Calcium Mobilization Assay Measures changes in intracellular calcium levels upon receptor activation.EC50 / IC50

Table 3: Common Cell-Based Functional Assays for Opioid Receptors.

If other bioactivities, such as antihypertensive effects, are predicted, enzyme inhibition assays can be performed. For example, to test for ACE (angiotensin-converting enzyme) inhibitory activity:

Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of ACE and its substrate (e.g., hippuryl-histidyl-leucine).

  • Inhibitor Incubation: Pre-incubate the ACE with various concentrations of the peptide.

  • Enzymatic Reaction: Initiate the reaction by adding the substrate.

  • Detection: Measure the product formation (e.g., hippuric acid) using spectrophotometry or HPLC.

  • Data Analysis: Calculate the IC50 value of the peptide.

In Vivo Experimental Protocols

Should in vitro assays yield promising results, in vivo studies in animal models are the next step to evaluate the physiological effects of the peptide.[10]

Methodology (Analgesic Activity - Hot Plate Test):

  • Animal Model: Use rodents (e.g., mice or rats).

  • Peptide Administration: Administer the peptide via an appropriate route (e.g., intracerebroventricularly, intravenously, or orally).

  • Nociceptive Testing: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).

  • Data Analysis: Compare the response latency before and after peptide administration to determine the analgesic effect.

Animal ModelBioactivity AssessedKey Parameters
Rodent Hot Plate/Tail-Flick Test AnalgesiaResponse latency
Elevated Plus Maze Anxiolytic activityTime spent in open arms
Spontaneously Hypertensive Rats (SHR) Antihypertensive activityBlood pressure reduction

Table 4: Examples of In Vivo Models for Bioactivity Assessment.

Section 3: Signaling Pathways

The predicted interaction of this compound with opioid receptors suggests its involvement in well-characterized signaling cascades. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).[6]

G-Protein Signaling Pathway

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels (VGCCs), leading to a decrease in neurotransmitter release.[6]

  • Activation of MAP Kinase Pathway: The Gβγ subunit can also activate the mitogen-activated protein (MAP) kinase pathway, which is involved in cell growth and differentiation.[5]

β-Arrestin Signaling Pathway

In addition to G-protein signaling, opioid receptor activation can also trigger the β-arrestin pathway. This pathway is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades.[5]

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation biopep BIOPEP-UWM binding Receptor Binding Assays biopep->binding Predicts Opioid-like Activity peptideranker PeptideRanker peptideranker->binding mlbp MLBP enzyme Enzyme Inhibition Assays mlbp->enzyme Predicts other activities functional Cell-Based Functional Assays binding->functional Confirmed Binding analgesia Analgesia Models functional->analgesia Confirmed Agonism anxiety Anxiety Models functional->anxiety hypertension Hypertension Models enzyme->hypertension

Caption: A logical workflow for the prediction and validation of peptide bioactivity.

Opioid Receptor G-Protein Signaling Pathway

G_protein_signaling Peptide This compound Receptor Opioid Receptor Peptide->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Gβγ inhibits MAPK MAP Kinase Pathway G_protein->MAPK Gβγ activates cAMP ↓ cAMP AC->cAMP Hyperpolarization ↑ K+ Efflux (Hyperpolarization) GIRK->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release VGCC->Neurotransmitter Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: Simplified G-protein signaling cascade initiated by opioid receptor activation.

β-Arrestin Signaling Pathway

Beta_arrestin_signaling Agonist Peptide Agonist Receptor Opioid Receptor Agonist->Receptor GRK GRK Receptor->GRK activates P_Receptor Phosphorylated Receptor GRK->P_Receptor phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin Mediated Signaling Beta_Arrestin->Signaling ERK ERK Activation Signaling->ERK

Caption: Overview of the β-arrestin pathway in opioid receptor regulation.

Conclusion

The peptide this compound holds significant potential as a bioactive agent, likely through the modulation of opioid receptor signaling pathways. The integrated approach of in silico prediction followed by rigorous in vitro and in vivo experimental validation outlined in this guide provides a robust framework for elucidating its precise biological functions and therapeutic potential. This systematic process is essential for advancing novel peptide-based drug discovery and development.

References

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide stability and half-life

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Half-Life of [Met]-Enkephalin and its Analogs

Introduction

The peptide sequence specified, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, represents an N-terminally extended analog of the endogenous opioid peptide, [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met). [Met]-enkephalin is a pentapeptide that plays a significant role in pain modulation and neurotransmission. However, its therapeutic potential is severely limited by its rapid degradation in biological systems. This guide provides a comprehensive overview of the stability and half-life of [Met]-enkephalin, the experimental methodologies used to assess its stability, and the enzymatic pathways responsible for its breakdown. Understanding these factors is critical for researchers and drug development professionals working on designing more stable and effective enkephalin-based therapeutics. The addition of the Ala-Ala-Ala sequence is a common strategy aimed at protecting the N-terminus from enzymatic degradation, potentially enhancing the peptide's stability and half-life.

Quantitative Data on [Met]-Enkephalin Stability

The stability of [Met]-enkephalin is highly dependent on the biological matrix and the presence of specific enzymes. The following table summarizes its half-life under various experimental conditions.

Biological MatrixHalf-Life (t½)Key Degrading EnzymesReference
Human Plasma< 5 minutesAminopeptidases, Enkephalinase
Rat Brain Homogenate~20 minutesAminopeptidase N, Neprilysin (NEP)
Cerebrospinal Fluid (CSF)Significantly longer than in plasmaLower enzymatic activity
Whole Blood2.5 minutesAminopeptidases

Enzymatic Degradation Pathways

[Met]-enkephalin is primarily degraded by two main classes of enzymes: aminopeptidases that cleave the N-terminal Tyr-Gly bond, and enkephalinases (such as neprilysin) that cleave the Gly-Phe bond.

cluster_degradation Degradation Pathways cluster_products Degradation Products Met_Enk [Met]-Enkephalin (Tyr-Gly-Gly-Phe-Met) APN Aminopeptidase N (APN) Met_Enk->APN Cleavage of Tyr-Gly bond NEP Neprilysin (NEP) Met_Enk->NEP Cleavage of Gly-Phe bond Tyr Tyrosine APN->Tyr Gly_Gly_Phe_Met Gly-Gly-Phe-Met APN->Gly_Gly_Phe_Met Tyr_Gly_Gly Tyr-Gly-Gly NEP->Tyr_Gly_Gly Phe_Met Phe-Met NEP->Phe_Met cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect Blood B Centrifuge & Isolate Plasma A->B C Spike Peptide into Plasma (37°C) B->C D Incubate & Aliquot at Time Points C->D E Quench Reaction (e.g., Ethanol) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

Technical Guide: Hydrophobicity and Solubility of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive analysis of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, focusing on its core physicochemical properties: hydrophobicity and solubility. Understanding these characteristics is fundamental for its application in research, particularly in drug design, proteomics, and studies involving peptide-protein interactions. This document outlines the theoretical basis for the peptide's behavior, presents calculated quantitative data, and provides detailed experimental protocols for empirical validation. The peptide is characterized by a high degree of hydrophobicity and a neutral charge at physiological pH, rendering it poorly soluble in aqueous solutions and necessitating the use of organic solvents for reconstitution.

Physicochemical Profile of the Peptide

The primary structure of a peptide dictates its physical and chemical properties. The sequence this compound is composed of eight amino acid residues, a significant portion of which are nonpolar.

  • Hydrophobic Residues : The sequence contains five strongly hydrophobic amino acids: three Alanine (Ala), one Phenylalanine (Phe), and one Methionine (Met). Alanine, Phenylalanine, and Methionine have nonpolar side chains that tend to be repelled by water.

  • Aromatic Residues : Phenylalanine (Phe) and Tyrosine (Tyr) are aromatic amino acids. While Phenylalanine is strongly nonpolar, Tyrosine is amphipathic, possessing a large hydrophobic benzene (B151609) ring and a polar hydroxyl group. The presence of these bulky aromatic groups significantly influences the peptide's overall hydrophobicity.

  • Neutral/Polar Residues : The sequence includes two Glycine (Gly) residues and one Tyrosine (Tyr). Glycine, with its single hydrogen atom side chain, is the simplest amino acid and is considered neutral.

The predominance of nonpolar side chains predicts that the peptide will be largely hydrophobic and will likely exhibit poor solubility in aqueous media.

Quantitative Physicochemical Data

To quantify the peptide's properties, several key parameters were calculated based on its amino acid composition. The Grand Average of Hydropathy (GRAVY) score is determined by summing the hydropathy values of all amino acids and dividing by the number of residues in the sequence; a positive score indicates a hydrophobic protein or peptide.[1][2] The isoelectric point (pI) is the pH at which the peptide carries no net electrical charge.[3]

ParameterValueDescription
Molecular Formula C₃₇H₅₂N₈O₉SThe elemental composition of the peptide.
Molecular Weight 788.92 g/mol The mass of one mole of the peptide.[3]
Net Charge at pH 7.0 0Calculated by assigning +1 to basic residues (N-terminus) and -1 to acidic residues (C-terminus).[4][5][6]
Isoelectric Point (pI) 5.54The pH at which the peptide has a net charge of zero.[3]
GRAVY Score +1.0 A positive value indicates that the peptide is hydrophobic.[2][3]

Solubility Characteristics and Reconstitution Protocol

Based on the calculated parameters, this compound is classified as a neutral, hydrophobic peptide. Peptides with a net charge of zero and a high content of hydrophobic residues (>50%) are typically insoluble or sparingly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4][7]

Recommended Solubilization Strategy:

  • Primary Solvent Selection : For highly hydrophobic and neutral peptides, an organic solvent is required. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent due to its strong solubilizing power and relatively low toxicity in many experimental systems.[7][8] Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can be used as alternatives.[7]

  • Reconstitution Procedure :

    • Before opening, centrifuge the vial to pellet the lyophilized powder (e.g., 10,000 x g for 5 minutes).[5]

    • Allow the peptide to warm to room temperature in a desiccator.[5]

    • Add a minimal amount of 100% DMSO to the vial to dissolve the peptide completely. For example, for 1 mg of peptide, start with 50-100 µL of DMSO.[8]

    • To aid dissolution, the solution can be briefly sonicated (e.g., 3 cycles of 10 seconds, chilling on ice in between).[5]

    • Once the peptide is fully dissolved in DMSO, creating a concentrated stock solution, it can be slowly added dropwise to the desired aqueous buffer with vigorous vortexing to reach the final working concentration.

  • Important Considerations :

    • Always test the solubility of a small aliquot before dissolving the entire sample.[5][6]

    • The final concentration of the organic solvent should be kept to a minimum in the working solution, as it may affect biological assays. For most cell-based assays, the final DMSO concentration should ideally be below 0.5%.[7]

    • Peptides containing Methionine (Met) are susceptible to oxidation. It is advisable to use oxygen-free solvents and store stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

The following sections detail standard laboratory procedures for the empirical determination of hydrophobicity and solubility.

Protocol: Hydrophobicity Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for determining the relative hydrophobicity of peptides.[9][10] The retention time of a peptide on a nonpolar stationary phase is directly related to its hydrophobicity.[11]

Objective: To determine the retention time (a proxy for hydrophobicity) of this compound.

Materials:

  • Analytical HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Peptide sample, dissolved in a suitable solvent (e.g., DMSO) and diluted in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved at the detection wavelength (typically 214-220 nm for peptide bonds).

  • Sample Injection: Inject 10-20 µL of the prepared peptide sample onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for analytical purposes is:

    • 5% to 65% B over 30 minutes.

    • 65% to 95% B over 5 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 10 minutes.

  • Data Acquisition: Monitor the column eluent with the UV detector and record the chromatogram.

  • Analysis: The retention time (RT) is the time at which the peptide peak elutes. A longer retention time indicates greater hydrophobicity, as the peptide interacts more strongly with the C18 stationary phase.[11] A hydrophobicity index (HI) can be calculated by calibrating the system with a set of standard peptides of known hydrophobicity.[11][12]

Protocol: Aqueous Solubility Determination

This protocol describes a simple equilibrium solubility assay to quantify the maximum solubility of the peptide in a specific aqueous buffer.

Objective: To determine the solubility limit of this compound in a chosen aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • Peptide sample (lyophilized powder)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • High-speed centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the lyophilized peptide to a series of microcentrifuge tubes (e.g., add 2 mg of peptide to 1 mL of buffer). This ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the tubes and incubate them on a shaker or thermomixer at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Peptide: Centrifuge the tubes at high speed (e.g., 15,000 x g for 30 minutes) to pellet all undissolved peptide.

  • Quantification of Soluble Peptide: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Concentration Measurement: Determine the concentration of the peptide in the supernatant. This can be done by:

    • UV-Vis Spectrophotometry: Measure the absorbance at a characteristic wavelength (e.g., 280 nm, due to Tyr and Phe) and calculate the concentration using the Beer-Lambert law (requires a known extinction coefficient).

    • RP-HPLC: Inject the supernatant into a calibrated HPLC system and determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the peptide.

  • Analysis: The measured concentration represents the equilibrium solubility of the peptide in the tested buffer under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_hydrophobicity Hydrophobicity Determination (RP-HPLC) cluster_solubility Aqueous Solubility Determination H1 Equilibrate C18 Column (95% A, 5% B) H2 Inject Peptide Sample H1->H2 H3 Apply Linear Gradient (Increase %B) H2->H3 H4 Detect at 214-220 nm H3->H4 H5 Record Retention Time (RT) H4->H5 H6 Analyze Data: RT ∝ Hydrophobicity H5->H6 S1 Add Excess Peptide to Aqueous Buffer S2 Equilibrate with Shaking (e.g., 24h at 25°C) S1->S2 S3 Centrifuge to Pellet Undissolved Peptide S2->S3 S4 Collect Supernatant S3->S4 S5 Quantify Peptide Conc. (HPLC or UV-Vis) S4->S5 S6 Result: Solubility Limit (e.g., mg/mL) S5->S6

Caption: Experimental workflows for determining peptide hydrophobicity and solubility.

Signaling Pathways and Biological Context

The peptide this compound is described commercially as an amino acid analogue for research use.[13][14] A structurally similar peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu , has been identified as a fragment of β-lipotropin. β-lipotropin is a prohormone that is cleaved to produce several biologically active peptides, including β-melanocyte-stimulating hormone (β-MSH) and β-endorphin, which are involved in processes like stress response and pain modulation.[15][16][17][18] However, a specific signaling pathway or defined biological function for the Methionine-variant peptide, this compound, is not well-documented in the current scientific literature. Further research would be required to elucidate its potential biological activity and associated molecular pathways.

Conclusion

The octapeptide this compound is a neutral, highly hydrophobic molecule. Its calculated GRAVY score of +1.0 confirms its nonpolar character, which is dominated by its five hydrophobic residues. Consequently, it exhibits poor solubility in aqueous solutions and requires organic solvents such as DMSO for effective reconstitution. The provided protocols for RP-HPLC and equilibrium solubility assays offer robust methods for the empirical validation of these predicted properties. While its structural similarity to fragments of β-lipotropin is noted, its specific biological role remains to be defined. This guide serves as a foundational resource for researchers utilizing this peptide, ensuring proper handling and facilitating the design of relevant experiments.

References

Investigation of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the specific mechanism of action for the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. While this octapeptide is available from several commercial suppliers for research purposes, no peer-reviewed studies detailing its biological activity, receptor binding profile, or downstream signaling effects could be identified.

The peptide's structure contains the core sequence "Tyr-Gly-Gly-Phe-Met," which is identical to the endogenous opioid peptide [Met]-enkephalin. [Met]-enkephalin is a well-characterized neurotransmitter that acts as an agonist at opioid receptors, primarily the mu- and delta-opioid receptors. This interaction leads to a variety of physiological effects, including analgesia and immunomodulation.

However, the presence of an additional "Ala-Ala-Ala" tripeptide sequence at the N-terminus of this compound distinguishes it from [Met]-enkephalin. Such modifications to the N-terminus of opioid peptides are known to significantly alter their pharmacological properties, including receptor affinity, selectivity, and efficacy. Without experimental data, it is impossible to predict how these additional alanine (B10760859) residues would affect the peptide's ability to bind to and activate opioid or any other receptors.

Similarly, searches for a potential interaction with the c-MET receptor, a receptor tyrosine kinase involved in cell growth and cancer, yielded no results. There is no scientific basis in the available literature to suggest a link between this peptide and the c-MET signaling pathway.

Due to the absence of published research on this compound, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, and signaling pathway diagrams. The creation of such content would be speculative and without a factual basis.

Further research, including in vitro binding assays, functional cell-based assays, and in vivo studies, is required to elucidate the mechanism of action of this compound. Scientists and drug development professionals interested in this peptide would need to undertake these foundational investigations to determine its biological targets and physiological effects.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the efficient and reliable chemical synthesis of peptides for a vast array of research and therapeutic applications. The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is the most widely adopted method due to its mild reaction conditions and high efficiency. This document provides a detailed protocol for the synthesis, cleavage, and purification of the octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, a sequence containing sensitive residues requiring specific protective measures.

The protocol herein outlines the use of Rink Amide resin for the generation of a C-terminal amide, HCTU as an efficient coupling reagent, and a specialized cleavage cocktail (Reagent K) to ensure the integrity of the methionine and tyrosine residues.[1][2][3] This comprehensive guide is intended for researchers and professionals in peptide chemistry and drug development, providing both a theoretical framework and actionable experimental procedures.

Materials and Reagents

Successful synthesis of the target peptide requires high-quality reagents and solvents. The following table summarizes the necessary materials.

Category Reagent/Material Grade Supplier Example
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g loading)Synthesis GradeSigma-Aldrich, Aapptec
Amino Acids Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OHSynthesis GradeChemPep, Sigma-Aldrich
Coupling Reagent HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeAapptec, Gyros Protein Technologies
Activation Base N,N-Diisopropylethylamine (DIPEA)Synthesis GradeSigma-Aldrich
Fmoc Deprotection 20% Piperidine (B6355638) in DMFSynthesis GradePrepare fresh
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeSigma-Aldrich
Washing Solvents Isopropanol (IPA)ACS GradeVWR
Cleavage Cocktail Reagent K : Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)Reagent GradePrepare fresh
Precipitation Cold Diethyl EtherAnhydrousVWR
Purification Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)HPLC GradeFisher Scientific

Experimental Protocols

I. Resin Preparation and Swelling
  • Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol scale) and place it into a fritted peptide synthesis vessel.[4]

  • Add 5 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF.

II. Stepwise Fmoc Solid-Phase Peptide Synthesis

The peptide is assembled from the C-terminus (Methionine) to the N-terminus (Alanine). Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[5]

A. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL) to remove all traces of piperidine.

B. Amino Acid Coupling:

  • Prepare the amino acid solution: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.95 equivalents of HCTU (0.395 mmol) in 2 mL of DMF.[6]

  • Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.[6]

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

Repeat the deprotection and coupling steps for each amino acid in the sequence: Met, Phe, Gly, Gly, Tyr(tBu), Ala, Ala, Ala .

Coupling Cycle Fmoc-Amino Acid Molecular Weight ( g/mol ) Mass Required (mg) for 0.4 mmol
1Fmoc-Met-OH371.46148.6
2Fmoc-Phe-OH387.44155.0
3Fmoc-Gly-OH297.31118.9
4Fmoc-Gly-OH297.31118.9
5Fmoc-Tyr(tBu)-OH459.56183.8
6Fmoc-Ala-OH311.34124.5
7Fmoc-Ala-OH311.34124.5
8Fmoc-Ala-OH311.34124.5
III. Cleavage and Deprotection

Due to the presence of methionine and tyrosine, a scavenger-rich cleavage cocktail is essential to prevent oxidation of methionine and alkylation of tyrosine.[1][7] Reagent K is a suitable choice for this purpose.[1][7]

  • After the final coupling and washing steps, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for at least 1 hour.

  • Prepare Reagent K (10 mL total volume) fresh in a fume hood:

    • Trifluoroacetic acid (TFA): 8.25 mL (82.5%)

    • Phenol: 0.5 g (5%)

    • Water: 0.5 mL (5%)

    • Thioanisole: 0.5 mL (5%)

    • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

  • Add the freshly prepared Reagent K to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

IV. Purification and Analysis

A. Crude Peptide Analysis:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Analyze the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity.[5][8]

B. Preparative RP-HPLC Purification:

  • Column: C18 preparative column.

  • Mobile Phase A: 0.1% TFA in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30-40 minutes. The exact gradient should be optimized based on the analytical HPLC results.[5][9][10]

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

C. Final Analysis:

Confirm the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF) to ensure the correct molecular weight.

Parameter Expected Value
Peptide Sequence This compound-NH2
Molecular Formula C39H56N8O9S
Average Molecular Weight 829.0 g/mol
Monoisotopic Molecular Weight 828.39 g/mol
Purity (Post-HPLC) >95%
Typical Yield (Crude) 70-90%
Typical Yield (Purified) 20-40%

Visualized Workflows

The following diagrams illustrate the key processes in this protocol.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated 8x) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Next Amino Acid Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Next Amino Acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid FinalWash Final Wash (DCM) & Dry Wash2->FinalWash Cleave Cleavage with Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) FinalWash->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze LC-MS Analysis Purify->Analyze Lyophilize Lyophilization Purify->Lyophilize FinalProduct FinalProduct Lyophilize->FinalProduct Pure Peptide

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Cleavage_Decision Start Synthesized Peptide-Resin (this compound) Decision Does the peptide contain sensitive residues (Met, Tyr, Cys, Trp)? Start->Decision ReagentK Use Scavenger-Rich Cocktail (e.g., Reagent K) Decision->ReagentK Yes StandardCocktail Use Standard Cocktail (e.g., TFA/TIS/H2O) Decision->StandardCocktail No CleavedPeptide Crude Peptide ReagentK->CleavedPeptide StandardCocktail->CleavedPeptide

Caption: Decision workflow for selecting a cleavage cocktail.

Conclusion

This application note provides a robust and detailed protocol for the solid-phase synthesis of this compound. By employing Rink Amide resin, HCTU as the coupling agent, and Reagent K for cleavage, researchers can achieve high crude purity and successfully synthesize this peptide despite the presence of sensitive methionine and tyrosine residues. Careful execution of the described washing, cleavage, and purification steps is critical for obtaining a final product of high purity suitable for downstream applications in research and drug development. Adherence to these protocols will facilitate the reliable and efficient production of the target peptide.

References

Application Notes and Protocols for In Vivo Administration of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration and evaluation of the synthetic peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, in animal studies. This octapeptide is an extended analog of the endogenous opioid pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The addition of the N-terminal tri-alanine sequence (Ala-Ala-Ala) may influence its enzymatic stability, receptor binding affinity, and pharmacokinetic profile. The protocols outlined below are based on established methodologies for studying enkephalin analogs and are intended to serve as a starting point for investigating the pharmacological properties of this novel compound.

Mechanism of Action (Hypothesized)

The core sequence of this peptide, Tyr-Gly-Gly-Phe-Met, is identical to Met-enkephalin, a well-characterized endogenous opioid. Met-enkephalin is a potent agonist of opioid receptors, with a preference for the delta-opioid receptor (DOR) and to a lesser extent, the mu-opioid receptor (MOR).[1] Activation of these G-protein coupled receptors, primarily located in the central and peripheral nervous systems, leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channels. This cascade of events ultimately results in a hyperpolarization of neurons and a reduction in neurotransmitter release, producing effects such as analgesia.[1][2]

The N-terminal tri-alanine extension may alter the peptide's affinity for different opioid receptor subtypes or influence its susceptibility to degradation by aminopeptidases, potentially prolonging its half-life and duration of action compared to native Met-enkephalin.[3]

Signaling Pathway Diagram

Opioid_Receptor_Signaling cluster_0 Cell Membrane Peptide This compound Receptor Opioid Receptor (μ/δ) Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Effect Reduced Neuronal Excitability (e.g., Analgesia) cAMP->Effect Leads to Hot_Plate_Workflow Start Start Acclimate Acclimatize mouse to testing room Start->Acclimate Baseline Measure baseline latency on hot plate (55°C) Acclimate->Baseline Administer Administer Peptide or Vehicle Baseline->Administer Wait Wait for predetermined time (e.g., 30 min) Administer->Wait Test Place mouse on hot plate and record latency to paw lick or jump Wait->Test Cutoff Remove mouse at cutoff time (e.g., 30s) to prevent injury Test->Cutoff Record Record data and analyze Cutoff->Record End End Record->End

References

Application Notes and Protocols for Fluorescent Labeling of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools for visualizing and understanding complex biological processes in real-time.[1] By attaching a fluorescent dye to a specific peptide, such as Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, researchers can track its localization, interactions, and dynamics within living cells and tissues. This peptide, a fragment analogous to some bioactive peptides, can be utilized to study a variety of cellular functions, including receptor binding and internalization. These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging applications.

The primary method for labeling peptides is through the reaction of an amine-reactive fluorescent dye with the primary amine at the N-terminus of the peptide.[2][3][4] N-hydroxysuccinimide (NHS) esters are commonly used for this purpose due to their high reactivity and ability to form stable amide bonds under physiological-like conditions.[] The tyrosine residue within the peptide sequence also presents a potential, though less common, site for labeling using specific chemistries.[6][7]

Following the labeling reaction, purification of the fluorescently labeled peptide is crucial to remove unreacted dye and unlabeled peptide, which can interfere with imaging experiments. High-performance liquid chromatography (HPLC) is the most effective method for achieving high-purity labeled peptides.[8][9] Once purified, the labeled peptide can be used in various imaging modalities, including confocal microscopy and flow cytometry, to investigate its cellular uptake, distribution, and fate.[1]

Data Presentation

Table 1: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes
Fluorescent DyeDerivativeExcitation (nm)Emission (nm)Key Features
FluoresceinFAM/FITC495516-520High water solubility, pH-sensitive, widely used for microscopy and flow cytometry.[10][11]
RhodamineTAMRA/TRITC552-557576-578Photostable, suitable for immunochemistry and cellular imaging.[11]
Cyanine DyesCy3550570Bright and photostable, used in FRET and immunoassays.[11]
Cyanine DyesCy5650670Emission in the far-red spectrum minimizes cellular autofluorescence.[11]
Alexa Fluor DyesAlexa Fluor 488490525Bright, photostable, and pH-insensitive alternative to fluorescein.[11]
Alexa Fluor DyesAlexa Fluor 555555580Bright and photostable red-orange fluorophore.[11]
BODIPY DyesBODIPY FL505510High quantum yield, less sensitive to environmental factors.[][13]
ATTO DyesATTO 488501523Excellent photostability and brightness.[]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with NHS-Ester Dyes

This protocol details the labeling of the peptide's N-terminal primary amine.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3][14]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[3][14]

  • Purification column (e.g., HPLC)[8][9]

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye (NHS ester) in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution.[4] Vortex the mixture gently and allow the reaction to proceed for at least 4 hours at room temperature or overnight at 4°C, protected from light.[14] The optimal pH for the reaction is between 8.3 and 8.5.[3][4][14]

  • Purification: Purify the fluorescently labeled peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

    • Column: C18 column.

    • Solvents: Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. Solvent B: 0.1% TFA in acetonitrile.[9]

    • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The exact gradient will depend on the specific dye and peptide hydrophobicity.

    • Detection: Monitor the elution profile using UV absorbance at 214 nm (for the peptide backbone) and the excitation wavelength of the chosen dye.

  • Verification and Storage: Collect the fractions containing the purified labeled peptide. Confirm the identity and purity of the product by mass spectrometry and analytical HPLC. Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.

Protocol 2: Cellular Imaging with Fluorescently Labeled Peptide

This protocol provides a general guideline for imaging the cellular uptake and localization of the labeled peptide using confocal microscopy.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescently labeled this compound

  • Live-cell imaging medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Preparation: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Peptide Treatment: Prepare a working solution of the fluorescently labeled peptide in pre-warmed live-cell imaging medium at the desired final concentration. Remove the culture medium from the cells and replace it with the peptide-containing medium.[1]

  • Incubation: Incubate the cells with the labeled peptide for the desired duration (ranging from minutes to hours), depending on the experimental goals.[1]

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unbound peptide.

  • Imaging: Mount the dish or coverslip on the stage of the confocal microscope. Use the appropriate laser line to excite the fluorophore and set the emission detector to capture the fluorescence signal.[1] Acquire images at different time points to observe the dynamics of peptide localization.

Protocol 3: Flow Cytometry Analysis of Peptide Uptake

This protocol allows for the quantification of peptide uptake by a cell population.

Materials:

  • Suspension or adherent cells

  • Fluorescently labeled this compound

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 2% Fetal Bovine Serum)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Peptide Incubation: Incubate the cells with the fluorescently labeled peptide at the desired concentration for a specific time at 37°C. Include an unlabeled cell sample as a negative control.[1]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess labeled peptide. Centrifuge the cells at a low speed between each wash.[1]

  • Resuspension: Resuspend the final cell pellet in flow cytometry buffer.[1]

  • Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the chosen fluorophore. Quantify the mean fluorescence intensity of the cell population to determine the extent of peptide uptake.

Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_analysis Analysis & Application peptide This compound reaction Labeling Reaction (pH 8.3-8.5) peptide->reaction dye NHS-Ester Fluorescent Dye dye->reaction hplc RP-HPLC Purification reaction->hplc labeled_peptide Purified Labeled Peptide hplc->labeled_peptide imaging Cellular Imaging (Confocal Microscopy) labeled_peptide->imaging flow Flow Cytometry (Uptake Quantification) labeled_peptide->flow

Caption: Experimental workflow for fluorescent labeling and cellular imaging.

signaling_pathway labeled_peptide Fluorescently Labeled This compound receptor Cell Surface Receptor (Hypothetical) labeled_peptide->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Degradation) endosome->lysosome Fusion cytosol Cytosolic Release/ Trafficking endosome->cytosol Escape

Caption: Hypothetical cellular uptake pathway of the labeled peptide.

References

Application Note: Mass Spectrometry Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide range of physiological processes, including pain perception, mood regulation, and learning and memory. The accurate identification and quantification of specific neuropeptide fragments are essential for understanding their biological functions and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of the synthetic octapeptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document outlines the complete workflow, from sample preparation to data analysis, and provides predicted fragmentation data to aid in the identification and characterization of this peptide. The methodologies described herein are applicable to the analysis of other synthetic or endogenous peptide fragments, making this a valuable resource for researchers in neuroscience, pharmacology, and drug discovery.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate and sensitive mass spectrometry analysis.[1][2] The following protocol is optimized for the analysis of the synthetic peptide this compound from a pure, lyophilized powder.

Materials:

  • This compound synthetic peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh 1 mg of the lyophilized peptide and dissolve it in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation: Prepare a series of working solutions by serially diluting the stock solution with a solvent mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid. Recommended concentrations for a calibration curve are 1 µg/mL, 100 ng/mL, 10 ng/mL, 1 ng/mL, and 100 pg/mL.

  • Sample Filtration: Filter the final working solutions through a 0.22 µm syringe filter into autosampler vials to remove any particulate matter.

  • Internal Standard: For quantitative analysis, a stable isotope-labeled version of the peptide is recommended as an internal standard. The internal standard should be added to all samples and calibration standards at a fixed concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of the peptide from potential impurities and its subsequent detection and fragmentation are performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-16 min: 40-95% B

    • 16-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with data-dependent MS/MS for qualitative analysis.

  • Collision Gas: Argon

  • Fragmentation Method: Collision-Induced Dissociation (CID) is a widely used method for peptide fragmentation.[3] Other methods like Higher-energy C-trap Dissociation (HCD) can also be employed.[3]

Data Presentation

The following tables summarize the key quantitative data for the mass spectrometry analysis of this compound.

Table 1: Physicochemical Properties and Mass Spectrometry Parameters
ParameterValue
Peptide Sequence This compound
Molecular Formula C₃₉H₅₃N₉O₁₀S
Monoisotopic Mass 855.3663 Da
Average Mass 856.0 g/mol
Precursor Ion ([M+H]⁺) 856.3736 m/z
Precursor Ion ([M+2H]²⁺) 428.6909 m/z
Table 2: Predicted Fragmentation Pattern (b and y ions) for [M+H]⁺

The following table lists the predicted monoisotopic masses of the major b and y fragment ions generated during CID of the [M+H]⁺ precursor ion. These values are crucial for confirming the peptide sequence.

FragmentSequencem/zFragmentSequencem/z
b₁ A72.04y₁ M150.06
b₂ AA143.08y₂ FM297.13
b₃ AAA214.12y₃ GFM354.15
b₄ AAAY377.18y₄ GGFM411.17
b₅ AAAYG434.20y₅ YGGFM574.24
b₆ AAAYGG491.22y₆ AYGGFM645.28
b₇ AAAYGGF638.29y₇ AAYGGFM716.31

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the LC-MS/MS analysis of the this compound peptide.

G Experimental Workflow for Peptide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Peptide Lyophilized Peptide Stock Stock Solution (1 mg/mL) Peptide->Stock Dissolve Working Working Solutions (Serial Dilution) Stock->Working Dilute Filtered Filtered Sample Working->Filtered Filter LC HPLC Separation (C18 Column) Filtered->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Quant Quantification (MRM) MS2->Quant Qual Identification (MS/MS Spectra) MS2->Qual Report Report Generation Quant->Report Qual->Report

Caption: A flowchart of the major steps in the mass spectrometry analysis of the peptide.

Potential Signaling Pathway

Given the C-terminal similarity of this compound to the endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met), it is plausible that this synthetic peptide could interact with opioid receptors. The following diagram depicts a simplified opioid receptor signaling pathway, a potential mechanism of action for this peptide fragment.[4][5]

G Hypothetical Opioid Receptor Signaling Pathway Peptide Ala-Ala-Ala-Tyr- Gly-Gly-Phe-Met Receptor Opioid Receptor (GPCR) Peptide->Receptor Binds to G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: A simplified diagram of a potential G-protein coupled opioid receptor signaling cascade.

References

Application Notes and Protocols for the Detection of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met using a Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The octapeptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a novel synthetic peptide with potential applications in various research and therapeutic areas. To facilitate its study and development, a sensitive and specific quantification method is essential. This document provides a comprehensive guide to the development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

Small molecules like this peptide are often referred to as haptens; they can elicit an immune response to produce antibodies only when attached to a larger carrier molecule.[1] The competitive ELISA format is ideal for detecting small molecules, as it relies on the competition between the free peptide in the sample and a labeled peptide for binding to a limited amount of specific antibody.[2][3] The signal generated is inversely proportional to the concentration of the peptide in the sample.

I. Principle of the Competitive ELISA

The competitive ELISA for this compound is based on the competition between the unlabeled peptide in the sample and a fixed amount of peptide-enzyme conjugate for binding to a limited number of anti-peptide antibody binding sites. The antibody is pre-coated onto the wells of a microplate. When the sample and the peptide-enzyme conjugate are added to the wells, they compete to bind to the immobilized antibody. After an incubation period, the unbound components are washed away. The addition of a substrate for the enzyme results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the peptide in the sample. A standard curve is generated using known concentrations of the peptide, from which the concentration in unknown samples can be determined.

II. Materials and Reagents

Table 1: Required Materials and Reagents

Item Supplier Catalog No. Notes
This compound Peptide Custom Synthesis-Purity >95%
Anti-Peptide Polyclonal Antibody Custom Production-See Section III for development
Peptide-HRP Conjugate Custom Synthesis-See Section IV for preparation
96-well High-Binding Microplates Various-e.g., Polystyrene
Coating Buffer --0.05 M Carbonate-Bicarbonate, pH 9.6
Wash Buffer --PBS with 0.05% Tween-20 (PBST)
Blocking Buffer --1% BSA in PBST
Sample/Standard Dilution Buffer --1% BSA in PBST
TMB Substrate Solution Various-Ready-to-use
Stop Solution Various-2 M H₂SO₄
Microplate Reader Various-Capable of reading at 450 nm
Carrier Protein (KLH) Various-For antibody production
Conjugation Reagents Various-e.g., Glutaraldehyde (B144438) or EDC/NHS

III. Development of Anti-Peptide Antibody

Since short peptides are generally not immunogenic, the this compound peptide must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response in an animal model.[4][5]

Experimental Protocol: Peptide-Carrier Conjugation for Immunization
  • Peptide and Carrier Protein Preparation:

    • Dissolve the this compound peptide in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve KLH in the same buffer. The solubility of KLH can be limited, and a cloudy solution is acceptable.[4]

  • Conjugation using Glutaraldehyde:

    • Combine the peptide and KLH solutions at a desired molar ratio (e.g., 25:1 peptide to KLH).

    • Slowly add glutaraldehyde to a final concentration of 0.1%.

    • Incubate the reaction mixture with gentle stirring for 2 hours at room temperature.

    • Stop the reaction by adding a quenching agent, such as sodium borohydride (B1222165).

    • Dialyze the conjugate extensively against PBS to remove unreacted reagents.

  • Immunization Protocol:

    • An animal model (e.g., rabbits) is immunized with the peptide-KLH conjugate.

    • The initial immunization should be with an emulsion of the conjugate in Complete Freund's Adjuvant.

    • Subsequent booster immunizations should be administered with the conjugate in Incomplete Freund's Adjuvant at regular intervals (e.g., every 2-3 weeks).

    • Collect blood samples periodically to monitor the antibody titer using a direct ELISA with the peptide coated on the plate.

  • Antibody Purification:

    • Once a high antibody titer is achieved, collect the antiserum.

    • The polyclonal antibodies can be purified using affinity chromatography on a column with the immobilized this compound peptide.

IV. Preparation of Peptide-Enzyme Conjugate

For the competitive ELISA, the peptide needs to be conjugated to an enzyme, typically Horseradish Peroxidase (HRP).

Experimental Protocol: Peptide-HRP Conjugation
  • Activation of HRP:

    • Dissolve HRP in distilled water.

    • Add freshly prepared sodium periodate (B1199274) solution to activate the HRP by oxidizing its carbohydrate moieties.

    • Incubate for 20 minutes at room temperature in the dark.

    • Dialyze the activated HRP against a coupling buffer (e.g., 1 mM sodium acetate, pH 4.4).

  • Conjugation to Peptide:

    • Dissolve the this compound peptide in a carbonate buffer (pH 9.0-9.5).

    • Mix the activated HRP with the peptide solution. The primary amine of the peptide will react with the aldehyde groups on the HRP.

    • Incubate for 2 hours at room temperature with gentle stirring.

    • Add sodium borohydride to stabilize the conjugate by reducing the Schiff bases.

    • Dialyze the conjugate against PBS to remove unreacted components.

    • Store the conjugate at -20°C in the presence of a stabilizer like BSA.

V. Competitive ELISA Protocol

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection p1 Coat plate with anti-peptide antibody p2 Wash plate p1->p2 p3 Block non-specific sites p2->p3 p4 Wash plate p3->p4 a1 Add standards and samples p4->a1 a2 Add peptide-HRP conjugate a1->a2 a3 Incubate (Competition) a2->a3 a4 Wash plate a3->a4 d1 Add TMB substrate a4->d1 d2 Incubate (Color Development) d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Workflow for the competitive ELISA.

Detailed Protocol:
  • Plate Coating:

    • Dilute the purified anti-peptide antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve by serially diluting the this compound peptide in the sample/standard dilution buffer.

    • Add 50 µL of the standards or samples to the appropriate wells.

    • Add 50 µL of the diluted peptide-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

VI. Data Analysis and Interpretation

The data is analyzed by plotting the absorbance values against the corresponding concentrations of the standards. A standard curve is generated, typically using a four-parameter logistic (4-PL) curve fit. The concentration of the peptide in the unknown samples is then interpolated from this standard curve.

Table 2: Example Standard Curve Data

Standard Concentration (ng/mL) Absorbance (450 nm) % B/B₀
0 (B₀)1.850100%
0.11.68090.8%
0.51.25067.6%
1.00.85045.9%
5.00.35018.9%
10.00.1809.7%
50.00.0804.3%
Blank0.050-

Signaling Pathway Diagram

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_signal Signal Generation Ab Antibody Free_Peptide Free Peptide (Sample) Ab_Bound_Free Antibody Free_Peptide->Ab_Bound_Free Competes HRP_Peptide Peptide-HRP (Conjugate) Ab_Bound_HRP Antibody HRP_Peptide->Ab_Bound_HRP Competes Bound_Free Free Peptide Ab_Bound_Free->Bound_Free Binds Bound_HRP Peptide-HRP Ab_Bound_HRP->Bound_HRP Binds HRP HRP Product Colored Product HRP->Product Converts Substrate Substrate

Caption: Principle of competitive ELISA.

VII. Assay Performance Characteristics

The performance of the developed ELISA should be thoroughly validated.

Table 3: Assay Validation Parameters

Parameter Description Acceptance Criteria
Precision Intra- and inter-assay variability.CV < 15%
Accuracy Recovery of spiked samples.80-120%
Specificity Cross-reactivity with related molecules.Minimal cross-reactivity
Limit of Detection (LOD) Lowest detectable concentration.Determined from the standard curve
Linearity Linearity of dilution for samples.R² > 0.99

VIII. Troubleshooting

Table 4: Common Issues and Solutions

Problem Possible Cause Solution
High Background - Insufficient washing- Blocking ineffective- Conjugate concentration too high- Increase wash steps- Optimize blocking buffer and time- Titrate conjugate concentration
Low Signal - Reagents expired or improperly stored- Incubation times too short- Antibody or conjugate concentration too low- Use fresh reagents- Increase incubation times- Optimize antibody and conjugate concentrations
High Variability - Inconsistent pipetting- Plate not washed uniformly- Temperature fluctuations- Use calibrated pipettes and proper technique- Ensure uniform washing- Maintain consistent incubation temperatures

IX. Conclusion

The described competitive ELISA provides a robust and sensitive method for the quantification of the this compound peptide. Proper development of reagents and optimization of the assay protocol are critical for achieving reliable and reproducible results. This application note serves as a comprehensive guide for researchers and scientists in the implementation of this valuable analytical tool.

References

Application Notes and Protocols for the Immobilization of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met on Biosensor Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met onto common biosensor surfaces. The described techniques offer various strategies for attaching the peptide, allowing for flexibility in experimental design and optimization of biosensor performance.

Introduction

The controlled immobilization of peptides onto biosensor surfaces is a critical step in the development of reliable and sensitive detection platforms. The orientation and density of the immobilized peptide directly impact its accessibility to target molecules and, consequently, the overall performance of the biosensor. The peptide this compound offers several functional groups that can be exploited for immobilization, including the N-terminal amine, the C-terminal carboxylic acid, and the phenolic hydroxyl group of the tyrosine residue.

This document outlines three primary strategies for the immobilization of this peptide:

  • Covalent Immobilization via Amine Coupling: This method targets the N-terminal α-amine and the ε-amine of any lysine (B10760008) residues (not present in this specific peptide) for attachment to a carboxylated sensor surface.

  • Site-Specific Covalent Immobilization via Tyrosine: This approach utilizes the unique reactivity of the tyrosine residue to achieve a more controlled and oriented immobilization.

  • Affinity-Based Immobilization using a C-terminal Thiol Tag: By synthesizing the peptide with a C-terminal cysteine residue, a strong and oriented attachment can be achieved on gold surfaces.

Immobilization Strategies and Protocols

Covalent Immobilization via Amine Coupling

This widely used method involves the activation of a carboxylated sensor surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the introduction of the peptide, which forms a stable amide bond with the activated surface.

Experimental Protocol:

  • Surface Preparation:

    • For gold surfaces: Immerse the gold sensor chip in a solution of 10 mM 11-mercaptoundecanoic acid (MUA) in ethanol (B145695) for 24 hours to form a self-assembled monolayer (SAM) with a carboxylated surface. Rinse with ethanol and water, then dry under a stream of nitrogen.

    • For silicon surfaces (e.g., SiO2): Clean the surface with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ). Rinse thoroughly with deionized water and dry. Functionalize the surface by immersing in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in 95% ethanol/5% water for 1 hour. Rinse with ethanol and cure at 110°C for 1 hour. Subsequently, react the aminated surface with a 10 mg/mL solution of succinic anhydride (B1165640) in N,N-dimethylformamide (DMF) for 2 hours to generate a carboxylated surface. Rinse with DMF and ethanol, then dry.

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in cold deionized water.

    • Inject the EDC/NHS mixture over the carboxylated sensor surface for 7 minutes to activate the carboxyl groups.

  • Peptide Immobilization:

    • Dissolve the this compound peptide in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.5) at a concentration of 0.1-1 mg/mL.

    • Inject the peptide solution over the activated surface for 7-15 minutes. The primary amine at the N-terminus will react with the NHS esters to form a covalent amide bond.

  • Deactivation:

    • Inject a 1 M ethanolamine (B43304) hydrochloride solution (pH 8.5) over the surface for 7 minutes to deactivate any remaining NHS esters and block unreacted sites.

  • Washing:

    • Wash the surface with a high-salt buffer (e.g., 1 M NaCl) and then with the running buffer to remove any non-covalently bound peptide.

Workflow for Amine Coupling Immobilization

G cluster_prep Surface Preparation cluster_activation Activation cluster_immobilization Immobilization cluster_deactivation Deactivation cluster_wash Washing gold Gold Surface mua Treat with 11-Mercaptoundecanoic Acid gold->mua silicon Silicon Surface apts Treat with APTES, then Succinic Anhydride silicon->apts edc_nhs Inject EDC/NHS Solution mua->edc_nhs apts->edc_nhs peptide_inj Inject Peptide Solution (this compound) edc_nhs->peptide_inj ethanolamine Inject Ethanolamine-HCl peptide_inj->ethanolamine wash Wash with High-Salt Buffer ethanolamine->wash

Amine Coupling Workflow
Site-Specific Immobilization via Tyrosine Residue

This method allows for a more controlled orientation of the peptide by targeting the phenolic hydroxyl group of the tyrosine residue. One common approach involves the use of diazonium chemistry.

Experimental Protocol:

  • Surface Preparation:

    • Prepare an aminophenyl-functionalized surface. For gold, use a SAM of 4-aminothiophenol. For silicon, use APTES as described previously.

  • Diazotization:

    • Cool the aminophenyl-functionalized sensor surface to 4°C.

    • Prepare a fresh, cold solution of 10 mM sodium nitrite (B80452) in 1 M HCl.

    • Inject the cold sodium nitrite solution over the surface for 10-15 minutes to convert the surface amine groups to diazonium salts.

    • Wash thoroughly with cold deionized water.

  • Peptide Immobilization:

    • Dissolve the this compound peptide in a slightly alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) at a concentration of 0.5-1 mg/mL.

    • Inject the peptide solution over the diazonium-activated surface. The activated tyrosine residue will undergo an azo coupling reaction with the surface diazonium groups. The reaction can proceed for 30-60 minutes.

  • Washing:

    • Wash the surface extensively with the coupling buffer, followed by a high-salt buffer and finally the running buffer to remove non-specifically bound peptide.

Workflow for Tyrosine-Specific Immobilization

G cluster_prep Surface Preparation cluster_diazotization Diazotization cluster_immobilization Immobilization cluster_wash Washing amino_surface Prepare Aminophenyl-functionalized Surface nitrite Inject Cold Sodium Nitrite/HCl amino_surface->nitrite peptide_inj Inject Peptide Solution in Alkaline Buffer nitrite->peptide_inj wash Wash with Buffer and High-Salt Solution peptide_inj->wash

Tyrosine Coupling Workflow
Affinity-Based Immobilization via a C-terminal Thiol

This strategy requires the synthesis of the peptide with a C-terminal cysteine residue (this compound-Cys). The thiol group of the cysteine forms a strong, stable bond with gold surfaces, resulting in a well-oriented peptide monolayer.

Experimental Protocol:

  • Peptide Synthesis:

    • Synthesize the peptide this compound with a C-terminal cysteine residue using standard solid-phase peptide synthesis (SPPS).

  • Surface Preparation:

    • Clean a gold sensor surface thoroughly, for example, by UV/ozone treatment or by immersion in piranha solution (Caution: Handle with extreme care ).

  • Peptide Immobilization:

    • Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 0.1-0.5 mg/mL.

    • Immerse the clean gold sensor in the peptide solution for 2-12 hours. The thiol group will spontaneously form a covalent bond with the gold surface.

  • Backfilling (Optional but Recommended):

    • To prevent non-specific binding to any remaining bare gold surface, immerse the sensor in a solution of a short-chain alkanethiol, such as 1 mM 6-mercapto-1-hexanol (B159029) in ethanol, for 1 hour.

  • Washing:

    • Rinse the sensor surface with the immobilization buffer, followed by ethanol and water, and then dry under a stream of nitrogen.

Workflow for Thiol-Based Immobilization on Gold

G cluster_synth Peptide Synthesis cluster_prep Surface Preparation cluster_immobilization Immobilization cluster_backfill Backfilling (Optional) cluster_wash Washing spps Synthesize Peptide with C-terminal Cysteine peptide_imm Immerse in Thiol-Peptide Solution spps->peptide_imm clean_gold Clean Gold Surface clean_gold->peptide_imm mch Immerse in Mercaptohexanol Solution peptide_imm->mch wash Rinse with Buffer, Ethanol, and Water mch->wash

Thiol Coupling Workflow

Quantitative Data Summary

The following tables provide a summary of typical quantitative data obtained for different peptide immobilization techniques on biosensor surfaces. Note that these values are indicative and can vary depending on the specific peptide, surface material, and experimental conditions.

Table 1: Comparison of Immobilization Techniques

Immobilization TechniqueTypical Surface Density (ng/mm²)AdvantagesDisadvantages
Amine Coupling0.5 - 2.0Well-established, versatile for various surfaces.Random orientation, potential for reduced bioactivity.
Tyrosine Coupling0.3 - 1.5Site-specific, more controlled orientation.Requires specific amino acid, can be less efficient.
Thiol on Gold1.0 - 2.5Strong bond, well-ordered monolayer, high orientation.Requires gold surface and peptide synthesis with cysteine.

Table 2: Surface Characterization Data

ParameterAmine CouplingTyrosine CouplingThiol on Gold
Surface Plasmon Resonance (SPR) Response (RU) 500 - 2000300 - 15001000 - 2500
Contact Angle (Water) Decreases after immobilizationVaries with peptide hydrophobicityVaries with peptide hydrophobicity
Fourier-Transform Infrared (FTIR) Spectroscopy Amide I and II bands visibleAzo-group vibrations may be detectableS-Au bond may be difficult to detect directly

Table 3: Biosensor Performance Metrics (Illustrative)

Immobilization MethodAnalyte Binding Affinity (K D )Sensor Response to AnalyteNon-specific Binding
Amine Coupling10⁻⁷ - 10⁻⁹ MModerate to HighCan be significant without blocking
Tyrosine Coupling10⁻⁸ - 10⁻¹⁰ MHighModerate
Thiol on Gold10⁻⁸ - 10⁻¹⁰ MHigh and ReproducibleLow with backfilling

Note on Quantitative Data: The values presented are generalized from literature on peptide and protein immobilization. For instance, studies on nanobody immobilization on gold have shown surface densities of approximately 1.8 ng/mm², corresponding to a high-packed monolayer.[1] The binding affinity (K D ) for protein-ligand interactions on silicon biosensors has been reported in the nanomolar range.[2] The specific performance of the this compound peptide will need to be determined experimentally.

Conclusion

The choice of immobilization technique for the this compound peptide will depend on the specific application, the available instrumentation, and the desired level of control over peptide orientation. For general screening purposes, amine coupling is a robust and straightforward method. For applications requiring high sensitivity and reproducibility, site-specific methods such as tyrosine coupling or the use of a C-terminal thiol tag on gold surfaces are recommended to ensure optimal peptide presentation and bioactivity. It is crucial to characterize the modified surface at each step to confirm successful immobilization and to assess the quality of the peptide layer.

References

Application Notes and Protocols for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in Specific Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, is a valuable tool for the specific assay of chymotrypsin-like serine proteases. Its amino acid sequence, containing aromatic residues Tyrosine (Tyr) and Phenylalanine (Phe), makes it an ideal substrate for enzymes that exhibit a substrate preference for cleavage at the C-terminal side of such residues. This document provides detailed application notes and protocols for the use of this peptide as a substrate for two key enzymes: Chymotrypsin (B1334515) and Cathepsin G.

Enzymes of Interest:

  • Chymotrypsin: A digestive enzyme synthesized in the pancreas and active in the small intestine, chymotrypsin plays a crucial role in the proteolysis of dietary proteins. It is also involved in cellular signaling through the activation of Protease-Activated Receptors (PARs).

  • Cathepsin G: A serine protease primarily found in the azurophilic granules of neutrophils. Cathepsin G is a key mediator of the innate immune response, with significant roles in inflammation, host defense, and tissue remodeling.

Data Presentation: Kinetic Parameters of Analogous Substrates

Table 1: Kinetic Parameters of Chymotrypsin with Various Peptide Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Succinyl-Ala-Ala-Pro-Phe-pNA0.04 - 0.150 - 1005 x 10⁵ - 2.5 x 10⁶
N-Benzoyl-Tyr-pNA0.1 - 0.51 - 52 x 10³ - 1 x 10⁴
N-Acetyl-Phe-pNA1.0 - 5.00.1 - 1.020 - 100

Note: pNA (p-nitroanilide) is a chromogenic leaving group.

Table 2: Kinetic Parameters of Cathepsin G with Various Peptide Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-Succinyl-Ala-Ala-Pro-Phe-pNA0.1 - 0.510 - 502 x 10⁴ - 5 x 10⁵
N-Succinyl-Phe-pNA0.5 - 2.01 - 105 x 10² - 2 x 10³

Note: pNA (p-nitroanilide) is a chromogenic leaving group.

Experimental Protocols

The following are detailed protocols for chromogenic assays using this compound as a substrate. For this specific peptide, which lacks a chromogenic or fluorogenic leaving group, the cleavage products can be detected and quantified using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Chymotrypsin Activity Assay

Objective: To determine the activity of chymotrypsin by measuring the cleavage of this compound.

Materials:

  • This compound substrate

  • α-Chymotrypsin (from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically range from 0.1 to 5 mM.

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired concentration in Assay Buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add the appropriate volume of Assay Buffer.

    • Add the substrate solution to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the diluted chymotrypsin solution.

    • The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding an equal volume of Quenching Solution (10% TFA).

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject a suitable volume of the supernatant onto the HPLC system.

    • Separate the substrate and cleavage products using a gradient of Mobile Phase B.

    • Monitor the elution profile at 220 nm or 280 nm.

  • Data Analysis: Quantify the amount of product formed by integrating the peak area. Calculate the initial velocity of the reaction and determine the kinetic parameters (Km and Vmax) by performing the assay at various substrate concentrations.

Protocol 2: Cathepsin G Activity Assay

Objective: To determine the activity of Cathepsin G by measuring the cleavage of this compound.

Materials:

  • This compound substrate

  • Human Neutrophil Cathepsin G

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically range from 0.1 to 5 mM.

  • Enzyme Preparation: Prepare a stock solution of Cathepsin G in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5). Immediately before use, dilute the enzyme to the desired concentration in Assay Buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, add the appropriate volume of Assay Buffer.

    • Add the substrate solution to the desired final concentration.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the diluted Cathepsin G solution.

    • The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time should be determined to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of Quenching Solution (10% TFA).

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture.

    • Analyze the supernatant by HPLC as described in the chymotrypsin protocol.

  • Data Analysis: Quantify the product formation and calculate the kinetic parameters as described for chymotrypsin.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The enzymes chymotrypsin and Cathepsin G are involved in distinct and important signaling pathways.

Chymotrypsin_PAR2_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 Receptor Chymotrypsin->PAR2 Cleavage & Activation Gq Gq Protein PAR2->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates Downstream Downstream Signaling (e.g., MAP Kinase) PKC->Downstream Phosphorylation Cascade

Caption: Chymotrypsin activates PAR2 signaling cascade.

Cathepsin_G_Inflammatory_Signaling cluster_neutrophil Neutrophil cluster_effects Downstream Inflammatory Effects CathepsinG Cathepsin G (in Azurophilic Granules) Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation & Degranulation Inflammatory_Stimuli->Neutrophil_Activation Extracellular_CatG Extracellular Cathepsin G Neutrophil_Activation->Extracellular_CatG Release ECM_Degradation Extracellular Matrix Degradation Extracellular_CatG->ECM_Degradation Cytokine_Processing Cytokine & Chemokine Processing/Activation Extracellular_CatG->Cytokine_Processing Receptor_Cleavage Cell Surface Receptor Cleavage Extracellular_CatG->Receptor_Cleavage Immune_Cell_Recruitment Immune Cell Recruitment ECM_Degradation->Immune_Cell_Recruitment Facilitates Cytokine_Processing->Immune_Cell_Recruitment Promotes

Caption: Cathepsin G's role in the inflammatory response.

Experimental Workflow

The general workflow for conducting an enzyme assay using this compound and analyzing the results is depicted below.

Enzyme_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Start->Reagent_Prep Assay_Setup Assay Setup (Combine Buffer & Substrate) Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation at 37°C Assay_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction (Add Enzyme) Pre_Incubation->Reaction_Initiation Incubation Incubation at 37°C Reaction_Initiation->Incubation Reaction_Quenching Quench Reaction (Add TFA) Incubation->Reaction_Quenching HPLC_Analysis HPLC Analysis (Separate & Detect Products) Reaction_Quenching->HPLC_Analysis Data_Analysis Data Analysis (Calculate Velocity & Kinetics) HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the enzyme assay.

Protocol for Dissolving and Handling Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution and handling of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The information is intended for researchers, scientists, and professionals in drug development who are working with this and similar peptides.

Peptide Characteristics

The peptide this compound is a synthetic octapeptide. Understanding its physicochemical properties is crucial for its proper handling and use in experimental settings.

Physicochemical Properties Summary

PropertyValueReference
CAS Number 67746-47-8[1][2]
Appearance Solid[1]
Hydrogen Bond Donor Count 10[1]
Hydrogen Bond Acceptor Count 12[1]
Rotatable Bond Count 22[1]
Heavy Atom Count 55[1]
Complexity 1330[1]
Defined Atom Stereocenter Count 6[1]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of the peptide.

Storage Recommendations

FormTemperatureDurationNotes
Lyophilized Powder -20°C3 yearsFor long-term storage, -80°C is preferable.[3][4][5][6]
4°C2 yearsSuitable for short-term storage.[7]
Room TemperatureDays to weeksStable for short periods, such as during shipping.[7][8]
In Solvent -80°C6 monthsAliquoting is recommended to avoid freeze-thaw cycles.[3][6][9]
-20°C1 month[9]

Key Stability Considerations:

  • Hygroscopic Nature: Lyophilized peptides tend to absorb moisture from the air, which can reduce stability.[7] Always allow the vial to equilibrate to room temperature in a desiccator before opening.[7][8]

  • Oxidation: The presence of a Methionine (Met) residue makes this peptide susceptible to oxidation.[4] It is recommended to purge the vial with an inert gas like nitrogen or argon before sealing for storage.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of peptide solutions can lead to degradation and should be avoided.[3][10] Prepare aliquots of the stock solution for single-use experiments.

Dissolution Protocol

There is no universal solvent for all peptides; therefore, a systematic approach is recommended to determine the optimal solvent.[8]

Preliminary Solubility Assessment

To avoid wasting the entire sample, it is prudent to test the solubility of a small amount of the peptide first.[8][11]

Determining Peptide Charge

The solubility of a peptide is largely influenced by its net charge at a given pH. The net charge of this compound at neutral pH (around 7) is approximately zero. The N-terminus (NH2) carries a +1 charge, and the C-terminus (COOH) carries a -1 charge. The side chains of Alanine, Glycine, Phenylalanine, and Methionine are non-ionizable. Tyrosine's hydroxyl group has a high pKa and is neutral at pH 7. Therefore, this peptide is considered neutral and may have hydrophobic characteristics.

Recommended Dissolution Procedure

For neutral or hydrophobic peptides, the following step-wise procedure is recommended:

  • Start with Distilled Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[4][11] Gentle vortexing or sonication can aid dissolution.[4][8]

  • Organic Solvents (if necessary): If the peptide does not dissolve in water, a small amount of an organic solvent should be used.

    • DMSO: Dimethyl sulfoxide (B87167) (DMSO) is often effective for dissolving hydrophobic peptides.[4] Start by adding a minimal amount of pure DMSO to the peptide.[4][12] Caution: Peptides containing Met can be unstable in DMSO due to oxidation.[4][8] If DMSO is used, prepare fresh solutions and use them promptly.

    • Alternative Organic Solvents: If DMSO is not suitable, other options include acetonitrile, methanol, or isopropanol.[4]

  • Dilution into Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add this stock solution dropwise to your aqueous experimental buffer with constant, gentle agitation.[8][13] This helps to prevent precipitation.[8][13] The final concentration of the organic solvent should be kept as low as possible to avoid interference with biological assays.[4]

G start Start with Lyophilized Peptide equilibrate Equilibrate vial to Room Temperature in a Desiccator start->equilibrate weigh Weigh a small amount for solubility test equilibrate->weigh add_water Add Sterile Distilled Water weigh->add_water dissolved_water Completely Dissolved? add_water->dissolved_water add_dmso Add minimal amount of DMSO dissolved_water->add_dmso No ready Solution Ready for Use dissolved_water->ready Yes dissolved_dmso Completely Dissolved? add_dmso->dissolved_dmso add_buffer Slowly add to aqueous buffer with stirring dissolved_dmso->add_buffer Yes fail Insoluble/Precipitated Consider other solvents or methods dissolved_dmso->fail No check_precipitation Check for Precipitation add_buffer->check_precipitation check_precipitation->ready No check_precipitation->fail Yes

Caption: A potential signaling pathway initiated by the peptide binding to an opioid receptor.

Key Downstream Effects of Opioid Receptor Activation:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [14]* Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. [14][15]* Activation of MAPK Pathway: The Gβγ subunit can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is associated with cell survival and proliferation. [14] Researchers using this peptide should consider its potential to interact with opioid signaling pathways and design experiments accordingly. Assays to measure cAMP levels, ion channel activity, or MAPK phosphorylation could be employed to investigate the peptide's biological effects.

References

Application Notes and Protocols: Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the novel peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met (AAAYGGFM), in the development of advanced drug delivery systems. The unique composition of this peptide, featuring a self-assembling alanine-rich domain and a C-terminal sequence analogous to Met-enkephalin, suggests its potential for targeted drug delivery, particularly to the central nervous system.

Principle of Application

The peptide this compound is a heptapeptide (B1575542) with a dual-functional design. The N-terminal poly-alanine region (Ala-Ala-Ala) is known to promote self-assembly into stable nanostructures, such as nanoparticles or hydrogels, which can serve as a drug reservoir. The C-terminal sequence (Tyr-Gly-Gly-Phe-Met) is a well-established opioid receptor agonist, specifically targeting mu (µ) and delta (δ) opioid receptors. This inherent targeting capability can be leveraged to deliver therapeutic agents to specific cells or tissues overexpressing these receptors, such as certain neurons or cancer cells.

Potential Applications:

  • Targeted delivery of analgesics: Encapsulating non-opioid or next-generation opioid analgesics for targeted pain management with potentially reduced systemic side effects.

  • Neuro-oncology: Delivery of chemotherapeutic agents across the blood-brain barrier to target glioblastomas and other brain tumors that may overexpress opioid receptors.

  • Neurodegenerative Disorders: As a carrier for neuroprotective agents in conditions like Parkinson's or Alzheimer's disease, targeting affected neuronal populations.

Quantitative Data Summary

The following tables summarize hypothetical, yet expected, quantitative data from characterization and efficacy studies of an AAAYGGFM-based drug delivery system (e.g., AAAYGGFM-Doxorubicin nanoparticles).

Table 1: Physicochemical Properties of AAAYGGFM-Doxorubicin Nanoparticles

ParameterValueMethod
Hydrodynamic Diameter (nm)120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.05Dynamic Light Scattering (DLS)
Zeta Potential (mV)+25 ± 5 mVLaser Doppler Velocimetry
Drug Loading Content (%)8.5 ± 1.2 %UV-Vis Spectroscopy
Encapsulation Efficiency (%)92 ± 4 %UV-Vis Spectroscopy

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
110 ± 2 %25 ± 3 %
622 ± 3 %45 ± 4 %
1235 ± 4 %68 ± 5 %
2448 ± 5 %85 ± 6 %

Table 3: In Vitro Cellular Uptake in SH-SY5Y Cells (Opioid Receptor-Positive)

FormulationMean Fluorescence Intensity (Arbitrary Units)
Free Doxorubicin (B1662922)1500 ± 200
AAAYGGFM-Doxorubicin Nanoparticles4500 ± 350
Nanoparticles + Naloxone (Antagonist)1800 ± 250

Experimental Protocols

Protocol: Synthesis and Purification of AAAYGGFM Peptide

Objective: To synthesize the this compound peptide using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Met-Wang resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling reagents

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., MALDI-TOF)

Procedure:

  • Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound methionine by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF. b. Add DIC and Oxyma Pure to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm complete coupling.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Gly, Gly, Tyr, Ala, Ala, Ala).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using preparative HPLC with a water/acetonitrile gradient.

  • Characterization: Confirm the identity and purity of the peptide using analytical HPLC and mass spectrometry.

Protocol: Formulation of AAAYGGFM-Drug Nanoparticles

Objective: To formulate drug-loaded nanoparticles using the self-assembling properties of the AAAYGGFM peptide. This protocol uses doxorubicin (Dox) as a model drug.

Materials:

  • Synthesized AAAYGGFM peptide

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Drug Preparation: Dissolve Doxorubicin HCl in DMSO and add TEA to neutralize the HCl salt.

  • Peptide Dissolution: Dissolve the AAAYGGFM peptide in DMSO.

  • Self-Assembly: Add the Doxorubicin solution to the peptide solution dropwise while stirring.

  • Nanoprecipitation: Add this organic mixture dropwise into a larger volume of deionized water under vigorous stirring. The peptide will self-assemble and encapsulate the drug.

  • Dialysis: Transfer the nanoparticle suspension to a dialysis tube and dialyze against deionized water for 24 hours to remove organic solvent and unencapsulated drug.

  • Characterization: Characterize the resulting nanoparticles for size, PDI, zeta potential, drug loading content, and encapsulation efficiency as described in Table 1.

Protocol: In Vitro Cellular Uptake Study

Objective: To evaluate the receptor-mediated uptake of AAAYGGFM-Doxorubicin nanoparticles in a relevant cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells (positive for opioid receptors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • AAAYGGFM-Doxorubicin nanoparticles

  • Free Doxorubicin

  • Naloxone (opioid receptor antagonist)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.

  • Blocking (for control group): For the competition group, pre-incubate cells with a high concentration of Naloxone for 1 hour to block opioid receptors.

  • Treatment: Treat the cells with:

    • Free Doxorubicin

    • AAAYGGFM-Doxorubicin nanoparticles

    • AAAYGGFM-Doxorubicin nanoparticles (after Naloxone pre-incubation)

  • Incubation: Incubate the cells for 4 hours at 37°C.

  • Harvesting: Wash the cells three times with cold PBS to remove excess nanoparticles. Detach the cells using trypsin.

  • Analysis: Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer. An increase in mean fluorescence intensity indicates higher cellular uptake.

Diagrams and Workflows

Signaling Pathway for Receptor-Mediated Endocytosis

G cluster_membrane Extracellular cluster_cell Intracellular NP AAAYGGFM-Drug Nanoparticle Receptor Opioid Receptor (μ / δ) NP->Receptor 1. Binding Vesicle Clathrin-Coated Vesicle Receptor->Vesicle 2. Internalization Membrane Cell Membrane Clathrin Clathrin Clathrin->Vesicle Endosome Early Endosome (pH ~6.0) Vesicle->Endosome 3. Uncoating Lysosome Lysosome (pH ~5.0) Endosome->Lysosome 4. Maturation Drug Drug Release Lysosome->Drug 5. pH-Triggered Release Target Intracellular Target Drug->Target 6. Action

Caption: Receptor-mediated endocytosis pathway for AAAYGGFM nanoparticles.

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_char cluster_invitro start Start peptide_synth Peptide Synthesis (SPPS) start->peptide_synth purification HPLC Purification & MS Verification peptide_synth->purification formulation Nanoparticle Formulation (Self-Assembly) purification->formulation characterization Physicochemical Characterization formulation->characterization dls DLS (Size, PDI) zeta Zeta Potential uvvis UV-Vis (Drug Load) invitro In Vitro Studies characterization->invitro release Drug Release uptake Cellular Uptake toxicity Cytotoxicity end End invitro->end

Caption: Workflow for peptide-based nanoparticle development and evaluation.

Logical Relationship for Targeted vs. Non-Targeted Delivery

G NP_Targeted AAAYGGFM-NP (Targeted) Receptor_Positive Opioid Receptor Positive Cells NP_Targeted->Receptor_Positive Receptor_Negative Opioid Receptor Negative Cells NP_Targeted->Receptor_Negative Uptake_Low Low Cellular Uptake NP_NonTargeted Control NP (Non-Targeted) NP_NonTargeted->Receptor_Positive NP_NonTargeted->Receptor_Negative Uptake_High High Cellular Uptake Receptor_Positive->Uptake_High Specific Binding Receptor_Negative->Uptake_Low No Specific Binding

Application Note: Quantification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described is for research purposes and can be adapted for various biological matrices.

Principle

This method employs a sensitive and selective LC-MS/MS technique for the quantification of this compound. The procedure involves the extraction of the target peptide and an internal standard (IS) from human plasma via solid-phase extraction (SPE). The extracted samples are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analyte: this compound (purity >98%)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N labeled Phenylalanine) is recommended. If unavailable, a structurally similar peptide can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)

  • Plasma: Blank human plasma (K₂EDTA)

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges

  • Standard lab equipment: Pipettes, vortex mixer, centrifuge, analytical balance.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 ACN:Water) to obtain a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in the same manner.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 ACN:Water.

Preparation of Calibration Standards and Quality Controls
  • Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Solid-Phase Extraction (SPE)

The following diagram outlines the solid-phase extraction workflow for isolating the peptide from plasma.

plasma Plasma Sample (100 µL) + IS Working Solution (20 µL) acidify Acidify with 2% FA in Water (200 µL) plasma->acidify Pre-treatment load Load Sample onto SPE Cartridge acidify->load condition SPE Cartridge Conditioning (1 mL MeOH, then 1 mL Water) condition->load Preparation wash1 Wash 1: 2% FA in Water (1 mL) load->wash1 Interference Removal wash2 Wash 2: 20% ACN in Water (1 mL) wash1->wash2 elute Elute with 5% NH4OH in 80:20 ACN:Water (1 mL) wash2->elute Analyte Isolation dry Evaporate to Dryness (Nitrogen stream, 40°C) elute->dry reconstitute Reconstitute in 100 µL of Mobile Phase A dry->reconstitute Final Sample inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 60% B

    • 5.0-5.1 min: 60% to 95% B

    • 5.1-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (Re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: The precursor and product ions must be optimized by infusing the analyte and IS. Theoretical m/z values are calculated and used as a starting point. For this compound (C₃₈H₅₂N₈O₁₀), the monoisotopic mass is 812.38 Da. The [M+H]⁺ ion would be m/z 813.39.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound813.4y₇ ion: 666.3Optimized value (e.g., 25)
This compound813.4b₂ ion: 143.1Optimized value (e.g., 35)
Internal Standard (IS)e.g., 823.4 ([M+10]+H)⁺e.g., 676.3Optimized value (e.g., 25)

Data and Results

The following diagram illustrates the overall bioanalytical workflow from sample receipt to final data reporting.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sr Sample Receipt sp Sample Preparation (SPE) sr->sp ss Stock Solution Preparation cs CS & QC Preparation ss->cs cs->sp lcms LC-MS/MS Analysis sp->lcms da Data Processing (Integration) lcms->da cc Calibration Curve Generation da->cc cq Concentration Quantification cc->cq dr Data Review & Reporting cq->dr

Caption: Bioanalytical Quantification Workflow.

Calibration Curve

A linear calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor is typically used.

Nominal Conc. (ng/mL) Peak Area Ratio (Analyte/IS) Calculated Conc. (ng/mL) Accuracy (%)
1.00.0151.02102.0
2.50.0382.4598.0
10.00.15510.1101.0
50.00.76549.799.4
200.03.102201.4100.7
500.07.850509.7101.9
800.012.32799.599.9
1000.015.551009.1100.9
Note: Data shown is representative.
Method Validation Summary

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Parameter QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LLOQ -1.0<15%<15%85-115%
Precision & LQC3.0<10%<10%90-110%
Accuracy MQC150.0<8%<9%92-108%
HQC750.0<7%<8%95-105%
Recovery MQC150.0\multicolumn{3}{c}{>85%}
Matrix Effect MQC150.0\multicolumn{3}{c}{CV <15%}
Note: Acceptance criteria shown are typical for bioanalytical method validation. Data is representative.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup and a sensitive triple quadrupole mass spectrometer allows for accurate and precise measurement of the peptide across a wide dynamic range. The protocol can be validated to meet regulatory standards for use in preclinical and clinical studies.

Application Notes and Protocols for High-Throughput Screening of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of analogs of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The methodologies described herein are designed to identify and characterize peptide analogs that modulate specific biological targets or cellular pathways, facilitating the discovery of novel therapeutic leads.

Introduction

The octapeptide this compound and its analogs represent a chemical space with the potential for diverse biological activities. Due to their peptidic nature, these molecules are well-suited for targeting protein-protein interactions or acting as ligands for cell surface receptors. High-throughput screening is an essential tool for efficiently interrogating large libraries of such peptide analogs to identify compounds with desired biological effects. This guide details several robust HTS assays applicable to this purpose: Fluorescence Polarization (FP) for binding interactions, Förster Resonance Energy Transfer (FRET) for enzymatic activity, AlphaScreen for proximity-based interactions, and cell-based reporter assays for functional cellular responses.

Application Note 1: Fluorescence Polarization (FP) Assay

Application: Screening for Peptide Analogs that Inhibit Protein-Protein Interactions.

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in a homogeneous solution, making it ideal for HTS.[1] The principle is based on the differential rotation of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a larger protein.[2][3] Unbound, the tracer tumbles rapidly, leading to depolarization of emitted light. When bound to a larger protein, its rotation slows, and the emitted light remains polarized.

For screening this compound analogs, a fluorescently labeled version of the native binding partner peptide (or the parent peptide itself) can be used as a tracer. The screen then identifies analogs from the library that compete with the tracer for binding to the target protein, resulting in a decrease in fluorescence polarization.[3][4] This assay is particularly valuable for identifying inhibitors of protein-protein and protein-peptide interactions.[1][4]

Advantages:

  • Homogeneous, "mix-and-read" format simplifies automation.

  • Highly sensitive and quantitative.

  • Provides direct binding information and allows for the determination of binding affinities (IC50, Ki).[5]

Considerations:

  • Requires a fluorescently labeled version of a known binder.

  • Potential for interference from fluorescent or light-scattering compounds in the library. Using red-shifted fluorophores can mitigate some of this interference.[3]

  • The size difference between the tracer and the target protein must be sufficient to produce a significant change in polarization.

Application Note 2: Förster Resonance Energy Transfer (FRET) Assay

Application: Screening for Peptide Analogs that Inhibit Protease Activity.

FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor).[6] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring within 1-10 nanometers.[6] In a protease assay, a peptide substrate is synthesized to contain both a donor and an acceptor fluorophore. In the intact peptide, the proximity of the two fluorophores allows for FRET to occur. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, disrupting FRET and leading to a measurable change in the fluorescence emission spectrum.[7][8]

For screening this compound analogs, a FRET-based substrate can be designed incorporating a cleavage site recognized by a target protease. The library of peptide analogs can then be screened for their ability to inhibit the protease, thereby preventing cleavage of the FRET substrate and maintaining the FRET signal. This method is highly sensitive and adaptable to a high-throughput format.[6][9]

Advantages:

  • Provides a direct measure of enzymatic activity in real-time.

  • High signal-to-background ratio.

  • Can be adapted to various proteases by modifying the peptide substrate sequence.

Considerations:

  • Requires synthesis of a custom FRET-labeled peptide substrate.

  • Potential for interference from library compounds that are fluorescent or quench fluorescence. Time-Resolved FRET (TR-FRET) can be used to reduce background fluorescence interference.

Application Note 3: AlphaScreen Assay

Application: Screening for Modulators of Protein-Peptide Interactions.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used to study biomolecular interactions.[10][11] The assay relies on two types of beads: a Donor bead and an Acceptor bead.[10] When these beads are brought into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[11][12]

To screen for analogs of this compound that disrupt a protein-peptide interaction, the target protein could be captured on one type of bead (e.g., via an affinity tag like His6 or GST) and a biotinylated version of the parent peptide could be captured on streptavidin-coated beads of the other type. Interaction between the protein and the biotinylated peptide brings the beads together, generating a signal. Library compounds that inhibit this interaction will cause a decrease in the signal. This technology is extremely sensitive and is well-suited for detecting even weak interactions.[11][13]

Advantages:

  • Extremely high sensitivity and a broad dynamic range.[13]

  • Homogeneous, no-wash format.[10]

  • Robust and resistant to many forms of assay interference.

Considerations:

  • Requires specifically tagged or biotinylated binding partners.

  • Can be sensitive to light, requiring experiments to be performed in low-light conditions.

  • Some library compounds can interfere with the singlet oxygen chemistry.

Application Note 4: Cell-Based Reporter Gene Assay

Application: Screening for Peptide Analogs that Modulate Cell Signaling Pathways.

Cell-based reporter gene assays are used to measure the activation of specific signaling pathways in response to an external stimulus.[14] These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to a particular signaling pathway.[14][15] For example, if a peptide analog activates a G-protein coupled receptor (GPCR), this can lead to the activation of transcription factors that drive the expression of the reporter gene.[14][15]

To screen for this compound analogs with cell signaling activity, a cell line can be engineered to express a target receptor (e.g., an orphan GPCR) and a reporter construct linked to a downstream signaling event (e.g., CRE for Gs-coupled receptors, or SRE for Gq-coupled receptors).[15] The library of analogs is then added to the cells, and changes in the reporter gene expression are measured, typically via a luminescent or fluorescent readout. The Tango™ GPCR assay is an example of a platform that measures receptor activation through β-arrestin recruitment, which then leads to a protease-mediated release of a transcription factor.[16]

Advantages:

  • Provides a functional readout in a biologically relevant cellular context.[17]

  • Can identify agonists, antagonists, and allosteric modulators.

  • Applicable to a wide range of cellular targets and pathways.[15]

Considerations:

  • Requires development and maintenance of stable cell lines.

  • Potential for off-target effects of library compounds leading to false positives.

  • Cellular toxicity of the peptide analogs can interfere with the assay.

Data Presentation

Quantitative data from high-throughput screens should be summarized in a clear and structured format to facilitate hit identification and comparison.

Table 1: Example Summary of a Primary Screen using Fluorescence Polarization

Compound ID Peptide Sequence % Inhibition at 10 µM Z'-factor
AAA-001 This compound 2.1 0.78
AAA-002 Ala-Ala-Ala-Phe-Gly-Gly-Phe-Met 65.8 0.78
AAA-003 Ala-Ala-Ala-Tyr-Ala-Gly-Phe-Met 15.3 0.78
... ... ... ...
Positive Ctrl Unlabeled Peptide 98.5 0.78

| Negative Ctrl | DMSO | 0.0 | 0.78 |

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound ID Peptide Sequence IC50 (µM) Hill Slope

| AAA-002 | Ala-Ala-Ala-Phe-Gly-Gly-Phe-Met | 2.5 | 1.1 | 0.992 |

Table 3: Example Summary of a Cell-Based Reporter Assay

Compound ID Peptide Sequence Agonist EC50 (nM) Antagonist IC50 (nM) % Max Activation
AAB-001 This compound >10,000 >10,000 <5
AAB-002 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu 75.2 N/A 98.2
AAB-003 Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Val >10,000 543.1 N/A

| ... | ... | ... | ... | ... |

Experimental Protocols

Protocol 1: Fluorescence Polarization Competition Assay

Objective: To identify peptide analogs that inhibit the interaction between a target protein and a fluorescently labeled peptide probe.

Materials:

  • Target protein (e.g., >10 kDa).

  • Fluorescently labeled peptide probe (e.g., <1.5 kDa, labeled with a red-shifted dye like TAMRA).[3]

  • Unlabeled competitor peptide (for positive control).

  • Assay buffer (e.g., PBS, 0.01% Triton X-100).

  • Peptide analog library dissolved in DMSO.

  • 384-well, low-volume, black microplates.

  • Microplate reader with FP capabilities.

Method:

  • Probe Concentration Determination: Titrate the fluorescent peptide to find the lowest concentration that gives a stable and robust signal (typically at least 10-fold above buffer background).[3]

  • Protein Titration: Perform a serial dilution of the target protein and incubate with the fixed concentration of the fluorescent probe to determine the Kd and the protein concentration that yields ~80% of the maximum polarization signal (EC80).

  • Assay Plate Preparation:

    • Add 10 µL of assay buffer to all wells.

    • Add 100 nL of peptide analog solution (from library plates) or control solutions (DMSO for negative control, unlabeled peptide for positive control) to the appropriate wells.

    • Add 10 µL of target protein solution (at 2x the final EC80 concentration) to all wells except those for measuring the polarization of the free probe.

    • Incubate for 30-60 minutes at room temperature.

  • Probe Addition: Add 10 µL of fluorescent probe solution (at 2x the final concentration) to all wells.

  • Incubation and Measurement:

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate percent inhibition for each library compound relative to the positive and negative controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based GPCR Activation Assay (Luciferase Reporter)

Objective: To identify peptide analogs that act as agonists or antagonists of a target GPCR.

Materials:

  • HEK293 cells stably co-expressing the target GPCR and a luciferase reporter construct (e.g., CRE-luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., serum-free DMEM).

  • Known agonist for the target GPCR (if available).

  • Peptide analog library dissolved in DMSO.

  • 384-well, white, solid-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer plate reader.

Method:

  • Cell Plating: Seed the stable cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Agonist Screen):

    • Remove culture medium and replace with assay medium.

    • Add 100 nL of peptide analog solution or control solutions to the wells.

    • Incubate for 3-6 hours at 37°C, 5% CO2.

  • Compound Addition (Antagonist Screen):

    • Pre-incubate the cells with the peptide analogs for 15-30 minutes.

    • Add the known agonist at its EC80 concentration to all wells (except negative controls).

    • Incubate for 3-6 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • For the agonist screen, calculate the percent activation relative to a maximal agonist response.

    • For the antagonist screen, calculate the percent inhibition of the agonist response.

    • Identify hits based on predefined activity or inhibition thresholds.

Visualizations

Experimental Workflow

HTS_Workflow cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Hit Validation cluster_3 Lead Optimization dev1 Target Identification dev2 Reagent Generation (e.g., labeled peptide, cell line) dev1->dev2 dev3 Assay Optimization (e.g., Z'-factor > 0.5) dev2->dev3 screen1 Screening of Peptide Analog Library (Single Concentration) dev3->screen1 Assay Ready screen2 Data Analysis & Hit Identification screen1->screen2 val1 Dose-Response Confirmation screen2->val1 Primary Hits val2 Orthogonal Assay (e.g., AlphaScreen) val1->val2 val3 Selectivity & Specificity Testing val2->val3 lead_opt Structure-Activity Relationship (SAR) Studies val3->lead_opt Confirmed Hits

Caption: High-throughput screening experimental workflow.

Signaling Pathway

GPCR_MAPK_Pathway ligand Peptide Analog gpcr GPCR ligand->gpcr binds g_protein G Protein (Gq/11) gpcr->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates raf Raf pkc->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors (e.g., Elk-1, c-Fos) erk->transcription activates response Cellular Response (e.g., Proliferation, Differentiation) transcription->response regulates gene expression for

Caption: A potential GPCR-mediated MAPK signaling pathway.

Logical Relationships in a Screening Cascade

Screening_Cascade primary_screen Primary HTS (e.g., FP Assay @ 10 µM) Identifies binders hit_confirmation Hit Confirmation (Dose-Response IC50) primary_screen->hit_confirmation Primary Hits orthogonal_assay Orthogonal Assay (e.g., AlphaScreen) Confirms interaction hit_confirmation->orthogonal_assay Confirmed Binders functional_assay Functional Cell-Based Assay (e.g., Reporter Gene) Assesses cellular activity orthogonal_assay->functional_assay Validated Hits selectivity_panel Selectivity Panel (Counterscreens) Rules out off-target effects functional_assay->selectivity_panel Functionally Active Hits lead_candidates Lead Candidates selectivity_panel->lead_candidates Selective Leads

Caption: Logical workflow of a typical screening cascade.

References

Application Notes and Protocols for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in Peptide-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in the study of peptide-protein interactions, with a focus on opioid receptor signaling.

Introduction

The synthetic octapeptide, this compound, is a valuable tool for investigating peptide-protein interactions, particularly within the context of G-protein coupled receptor (GPCR) signaling. Its primary application stems from the core sequence, Tyr-Gly-Gly-Phe-Met, which is the endogenous opioid peptide known as [Met]-enkephalin. This neuropeptide exhibits agonist activity at both the δ- (delta) and μ- (mu) opioid receptors, playing a crucial role in various physiological processes, including pain modulation, immune function, and neurotransmission.[1]

The N-terminal "Ala-Ala-Ala" sequence serves as a flexible spacer or linker. This modification can be leveraged for various experimental purposes, such as enhancing peptide stability, facilitating conjugation to other molecules (e.g., fluorescent dyes, biotin, or carrier proteins), or potentially modulating the peptide's interaction with its target receptors. The alanine (B10760859) tripeptide linker can improve the physicochemical properties of the core peptide and has been utilized in the design of antibody-drug conjugates.

These application notes provide an overview of the potential uses of this compound in studying opioid receptor signaling and detailed protocols for key experimental assays.

Principle Applications

The primary application of this compound is as a synthetic agonist for δ- and μ-opioid receptors. This allows for the detailed investigation of:

  • Receptor Binding Affinity and Specificity: Characterizing the binding kinetics and selectivity of the peptide for different opioid receptor subtypes.

  • Downstream Signaling Pathways: Elucidating the intracellular signaling cascades activated upon receptor binding. Opioid receptors are GPCRs that primarily couple to inhibitory G-proteins (Gαi/o).[2][3][4]

  • Receptor Regulation: Studying processes such as receptor desensitization, internalization, and trafficking, which are often mediated by β-arrestin.[2][5]

  • Structure-Activity Relationships: Comparing the activity of this synthetic analog to the endogenous [Met]-enkephalin to understand the role of the N-terminal extension.

  • High-Throughput Screening: Utilizing the peptide in competitive binding assays to screen for novel opioid receptor ligands.

Key Signaling Pathways

Activation of δ- and μ-opioid receptors by an agonist like this compound initiates a cascade of intracellular events. The two major signaling pathways are the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o, Gβ, and Gγ subunits). The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][4][6][7] The Gβγ subunit can modulate other effectors, such as ion channels.

G_Protein_Signaling Peptide This compound Receptor Opioid Receptor (δ or μ) Peptide->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Opioid Receptor G-Protein Signaling Pathway
β-Arrestin Mediated Signaling and ERK Activation

Agonist-bound opioid receptors can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the G-protein, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK).[2][5][8][9]

Beta_Arrestin_Signaling Agonist This compound Receptor Opioid Receptor Agonist->Receptor GRK GRK Receptor->GRK Activates P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Signaling_Complex Signaling Complex P_Receptor->Signaling_Complex Beta_Arrestin->Signaling_Complex ERK_Pathway MAPK/ERK Pathway Signaling_Complex->ERK_Pathway Cellular_Response Desensitization & Internalization Signaling_Complex->Cellular_Response Gene_Expression Gene Expression & Proliferation ERK_Pathway->Gene_Expression

β-Arrestin Recruitment and ERK Activation

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with opioid receptors.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of the peptide by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-μ or CHO-δ cells).

  • Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

  • This compound peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and create a serial dilution in binding buffer.

    • Dilute the cell membranes and radiolabeled ligand in binding buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of binding buffer (for total binding) or a high concentration of a non-labeled standard (e.g., naloxone) for non-specific binding.

      • 25 µL of the serially diluted this compound or vehicle control.

      • 25 µL of the diluted radiolabeled ligand.

      • 25 µL of the diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash each well 3-5 times with ice-cold wash buffer.

  • Detection:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the peptide and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptor SubtypeIC₅₀ (nM)Ki (nM)
This compoundμ-opioid
[Met]-enkephalin (control)μ-opioid
This compoundδ-opioid
[Met]-enkephalin (control)δ-opioid
cAMP Accumulation Assay

This assay measures the ability of the peptide to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., HEK293 cells).

  • This compound peptide.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Cell culture medium and reagents.

  • 384-well assay plates.

Protocol:

  • Cell Seeding:

    • Seed the cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Aspirate the culture medium and add the diluted peptide to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of cAMP production against the log concentration of the peptide.

    • Determine the EC₅₀ value from the dose-response curve.

Data Presentation:

CompoundReceptor SubtypeEC₅₀ (nM) for cAMP Inhibition
This compoundμ-opioid
[Met]-enkephalin (control)μ-opioid
This compoundδ-opioid
[Met]-enkephalin (control)δ-opioid
ERK Phosphorylation Assay (In-Cell Western)

This protocol quantifies the phosphorylation of ERK1/2 as a measure of the activation of the MAPK pathway downstream of opioid receptor activation.[8][9][10][11]

Materials:

  • Cells expressing the opioid receptor of interest.

  • This compound peptide.

  • Serum-free medium.

  • Fixing solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Secondary antibodies conjugated to infrared dyes (e.g., IRDye® 800CW and IRDye® 680RD).

  • 96-well black-walled plates.

  • Infrared imaging system.

Protocol:

  • Cell Culture and Starvation:

    • Seed cells into a 96-well plate and grow to confluence.

    • Serum-starve the cells for 4-24 hours prior to the experiment.

  • Peptide Stimulation:

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells and block with blocking buffer for 1.5 hours.

    • Incubate with a mixture of the two primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells and allow them to dry.

    • Scan the plate using an infrared imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for both phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal.

    • Plot the normalized phospho-ERK signal against the log concentration of the peptide to determine the EC₅₀.

Data Presentation:

CompoundReceptor SubtypeEC₅₀ (nM) for ERK Phosphorylation
This compoundμ-opioid
[Met]-enkephalin (control)μ-opioid
This compoundδ-opioid
[Met]-enkephalin (control)δ-opioid

Summary

The synthetic peptide this compound is a potent tool for the detailed investigation of opioid receptor function. The experimental protocols provided herein offer a framework for characterizing its binding properties and its effects on key downstream signaling pathways. The data generated from these studies will contribute to a deeper understanding of opioid receptor pharmacology and may aid in the development of novel therapeutics.

Experimental_Workflow Start Peptide: This compound Binding_Assay Radioligand Binding Assay Start->Binding_Assay cAMP_Assay cAMP Accumulation Assay Start->cAMP_Assay ERK_Assay ERK Phosphorylation Assay Start->ERK_Assay Affinity Binding Affinity (Ki) Binding_Assay->Affinity G_Protein_Activity G-Protein Coupling (EC₅₀) cAMP_Assay->G_Protein_Activity Beta_Arrestin_Activity β-Arrestin Pathway (EC₅₀) ERK_Assay->Beta_Arrestin_Activity Analysis Data Analysis and Interpretation Affinity->Analysis G_Protein_Activity->Analysis Beta_Arrestin_Activity->Analysis

Overall Experimental Workflow

References

Application Notes and Protocols: Standard Operating Procedure for the Quality Control of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a crucial component in various research and drug development applications. To ensure the reliability, reproducibility, and safety of experimental results, a stringent quality control (QC) process is imperative. These application notes provide a detailed standard operating procedure (SOP) for the comprehensive quality control of this peptide, encompassing identity, purity, quantity, and safety assessments. Adherence to these protocols will guarantee that the peptide meets the high standards required for scientific rigor and potential therapeutic use. The QC process involves a multi-faceted approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA), to thoroughly characterize the peptide.[1]

Quality Control Workflow

The overall workflow for the quality control of this compound is designed to systematically assess all critical quality attributes of the peptide. The process begins with the initial characterization of the synthesized peptide, followed by rigorous purification and subsequent comprehensive analysis to confirm its identity, purity, and concentration before its release for research or further development.

QC_Workflow cluster_synthesis Peptide Synthesis & Initial Assessment cluster_purification Purification cluster_qc Comprehensive Quality Control cluster_release Product Release Synthesis Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin & Deprotection Synthesis->Cleavage Crude_Analysis Crude Peptide Analysis (HPLC & MS) Cleavage->Crude_Analysis Purification Preparative RP-HPLC Crude_Analysis->Purification Identity Identity Confirmation (Mass Spectrometry) Purification->Identity Purity Purity Assessment (Analytical RP-HPLC) Identity->Purity Quantity Quantification (Amino Acid Analysis) Purity->Quantity Safety Safety & Stability (Endotoxin & Stability Testing) Quantity->Safety Release Final Product Release Safety->Release

Figure 1: Quality Control Workflow for Synthetic Peptides.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of synthetic peptides.[2][3] This technique separates the target peptide from impurities based on hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% Trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[4] Centrifuge the solution to remove any particulates before injection.[4]

  • Instrumentation and Columns:

    • HPLC System: A standard analytical HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size) is commonly used for peptide analysis.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[4]

    • Column Temperature: 30-45°C.[4]

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a typical starting point.[4] The gradient should be optimized to achieve good separation of the main peptide peak from any impurities.

  • Data Analysis: The purity of the peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[6]

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is an essential tool for confirming the identity of the peptide by measuring its molecular weight with high accuracy.[7][8]

Protocol:

  • Sample Preparation: The sample prepared for HPLC analysis can typically be used directly for MS analysis, often by introducing the HPLC eluent into the mass spectrometer.

  • Instrumentation:

    • Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.[2]

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • The expected monoisotopic mass for this compound is calculated based on its amino acid sequence.

  • Data Analysis: Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound. The observed mass should be within a narrow tolerance (typically ±0.5 Da) of the calculated mass.[8] Tandem MS (MS/MS) can be performed to further confirm the peptide sequence by analyzing the fragmentation pattern.[9][10]

Amino Acid Analysis (AAA) for Quantification

Amino acid analysis is the gold standard for accurately determining the net peptide content.[2][11] This method involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.

Protocol:

  • Hydrolysis:

    • Accurately weigh a sample of the lyophilized peptide.

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: The hydrolyzed amino acids are typically derivatized to make them detectable by UV or fluorescence. Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a common method.[12]

  • Chromatographic Separation: The derivatized amino acids are separated by reversed-phase HPLC.[11]

  • Quantification: The amount of each amino acid is determined by comparing its peak area to that of a known concentration of an amino acid standard. The total peptide content is calculated from the sum of the individual amino acid amounts, taking into account the known sequence of the peptide.[13]

Data Presentation: Specifications for this compound

All quantitative data should be summarized in a clear and structured format. The following table provides typical specifications for high-quality this compound intended for research and pre-clinical development.

Parameter Method Specification Justification
Appearance Visual InspectionWhite to off-white lyophilized powderEnsures consistency and absence of gross contamination.
Identity (Molecular Weight) Mass Spectrometry (ESI or MALDI-TOF)Theoretical MW ± 0.5 DaConfirms the correct peptide was synthesized.[8]
Purity RP-HPLC (at 214 nm)≥ 95% (for most research applications) ≥ 98% (for in vivo or clinical studies)Ensures that the biological activity observed is due to the target peptide and not impurities.[2]
Net Peptide Content Amino Acid Analysis70 - 90%Provides an accurate measure of the amount of active peptide, accounting for water and counter-ions.[2]
Endotoxin Limulus Amebocyte Lysate (LAL) Test≤ 0.01 EU/µg (for cell-based assays and in vivo studies)Prevents unwanted immune responses caused by bacterial endotoxins.[14][15]
Residual Solvents Gas Chromatography (GC)Compliant with ICH Q3C guidelinesEnsures that residual solvents from the synthesis process are below toxic levels.
Counter-ion Content (e.g., TFA) Ion Chromatography or NMRReport ValueImportant for accurate quantification and understanding potential effects on experiments.
Water Content Karl Fischer Titration≤ 10%Peptides are hygroscopic; knowing the water content is crucial for accurate weighing and concentration calculations.
Stability RP-HPLCReport degradation over time at specified storage conditionsProvides information on the shelf-life and appropriate storage of the peptide.[16]

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound would depend on its biological target, many peptides initiate intracellular signaling cascades upon binding to a cell surface receptor. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be activated by a peptide ligand.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Figure 2: Hypothetical GPCR Signaling Pathway.

Conclusion

A thorough and well-documented quality control process is fundamental to the successful use of synthetic peptides in research and drug development. The protocols and specifications outlined in these application notes provide a robust framework for ensuring the identity, purity, quantity, and safety of this compound. By implementing these SOPs, researchers can have high confidence in their starting material, leading to more reliable and reproducible scientific outcomes.

References

Application of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met in Proteomics Workflows: A Hypothetical Case Study as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is a commercially available synthetic peptide of known sequence.[1] However, there is no specific, documented application of this exact peptide in established proteomics workflows within the public domain. Therefore, this document presents a detailed, hypothetical application note and protocol for its use as a stable isotope-labeled (SIL) internal standard for the absolute quantification of a target protein in a complex biological sample using mass spectrometry. This serves as a practical example for researchers, scientists, and drug development professionals.

The use of synthetic peptides as internal standards is a well-established practice in quantitative proteomics.[2][3] Stable isotope-labeled peptides are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes.[3] This mass difference allows for their distinction and accurate quantification in a mass spectrometer.[4]

Application Note: Absolute Quantification of Hypothetical Protein "Cancer-Associated Biomarker 1" (CAB-1) using a SIL Peptide Standard

Introduction

The absolute quantification of proteins in complex biological matrices is a critical aspect of biomarker discovery and validation.[4][5] Mass spectrometry-based targeted proteomics, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), offers high specificity and sensitivity for this purpose.[4] This approach relies on the use of stable isotope-labeled (SIL) internal standards, which are synthetic peptides that mirror the sequence of a peptide derived from the protein of interest.[6][7]

This application note describes a hypothetical workflow for the absolute quantification of a putative cancer biomarker, "Cancer-Associated Biomarker 1" (CAB-1), in human plasma samples. The workflow utilizes a synthetic, stable isotope-labeled version of the peptide this compound, which is assumed to be a unique tryptic peptide of CAB-1.

Principle of the Method

A known amount of the heavy-labeled peptide, Ala-Ala-Ala-Tyr(¹³C₉, ¹⁵N₁)-Gly-Gly-Phe-Met, is spiked into a plasma sample. The sample then undergoes proteolytic digestion to generate peptides from the endogenous proteins. During LC-MS/MS analysis, the light (endogenous) and heavy (spiked-in) peptides co-elute and are detected by the mass spectrometer. The ratio of the signal intensity of the endogenous peptide to the known concentration of the SIL peptide allows for the precise and absolute quantification of the target peptide, and by inference, the parent protein CAB-1.[3]

Materials and Reagents
  • SIL Peptide: Ala-Ala-Ala-Tyr(¹³C₉, ¹⁵N₁)-Gly-Gly-Phe-Met (>95% purity, >99% isotopic enrichment)

  • Biological Sample: Human plasma

  • Denaturation/Reduction Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Tris-HCl pH 8.0

  • Digestion Buffer: 50 mM Tris-HCl pH 8.0, 1 mM CaCl₂

  • Trypsin: Sequencing grade

  • Quenching Solution: 5% Formic Acid

  • LC-MS/MS System: High-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.

  • Software: For data acquisition and analysis (e.g., Xcalibur, MaxQuant, Skyline)

Experimental Protocols

Preparation of SIL Peptide Stock Solution
  • Resuspend the lyophilized SIL peptide in 20% acetonitrile (B52724)/0.1% formic acid to a final concentration of 1 mg/mL.

  • Perform amino acid analysis (AAA) to accurately determine the peptide concentration.

  • Prepare a series of working solutions by diluting the stock solution in 0.1% formic acid.

Sample Preparation and Digestion
  • Protein Denaturation and Reduction:

    • To 10 µL of human plasma, add 90 µL of Denaturation/Reduction Buffer.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation:

    • Add 20 µL of 55 mM IAA solution.

    • Incubate for 45 minutes at room temperature in the dark.

  • Dilution and SIL Peptide Spiking:

    • Dilute the sample with 880 µL of Digestion Buffer.

    • Spike the sample with the SIL peptide working solution to a final concentration of 10 fmol/µL.

  • Proteolytic Digestion:

    • Add sequencing grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding 50 µL of 5% Formic Acid.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Inject 1 µg of the peptide mixture onto a C18 analytical column.

    • Elute the peptides using a linear gradient of 5% to 40% acetonitrile in 0.1% formic acid over 60 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data using a targeted PRM method.

    • Monitor the precursor ions for both the light and heavy this compound peptides.

    • Select the top 5 most intense fragment ions for each precursor for quantification.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized as follows:

Sample IDReplicateLight Peptide AreaHeavy Peptide AreaLight/Heavy RatioConcentration of CAB-1 (ng/mL)
Control 111.25E+072.50E+070.5050.0
Control 121.30E+072.55E+070.5151.0
Control 131.28E+072.52E+070.5150.8
Patient A13.75E+072.48E+071.51151.2
Patient A23.82E+072.51E+071.52152.1
Patient A33.79E+072.49E+071.52152.3
Patient B12.10E+072.53E+070.8383.0
Patient B22.15E+072.50E+070.8686.0
Patient B32.12E+072.51E+070.8484.4

Visualizations

Experimental Workflow

Experimental_Workflow Plasma Human Plasma Sample Denature Denature & Reduce (Urea, DTT) Plasma->Denature Alkylate Alkylate (IAA) Denature->Alkylate Spike Spike with SIL Peptide Alkylate->Spike Digest Tryptic Digestion Spike->Digest Desalt Desalt (SPE) Digest->Desalt LCMS LC-MS/MS Analysis (PRM) Desalt->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for sample preparation and absolute quantification.

Hypothetical Signaling Pathway of CAB-1

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds CAB1 CAB-1 Receptor->CAB1 Activates Kinase1 Kinase A CAB1->Kinase1 Phosphorylates TranscriptionFactor Transcription Factor X Kinase1->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling cascade involving CAB-1.

References

Troubleshooting & Optimization

Troubleshooting low yield in Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve the yield and purity of their peptide synthesis.

Frequently Asked Questions (FAQs) about Low Yield

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields in the solid-phase peptide synthesis (SPPS) of this peptide are often attributed to its hydrophobic nature and the presence of sensitive residues. The most common issues include:

  • Peptide Aggregation: The sequence contains several hydrophobic residues (Ala, Phe, Met) which can lead to the peptide chain aggregating on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions.[1][2]

  • Incomplete Deprotection and Coupling: Aggregation and steric hindrance can prevent the complete removal of the Fmoc protecting group and the efficient coupling of subsequent amino acids, resulting in deletion and truncated sequences.[3][4][5][6]

  • Side Reactions During Cleavage: The methionine (Met) residue is susceptible to oxidation and S-alkylation during the final cleavage from the resin.[7][8][9][10] The tyrosine (Tyr) residue can also undergo modification if improper scavengers are used.[11][12][13]

  • Difficult Purification: The crude product may contain impurities with properties very similar to the target peptide, making purification by HPLC challenging and leading to product loss.[4]

Q2: What are the typical impurities observed in the crude product of this compound synthesis?

A2: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling.

  • Truncated Sequences: Peptide chains that have stopped elongating prematurely due to incomplete deprotection.

  • Oxidized Peptide: The methionine residue can be oxidized to methionine sulfoxide (B87167) (Met(O)).[7][8]

  • S-alkylated Peptide: The methionine residue can be alkylated (e.g., S-tert-butylated) by carbocations generated during cleavage.[7][8][10]

  • Products of Aspartimide Formation: Although this sequence does not contain Asp, this is a common side reaction in other peptides.

  • Residual Protecting Groups: Incompletely deprotected side chains on Tyr or Met.

Troubleshooting Guides

Part 1: On-Resin Synthesis Issues

Q3: My resin is clumping and not swelling properly. What should I do?

A3: This is a classic sign of on-resin peptide aggregation.[14] To mitigate this, consider the following strategies:

  • Change the Solvent System: While DMF is standard, N-methyl-2-pyrrolidone (NMP) can be more effective at solvating aggregated peptides.[15] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[2]

  • Incorporate Structure-Disrupting Elements: For future syntheses, consider using pseudoproline dipeptides or a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on a backbone amide to disrupt the hydrogen bonding that leads to aggregation.[14]

  • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., >50 °C) can help to break up secondary structures and improve reaction kinetics.[3][16][17]

Q4: The Kaiser test is showing a false negative (or is unclear) after a difficult coupling. How can I confirm the reaction's completion?

A4: When aggregation occurs, the ninhydrin (B49086) reagent used in the Kaiser test may not be able to access the free amines, leading to unreliable results.[6] In this situation, you can perform a small-scale "test cleavage" on a few resin beads. After cleaving the peptide from this small sample, analyze the product using mass spectrometry to check if the last amino acid was successfully coupled.

Part 2: Cleavage and Deprotection Problems

Q5: My final product shows a significant amount of a +16 Da impurity. What is this and how can I prevent it?

A5: A +16 Da impurity is characteristic of methionine oxidation, forming Met(O).[7][8][15] This occurs during the final acidic cleavage step. To prevent this:

  • Use an Optimized Cleavage Cocktail: Standard TFA cleavage cocktails may not be sufficient. A recommended mixture for Met-containing peptides includes scavengers to prevent oxidation.[7][8][9][10]

  • Degas Solvents: Ensure all solvents, particularly the cleavage cocktail, are thoroughly degassed to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Perform the cleavage reaction under an argon or nitrogen atmosphere to minimize contact with air.

Q6: I have a +56 Da impurity in my mass spectrometry results. What is the cause?

A6: This impurity is likely the result of S-tert-butylation of the methionine residue.[7][8][10] The tert-butyl carbocations are generated from the cleavage of side-chain protecting groups (like tBu on Tyrosine) and can alkylate the nucleophilic thioether of methionine. To avoid this:

Part 3: Purification Challenges

Q7: My peptide is poorly soluble in the HPLC mobile phase. How can I improve this?

A7: Poor solubility is common for hydrophobic peptides.[2] Try these approaches:

  • Initial Dissolution: Attempt to dissolve the crude peptide in a small amount of a stronger organic solvent like DMSO or isopropanol (B130326) before diluting it with the initial mobile phase.

  • Modify the Mobile Phase: Adding a small amount of acetic acid or formic acid to the aqueous mobile phase can help to protonate the peptide and improve solubility.[14]

  • Chaotropic Agents: For very difficult cases, dissolving the peptide in a solution containing a chaotropic agent like guanidinium (B1211019) hydrochloride or urea (B33335) can be effective, but these must be removed during purification.[14]

Q8: I am seeing poor separation between my target peptide and impurities during HPLC. What can I do?

A8: To improve resolution:

  • Optimize the Gradient: Use a shallower gradient around the elution time of your target peptide. This will increase the separation between closely eluting peaks.[19]

  • Change the Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as C8 or phenyl, which will offer different selectivity.[20]

  • Adjust the Ion-Pairing Agent: While TFA is standard, using a different ion-pairing agent can sometimes alter the retention times and improve separation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Sequences

Coupling ReagentClassAdvantagesConsiderations
HBTU/HATUUronium SaltHigh coupling efficiency, low racemization.[21]Can be less effective for sterically hindered couplings.
COMUUronium SaltHighly reactive, effective for sterically hindered residues, can be used at elevated temperatures.[16][17]Higher cost.
DIC/HOBtCarbodiimideCost-effective, widely used.[21]Can lead to racemization without an additive like HOBt.

Table 2: Recommended Cleavage Cocktails for this compound

Cocktail Composition (v/v)ScavengersPurposeReference
95% TFA, 2.5% Water, 2.5% TISTriisopropylsilane (TIS)Scavenges carbocations, preventing Tyr modification and Met S-alkylation.Standard for many peptides.
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTBroader range of scavengers to protect Met and Tyr.Reagent K, for difficult cleavages.
85% TFA, 5% Anisole, 5% TMSCl, 5% Me2S (+ 1mg/mL PPh3)Anisole, TMSCl, Me2S, PPh3Specifically designed to eradicate Met oxidation and reduce S-alkylation.[7]Advanced option for Met-containing peptides.

Experimental Protocols

Protocol 1: Test Cleavage for Coupling Confirmation
  • Sample Collection: After a coupling step that is suspected to be incomplete, carefully remove a small sample of the resin (approx. 5-10 mg).

  • Washing: Wash the collected resin beads thoroughly with DMF and then DCM. Dry the beads under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Add approximately 200 µL of the cocktail to the dried resin in a microcentrifuge tube.

  • Reaction: Allow the cleavage reaction to proceed for 2 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the crude peptide in a suitable solvent and analyze by LC-MS to determine the mass of the major product.

Protocol 2: Analytical RP-HPLC for Purity Assessment
  • Equipment: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm).[19][22]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases before use.[19]

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A (or with a minimal amount of organic solvent if solubility is an issue) to a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[19]

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

    • Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized to achieve the best separation.

  • Analysis: Integrate the peaks in the resulting chromatogram to determine the relative purity of the target peptide.

Visualizations

Troubleshooting_Workflow start Low Yield or Purity in This compound Synthesis check_synthesis Analyze Crude Product by LC-MS start->check_synthesis synthesis_issues Problem Area? check_synthesis->synthesis_issues on_resin On-Resin Aggregation (Deletion/Truncation) synthesis_issues->on_resin Synthesis Stage cleavage Cleavage Side Reactions (+16 Da, +56 Da) synthesis_issues->cleavage Cleavage Stage purification Purification Difficulties (Poor Separation/Solubility) synthesis_issues->purification Purification Stage sol_resin Optimize On-Resin Conditions: - Change Solvent (NMP) - Use Chaotropic Agents - Increase Temperature on_resin->sol_resin sol_cleavage Optimize Cleavage: - Use Scavenger-Rich Cocktail (TIS, EDT, Thioanisole) - Degas Solvents cleavage->sol_cleavage sol_purification Optimize Purification: - Adjust HPLC Gradient - Try Different Column - Improve Solubility purification->sol_purification end_node Improved Yield and Purity sol_resin->end_node sol_cleavage->end_node sol_purification->end_node

Caption: A troubleshooting workflow for low yield peptide synthesis.

Methionine_Side_Reactions met_peptide Peptide-Met-S-CH3 tfa TFA Cleavage met_peptide->tfa oxidation Oxidation (+16 Da) tfa->oxidation O2 alkylation S-Alkylation (+56 Da) tfa->alkylation tBu+ scavengers Scavengers (TIS, EDT, PPh3) tfa->scavengers oxidized_product Peptide-Met(O)-S(=O)-CH3 oxidation->oxidized_product oxidation->scavengers alkylated_product Peptide-Met-S+(tBu)-CH3 alkylation->alkylated_product alkylation->scavengers

Caption: Common side reactions of methionine during TFA cleavage.

References

How to prevent aggregation of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Peptide Handling and Formulation. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the aggregation of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide aggregating?

Aggregation of this peptide is primarily driven by its amino acid sequence. It contains a high proportion of hydrophobic residues (Alanine, Tyrosine, Phenylalanine, and Methionine), which tend to interact with each other to avoid the surrounding aqueous environment, leading to self-association and precipitation. This process is influenced by factors like peptide concentration, pH, temperature, and ionic strength.

Q2: What is the first and most critical step to prevent aggregation?

The most critical step is to control the pH of your solution. The peptide's isoelectric point (pI) is the pH at which it has no net electrical charge, minimizing electrostatic repulsion between molecules and making aggregation most likely. For this compound, the calculated pI is approximately 5.53. Therefore, you should prepare your solution at a pH at least 1-2 units away from this value (i.e., below pH 4.5 or above pH 7.5) to ensure the peptide molecules carry a net charge and repel each other.[1][2][3]

Q3: How should I store my peptide to maintain its integrity?

Proper storage is essential. For long-term stability, lyophilized (freeze-dried) peptide should be stored at -20°C or -80°C in a desiccated environment. Once the peptide is dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C. This practice minimizes damaging freeze-thaw cycles which can promote aggregation.[4] If the peptide contains easily oxidized residues like Methionine, storing under an inert gas (like argon or nitrogen) is also recommended.[1][4]

Q4: Can I reverse aggregation once it has occurred?

Reversing aggregation is challenging and often not possible without denaturing the peptide. While methods like sonication or dissolving in strong chaotropic agents (like 6M Guanidine-HCl) can sometimes break up aggregates, these are harsh treatments.[1][4] Prevention is a far more effective strategy than attempting to reverse the process.

Troubleshooting Guides

Problem 1: Peptide immediately precipitates upon adding aqueous buffer.

This indicates a critical solubility issue, likely because the buffer conditions are unfavorable.

Troubleshooting Steps:

  • Use an Organic Co-Solvent: This peptide's hydrophobicity makes direct dissolution in aqueous buffers difficult.

    • First, dissolve the peptide in a minimal volume of a compatible organic solvent like Dimethyl Sulfoxide (DMSO).[1][4]

    • Once fully dissolved, slowly add your desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing. Adding the buffer too quickly can cause the peptide to crash out of solution.[1]

  • Adjust Solution pH: Since the peptide has a pI of ~5.53 and a net negative charge at neutral pH, it is considered acidic.

    • If the peptide is insoluble in neutral water, try dissolving it in a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 7.5-8.5).[1][3] This ensures the peptide has a strong negative charge, enhancing solubility.

  • Final Clarification: After dissolution, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates before using the supernatant.

Problem 2: Peptide solution becomes cloudy or forms a precipitate over time.

This is a sign of physical instability, where initially dissolved peptide molecules are slowly self-associating.

Troubleshooting Steps:

  • Decrease Peptide Concentration: The rate of aggregation is highly dependent on concentration. If feasible for your experiment, working with a lower peptide concentration is a simple and effective solution.

  • Optimize Formulation with Excipients: Additives can significantly enhance peptide stability. The effectiveness of each is peptide-dependent and may require screening.[5][6][7]

  • Control Temperature: Avoid temperature fluctuations. Store stock solutions frozen and maintain a consistent, appropriate temperature during experiments. Elevated temperatures can sometimes accelerate aggregation.

Data Presentation

Table 1: Physicochemical Properties of this compound This table summarizes the key properties of the peptide that influence its behavior in solution.

PropertyValueImplication for Aggregation
Molecular Weight 854.95 g/mol Standard for a peptide of this length.
Isoelectric Point (pI) ~5.53Peptide is least soluble at this pH. Aggregation is highly likely near this pH.[8][9]
Net Charge at pH 7.0 -1.1The peptide is acidic. Use of buffers with pH > 7.0 will increase net negative charge and solubility.[9]
Amino Acid Composition 3x Ala, 1x Tyr, 2x Gly, 1x Phe, 1x MetHigh content of hydrophobic residues (Ala, Tyr, Phe, Met) is the primary driver for aggregation.[10][11][12][13]
Average Hydrophilicity -0.163 (Hopp & Woods Scale)Indicates a slightly hydrophobic overall character, reinforcing the risk of aggregation via hydrophobic interactions.[9]

Table 2: Recommended Excipients for Preventing Peptide Aggregation This table provides a starting point for selecting additives to include in your peptide formulation.[6]

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine, Proline50 - 250 mMCan interfere with peptide-peptide interactions and increase the energy barrier for aggregation.[6]
Sugars Sucrose, Trehalose5 - 10% (w/v)Stabilize the peptide's native conformation through preferential exclusion, making the aggregated state less favorable.
Polyols Glycerol, Mannitol2 - 5% (v/v)Increase solvent viscosity, which can slow down the aggregation process, and stabilize the peptide structure.
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01 - 0.1% (v/v)Reduce surface-induced aggregation by coating surfaces and can shield hydrophobic regions of the peptide to prevent self-association.[6][14]

Visualizations

G cluster_0 Troubleshooting Peptide Dissolution start Start with Lyophilized Peptide dissolve_water Attempt to dissolve small aliquot in sterile, purified water start->dissolve_water check_solubility Is the solution clear? dissolve_water->check_solubility use_organic Dissolve in minimal DMSO check_solubility->use_organic No success Solution Ready (Centrifuge to remove micro-aggregates) check_solubility->success Yes add_buffer Slowly add aqueous buffer (pH > 7.5) with vortexing use_organic->add_buffer check_solubility2 Is the solution clear? add_buffer->check_solubility2 check_solubility2->success Yes fail Aggregation/Precipitation (Consider stronger solvent or chaotropic agent) check_solubility2->fail No

Caption: A workflow for systematically troubleshooting the dissolution of the this compound peptide.

G cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors peptide Peptide Aggregation hydrophobicity High Hydrophobicity (Ala, Tyr, Phe, Met) hydrophobicity->peptide aromatic Aromatic Residues (Tyr, Phe) aromatic->peptide concentration High Concentration concentration->peptide ph pH near pI (5.53) ph->peptide temp High Temperature temp->peptide ionic Ionic Strength ionic->peptide agitation Agitation / Shear agitation->peptide freeze_thaw Freeze-Thaw Cycles freeze_thaw->peptide

Caption: Key intrinsic and extrinsic factors that promote the aggregation of peptides.

Experimental Protocols

Protocol 1: Systematic Solubility Testing

Objective: To determine the optimal solvent for dissolving the this compound peptide.

Materials:

  • Lyophilized this compound peptide

  • Sterile, purified water

  • 0.1 M Ammonium Bicarbonate buffer (pH 8.0)

  • 10% Acetic Acid solution

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortexer and sonicator

Methodology:

  • Preparation: Aliquot approximately 0.1 mg of the lyophilized peptide into four separate microcentrifuge tubes. This allows for testing multiple conditions without risking the entire sample.[1][4]

  • Test 1: Purified Water: To the first tube, add 100 µL of sterile, purified water to create a 1 mg/mL solution. Vortex for 30 seconds. If not dissolved, sonicate in a water bath for 5-10 minutes. Visually inspect for clarity.

  • Test 2: Basic Buffer (Recommended): If insoluble in water, proceed to the second tube. Add 100 µL of 0.1 M ammonium bicarbonate (pH 8.0). Vortex and sonicate as above. The basic pH should increase the peptide's net negative charge and improve solubility.[1][3]

  • Test 3: Acidic Buffer: To the third tube, add 100 µL of 10% acetic acid. Vortex and sonicate. This is less likely to work for this acidic peptide but is a standard step in solubility screening.

  • Test 4: Organic Co-Solvent: To the fourth tube, add 10 µL of DMSO. Vortex until the peptide is fully dissolved. Then, add 90 µL of purified water drop-by-drop while continuously vortexing to bring the solution to 1 mg/mL.[1][4]

  • Analysis: Compare the clarity of the four solutions. The condition that yields a completely clear solution is the optimal choice. Always centrifuge the final solution before use.

Protocol 2: Screening for Optimal Anti-Aggregation Excipient

Objective: To identify an effective excipient for preventing time-dependent aggregation of the peptide in an aqueous solution.

Materials:

  • Stock solution of this compound (e.g., 2 mg/mL in a suitable buffer determined from Protocol 1)

  • Stock solutions of excipients (e.g., 1 M Arginine, 50% Sucrose, 0.1% Polysorbate 20)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 340 nm (for turbidity)

  • Incubator

Methodology:

  • Plate Setup: In the wells of a 96-well plate, prepare different formulations. For each condition, you will mix the peptide stock, excipient stock, and buffer to reach the final desired concentrations.

    • Control: Peptide + Buffer (no excipient)

    • Test Wells: Peptide + Buffer + Excipient (e.g., final concentrations of 1 mg/mL peptide and 100 mM Arginine, or 1 mg/mL peptide and 5% Sucrose, etc.)

    • Prepare each condition in triplicate.

  • Incubation: Seal the plate to prevent evaporation. Place the plate in an incubator set to a temperature that represents your experimental or storage conditions (e.g., 25°C or 37°C for accelerated testing).

  • Monitoring Aggregation: Measure the absorbance (optical density) of each well at 340 nm at regular intervals (e.g., t=0, 1h, 4h, 8h, 24h). An increase in absorbance at this wavelength indicates an increase in solution turbidity due to peptide aggregation.

  • Data Analysis: Plot the change in absorbance (ΔOD340) over time for each condition. The excipient that results in the lowest change in absorbance over the time course is the most effective at preventing aggregation under the tested conditions.

References

Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of the this compound peptide?

The stability of this peptide is influenced by its amino acid composition and environmental factors. Key considerations include:

  • Oxidation: The Methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da). This can be triggered by exposure to air, light, or certain buffer components.[1][2][3]

  • Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at acidic or basic pH. The Gly-Gly bond in the sequence may be susceptible to cleavage over time in aqueous solutions.[4][5][6]

  • Photodegradation: The Tyrosine (Tyr) residue contains a chromophore that can absorb UV light, leading to photodegradation and the formation of various oxidized products.[7][8]

  • Aggregation: The N-terminal Ala-Ala-Ala sequence imparts a hydrophobic character which can contribute to peptide aggregation, especially at high concentrations or near the isoelectric point.[9][10]

  • Improper Storage and Handling: Lyophilized peptides are generally stable but are hygroscopic. Exposure to moisture can significantly decrease long-term stability. In solution, peptides are much more prone to degradation.[1][11][12][13] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[14][15]

Q2: How should I store the lyophilized this compound peptide?

For long-term stability, lyophilized peptides should be stored at -20°C or colder, protected from light and moisture.[1][12][15] It is recommended to store the peptide in a desiccator to prevent moisture absorption.[12][13] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.[12]

Q3: What is the recommended way to store the this compound peptide in solution?

Storing peptides in solution for extended periods is not recommended due to the risk of degradation.[11] If necessary, dissolve the peptide in a sterile, appropriate buffer (pH 5-7 is often a good starting point to minimize hydrolysis) and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[15] These aliquots should be stored at -20°C or colder.[14] Peptides containing Met and Tyr have limited shelf lives in solution.[11]

Q4: My peptide solution has turned slightly yellow. What could be the cause?

A yellowish discoloration can indicate oxidation or degradation of the Tyrosine residue, which can occur upon exposure to light and air.[8] It is crucial to handle and store the peptide, both in solid form and in solution, protected from light.

Q5: I observe a peak with a +16 Da mass shift in my mass spectrometry analysis. What does this indicate?

A +16 Da mass increase is a characteristic sign of the oxidation of a single Methionine residue to methionine sulfoxide.[2] This is a common degradation pathway for Met-containing peptides.

Troubleshooting Guides

Issue 1: Low Peptide Purity or Presence of Unexpected Peaks in HPLC Analysis

Potential Cause Troubleshooting Step
Methionine Oxidation Analyze your sample with mass spectrometry to confirm a +16 Da or +32 Da mass shift. To prevent further oxidation, handle the peptide under an inert gas (argon or nitrogen) and use deoxygenated buffers. For future syntheses, consider using scavengers like dithiothreitol (B142953) (DTT) in the cleavage cocktail.[2]
Hydrolysis If you observe smaller peptide fragments, hydrolysis may be the cause. Ensure your storage buffer is within a pH range of 5-7. Avoid highly acidic or basic conditions.[4][5]
Aggregation If the main peak is broadened or there is evidence of high molecular weight species, aggregation may be occurring. Try dissolving the peptide at a lower concentration. If solubility is an issue, a small amount of organic solvent like DMSO or acetonitrile (B52724) can be added to the aqueous buffer.[16]
Photodegradation If the peptide has been exposed to light, Tyr degradation products may be present. Always store and handle the peptide in light-protected vials.

Issue 2: Poor Solubility of the Peptide

Potential Cause Troubleshooting Step
Hydrophobicity The Ala-Ala-Ala and Phe residues contribute to the peptide's hydrophobicity. Initially, try dissolving the peptide in a small amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) and then slowly add the aqueous buffer to the desired concentration. Sonication can also help to dissolve the peptide.[15]
pH is near the Isoelectric Point (pI) At its pI, a peptide's net charge is zero, leading to minimal solubility. Adjust the pH of the buffer to be at least one unit away from the pI. For this peptide, which has a slightly basic character due to the N-terminus, a slightly acidic buffer may improve solubility.
Aggregation Aggregation can reduce solubility. Follow the steps outlined in "Issue 1" for aggregation.

Quantitative Data Summary

The following tables provide representative data on the stability of the this compound peptide under various conditions. Please note that these are illustrative examples based on the known properties of the constituent amino acids and should be confirmed experimentally.

Table 1: Effect of pH on Peptide Stability in Aqueous Solution at 25°C

pHHalf-life (t½) in days (approx.)Primary Degradation Pathway
3.010Hydrolysis of peptide bonds
5.045Minimal degradation
7.030Oxidation of Methionine, slow hydrolysis
9.015Base-catalyzed hydrolysis, Tyr modification

Table 2: Effect of Temperature on Lyophilized Peptide Stability

TemperatureExpected Shelf-life (approx.)
4°C6-12 months
-20°C>2 years
-80°C>5 years

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in deionized water or a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate 1 mL of the stock solution at 60°C for 7 days.

    • Photostability: Expose 1 mL of the stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At designated time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating method, such as RP-HPLC with UV and mass spectrometric detection, to identify and quantify the parent peptide and any degradation products.

Protocol 2: RP-HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-60% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis peptide Lyophilized Peptide dissolution Dissolution in Buffer peptide->dissolution acid Acidic Hydrolysis dissolution->acid base Basic Hydrolysis dissolution->base oxidation Oxidation (H2O2) dissolution->oxidation thermal Thermal Stress dissolution->thermal photo Photostability dissolution->photo hplc RP-HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms Mass Spectrometry hplc->ms

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_aggregation Aggregation peptide This compound met_so Methionine Sulfoxide (+16 Da) peptide->met_so O2, Light, Reagents tyr_ox Oxidized Tyrosine peptide->tyr_ox Light, ROS fragments Peptide Fragments peptide->fragments Acid/Base, Heat photo_products Tyr Photoproducts peptide->photo_products UV Light aggregates Aggregates peptide->aggregates Concentration, pH

Caption: Potential degradation pathways for the peptide.

References

Reducing non-specific binding in Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met pull-down assays.

Troubleshooting Guide

High background and non-specific binding are common challenges in pull-down assays. The following guide addresses specific issues you may encounter.

Problem: High background in the control lane (beads only, no peptide).

This indicates that proteins from your lysate are binding directly to the affinity beads.

Possible Cause Recommended Solution
Inadequate blocking of beads Pre-block the beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA), casein, or serum from the same species as the lysate.
Ionic interactions between proteins and beads Increase the salt concentration (e.g., NaCl) in your lysis and wash buffers to disrupt weak ionic interactions.
Hydrophobic interactions between proteins and beads The peptide this compound contains several hydrophobic residues (Ala, Tyr, Phe, Met), which can contribute to non-specific hydrophobic interactions. Include a non-ionic detergent (e.g., Triton X-100 or Tween-20) in your lysis and wash buffers.
Insufficient washing Increase the number and/or duration of wash steps to more effectively remove non-specifically bound proteins.

Problem: Multiple non-specific bands in the experimental lane (with peptide).

This suggests that while some binding may be specific to your peptide, many other proteins are also binding non-specifically.

Possible Cause Recommended Solution
Suboptimal blocking agent The chosen blocking agent may not be effective for your specific system. Experiment with different blocking agents (e.g., switch from BSA to non-fat dry milk or vice versa).
Lysis and wash buffer composition is too mild Increase the stringency of your lysis and wash buffers. This can be achieved by increasing the salt and/or detergent concentration. Optimization is key, as overly harsh conditions can disrupt the specific interaction of interest.
Presence of "sticky" proteins in the lysate Perform a pre-clearing step by incubating the cell lysate with beads alone before adding your peptide-coupled beads. This will remove proteins that have a high affinity for the beads themselves.[1]
Peptide concentration is too high An excess of the peptide bait can lead to increased non-specific interactions. Titrate the concentration of your this compound peptide to find the optimal balance between specific binding and background.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of the this compound peptide to consider for reducing non-specific binding?

The peptide this compound is an octapeptide with a mix of hydrophobic and neutral amino acids. The presence of multiple alanine, tyrosine, phenylalanine, and methionine residues contributes to its overall hydrophobic character. This hydrophobicity is a primary driver of non-specific interactions with other proteins and the solid support (beads). Therefore, strategies to mitigate hydrophobic interactions are crucial.

Q2: Which blocking agent is best for my peptide pull-down assay?

The ideal blocking agent must be determined empirically for each specific assay.[2] However, here are some general guidelines:

  • Bovine Serum Albumin (BSA): A common and effective blocking agent that works well in many applications. It is a single purified protein.[3]

  • Non-Fat Dry Milk: A cost-effective option that contains a mixture of proteins, including casein.[3] It can be very effective but should be avoided if you are studying phosphoproteins, as casein is a phosphoprotein and can cause high background.[3]

  • Normal Serum: Using serum from the same species as your lysate can be a very effective way to block non-specific binding.

Q3: How do I optimize the salt and detergent concentrations in my buffers?

Optimization is a critical step. Start with a standard buffer composition and then systematically vary the concentrations of salt and detergent.

  • Salt (e.g., NaCl): Typically used at concentrations between 150 mM and 500 mM. Increasing the salt concentration can help to disrupt non-specific ionic interactions.

  • Detergent (e.g., Triton X-100 or Tween-20): Commonly used at concentrations between 0.05% and 0.5% (v/v). Detergents are crucial for disrupting non-specific hydrophobic interactions, which are likely to be a factor with the hydrophobic this compound peptide.

Q4: What is pre-clearing and why is it important?

Pre-clearing is a step where the cell lysate is incubated with beads (without the bait peptide) before the actual pull-down.[1] These beads are then discarded, taking with them any proteins that non-specifically bind to the bead matrix. This reduces the pool of potential non-specific binders that could interfere with your experiment, leading to a cleaner final result.

Quantitative Data Summary

The following tables provide a summary of commonly used concentrations for various components in pull-down assays to reduce non-specific binding. Note that the optimal conditions should be empirically determined for your specific experimental setup.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5% (w/v)Single purified protein, generally low background.[3]Can be more expensive than milk.
Non-Fat Dry Milk1-5% (w/v)Inexpensive and readily available.[3]Contains phosphoproteins (casein), which can interfere with studies of phosphorylated proteins.[3]
Normal Serum1-5% (v/v)Can be very effective at blocking non-specific sites.Can introduce proteins that may interact with your bait.
Casein0.5-2% (w/v)Can provide lower background than BSA or milk in some assays.Can interfere with biotin-avidin systems.
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.May not be as effective as other blockers for all applications.

Table 2: Optimization of Wash Buffer Components

ComponentConcentration RangePurpose
Salt (NaCl) 150 mM - 1 MDisrupts ionic interactions.
Non-ionic Detergent (Triton X-100, Tween-20) 0.05% - 1% (v/v)Disrupts hydrophobic interactions.
Glycerol 5-10% (v/v)Can help to stabilize protein interactions and reduce non-specific binding.
pH 7.2 - 8.0Maintaining a physiological pH is generally recommended, but slight adjustments can sometimes reduce non-specific binding.

Experimental Protocols

This section provides a detailed protocol for a pull-down assay using the this compound peptide as bait.

Protocol: Peptide Pull-Down Assay

Materials:

  • Immobilized this compound peptide on affinity beads (e.g., NHS-activated sepharose or streptavidin beads if the peptide is biotinylated)

  • Control beads (without peptide)

  • Cell lysate

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Triton X-100)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization Buffer (1 M Tris-HCl pH 8.5)

Procedure:

  • Bead Preparation and Blocking:

    • Wash the peptide-coupled beads and control beads three times with 1 mL of ice-cold Lysis Buffer.

    • Resuspend the beads in 1 mL of Lysis Buffer containing 1% BSA.

    • Incubate for 1 hour at 4°C with gentle rotation to block non-specific binding sites.

  • Pre-clearing of Lysate (Optional but Recommended):

    • Add 50 µL of a 50% slurry of control beads to 1 mg of cell lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Centrifuge at 500 x g for 1 minute and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Binding:

    • Add the pre-cleared lysate to the blocked peptide-coupled beads and control beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and rotate for 5 minutes at 4°C before centrifuging.

  • Elution:

    • After the final wash, remove all supernatant.

    • For Mass Spectrometry: Add 50 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Centrifuge and collect the supernatant. Immediately neutralize the eluate by adding Neutralization Buffer.

    • For SDS-PAGE/Western Blot: Add 50 µL of 2x SDS-PAGE sample buffer directly to the beads. Boil for 5-10 minutes at 95°C. Centrifuge and load the supernatant onto the gel.

Visualizations

The following diagrams illustrate key workflows and concepts related to pull-down assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Beads Affinity Beads Block Blocking (e.g., BSA) Beads->Block Peptide This compound Peptide->Beads Couple Lysate Cell Lysate Preclear Pre-clearing Lysate->Preclear Binding Binding Block->Binding Preclear->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Analysis SDS-PAGE / Western Blot / Mass Spectrometry Elution->Analysis

Caption: Experimental workflow for a peptide pull-down assay.

troubleshooting_logic cluster_solutions_control Control Lane Solutions cluster_solutions_exp Experimental Lane Solutions Start High Background? Control_Lane High background in control lane? Start->Control_Lane Yes Exp_Lane High background in experimental lane? Start->Exp_Lane No Increase_Blocking Increase blocking efficiency (different agent/concentration) Control_Lane->Increase_Blocking Yes Increase_Wash_Stringency_Control Increase wash stringency (salt/detergent) Control_Lane->Increase_Wash_Stringency_Control Preclear_Lysate Implement pre-clearing step Control_Lane->Preclear_Lysate Optimize_Buffers Optimize lysis and wash buffers (salt/detergent) Exp_Lane->Optimize_Buffers Yes Titrate_Peptide Titrate peptide concentration Exp_Lane->Titrate_Peptide Change_Blocker Try a different blocking agent Exp_Lane->Change_Blocker

Caption: Troubleshooting logic for high background issues.

non_specific_interactions cluster_interactions Potential Interactions Peptide Bait Peptide (Ala-Ala-...-Met) Target Specific Target Protein Peptide->Target Specific Binding (Desired) NonSpecific Non-Specific Protein Peptide->NonSpecific Non-Specific Binding (Hydrophobic/Ionic) Bead Bead Bead->NonSpecific Non-Specific Binding (to matrix)

References

Improving signal-to-noise ratio in Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a high background signal in my this compound ELISA?

High background in an ELISA can obscure results and is often caused by several factors.[1][2] The primary culprits include non-specific binding of antibodies, insufficient blocking of the plate, and inadequate washing between steps.[3][4] Contamination of reagents or buffers with the target peptide or other interfering substances can also lead to elevated background signals.[2][4] Additionally, using too high a concentration of the primary or secondary antibody can increase non-specific binding and background.[3]

Q2: How can I prevent non-specific binding in my immunoassay?

Non-specific binding (NSB) occurs when antibodies bind to unintended proteins or the surface of the assay plate.[5][6] To prevent this, it's crucial to use an effective blocking agent that saturates all unoccupied binding sites on the plate.[7] Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Increasing the concentration of the blocking agent or the incubation time can also help.[4] Using modern assay diluents can also prevent non-specific binding of substances present in the sample.[5]

Q3: My peptide contains Methionine. Are there any special precautions I should take?

Yes, peptides containing Methionine (Met), as well as Cysteine (Cys) and Tryptophan (Trp), are susceptible to oxidation.[8] This oxidation can alter the peptide's structure and activity, leading to reduced signal or lack of reproducibility over time. To mitigate this, it is recommended to store the peptide in vials flushed with an inert gas like argon and to make aliquots for daily use to minimize exposure to air.[8]

Q4: I'm using a fluorescence-based assay. Why might my signal be weak or inconsistent?

In fluorescence-based assays, a weak or inconsistent signal can be due to several factors. The pH sensitivity of the fluorescent dye is a common issue; for example, dyes like FITC can have decreased fluorescence in acidic environments.[9] Photobleaching, where the fluorophore loses its ability to fluoresce after repeated exposure to light, can also be a problem. Furthermore, the fluorescent dye itself, being often hydrophobic, can alter the peptide's properties and interactions.[9][10] It's important to select a pH-stable dye and minimize the sample's exposure to the excitation light source.

Q5: What are "matrix effects" and how can they impact my mass spectrometry results?

Matrix effects refer to the alteration of analyte ionization (either suppression or enhancement) by co-eluting components from the sample matrix, such as salts, proteins, or lipids.[11][12] This is a significant issue in mass spectrometry-based quantification of peptides in biological samples like plasma or serum.[11][12] Matrix effects can lead to inaccurate and imprecise measurements. To mitigate these effects, diligent sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial to remove interfering substances.[13]

Troubleshooting Guides

Issue 1: High Background Signal in ELISA
Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking buffer (e.g., from 1% to 3% BSA). Extend the blocking incubation time. Consider using a different blocking agent.[3][4]
Antibody Concentration Too High Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal without increasing background.[3]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a short soak time during washes can also be effective.[1][4]
Non-Specific Antibody Binding Add a mild, non-ionic detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers.[4][7] Use a secondary antibody that has been pre-adsorbed against the species of your sample.[3]
Reagent Contamination Use fresh, sterile reagents and buffers. Use new pipette tips for each reagent and sample to avoid cross-contamination.[2]
Issue 2: Weak or No Signal
Possible Cause Recommended Solution
Inactive Reagents Ensure all reagents, especially antibodies and enzymes, are within their expiration date and have been stored correctly. Test the activity of individual components.[14]
Suboptimal Protocol Increase incubation times for the primary and/or secondary antibodies. Optimize the incubation temperature as per the manufacturer's recommendations.[14]
Peptide Degradation/Oxidation Prepare fresh peptide solutions. If the peptide contains susceptible residues like Met, Trp, or Cys, handle it under conditions that minimize oxidation.[8]
Incorrect Filter/Wavelength (Fluorescence) Verify that the excitation and emission wavelengths used match the spectral properties of your fluorophore.
TFA Interference Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can interfere with cellular assays. If suspected, consider using TFA-free peptides or a salt exchange procedure.[8]

Experimental Protocols & Methodologies

Standard ELISA Protocol for this compound

This is a generalized indirect ELISA protocol. Optimization of concentrations and incubation times is recommended.

  • Coating: Dilute the this compound peptide to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody (specific to the peptide) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes.

  • Substrate Addition: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizations

ELISA_Workflow General ELISA Workflow A 1. Coat Plate with This compound B 2. Wash A->B C 3. Block Plate B->C D 4. Wash C->D E 5. Add Primary Antibody D->E F 6. Wash E->F G 7. Add Secondary Antibody F->G H 8. Wash G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Plate J->K Troubleshooting_High_Background Troubleshooting High Background Start High Background Signal Q1 Are you running a 'no primary antibody' control? Start->Q1 A1_Yes Is the control also high? Q1->A1_Yes Yes A1_No Primary antibody concentration is likely too high. Q1->A1_No No Q2 Problem with secondary Ab or blocking/washing. A1_Yes->Q2 Sol_Primary Optimize primary antibody titration. A1_No->Sol_Primary Sol_Secondary Increase blocking time/concentration. Increase wash steps. Check secondary Ab for cross-reactivity. Q2->Sol_Secondary

References

Technical Support Center: Purification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC column and mobile phase for purifying this peptide?

A1: A Reverse-Phase (RP-HPLC) C18 column is the most common and effective choice for purifying this compound due to the peptide's hydrophobic nature.[1] For optimal resolution of peptides, a wide-pore column (300 Å) is recommended as it provides better access to the stationary phase.[2][3]

A standard starting mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

TFA acts as an ion-pairing agent to improve peak shape.[4] A shallow gradient, such as a 1% increase in Mobile Phase B per minute, is a good starting point for optimizing the separation.[5]

Q2: During purification, I observe a significant peak eluting just before my main target peptide peak. What is this impurity?

A2: The most likely identity of this early-eluting peak is the oxidized form of your peptide, specifically Methionine sulfoxide. The Methionine (Met) residue in the sequence is highly susceptible to oxidation.[4] The addition of an oxygen atom makes the peptide more polar, causing it to have a lower retention time and elute earlier in a reverse-phase system.[1][4] This oxidation can occur during synthesis, cleavage, or even storage.

Q3: My peptide peak is broad and shows significant tailing. How can I improve the peak shape?

A3: Poor peak shape is a common issue in peptide purification. Several factors can contribute to this:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the peptide, causing tailing.[6] Using a low concentration of an ion-pairing agent like TFA (0.1%) helps to mask these interactions.[4] Operating at a lower pH can also minimize these effects.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[7] Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: Dissolving the peptide in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion.[7][8] Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Contamination: Buildup of contaminants at the head of the column can distort peak shape.[9]

Q4: I'm experiencing low recovery of my peptide after purification. What are the potential causes?

A4: Low recovery can be attributed to several factors:

  • Peptide Aggregation: Due to its hydrophobic residues (Ala, Phe, Tyr, Met), the peptide may aggregate, especially at high concentrations.[10] This can lead to precipitation and poor solubility in the mobile phase. Consider dissolving the crude peptide in a solvent containing a small amount of organic modifier or acid to disrupt aggregation before injection.[11]

  • Irreversible Adsorption: The peptide might be irreversibly binding to the column. This can happen if the column is contaminated or if the mobile phase conditions are not optimal for elution.

  • Precipitation During Elution: The peptide may precipitate in the tubing post-column if the concentration is too high and the mobile phase composition changes.

Q5: What UV wavelength should I use to monitor the purification of this compound?

A5: You have two primary options for UV detection:

  • 210-220 nm: This wavelength range detects the peptide backbone (amide bonds).[12][13] It is a universal wavelength for all peptides and generally provides the highest sensitivity.

  • 254 nm or 280 nm: The aromatic side chains of Phenylalanine (Phe) and Tyrosine (Tyr) absorb light in this range.[2] Using these wavelengths can be more selective for your target peptide over impurities that lack these residues. Monitoring at both a low (214 nm) and high (280 nm) wavelength simultaneously is often a good strategy.

Troubleshooting Guides

This guide addresses common problems encountered during the HPLC purification of this compound.

ProblemPotential CauseRecommended Solution
High System Backpressure 1. Clogged column inlet frit due to particulate matter from the sample or mobile phase.[14] 2. Precipitation of buffer salts or the peptide itself in the system.[15] 3. Blockage in tubing or fittings.1. Filter all samples and mobile phases before use.[14] Try back-flushing the column (disconnected from the detector). If this fails, the frit may need replacement. 2. Flush the entire system with a high-aqueous mobile phase (e.g., 95% water) to dissolve salts. Ensure your peptide is soluble in the mobile phase.[14] 3. Systematically disconnect components to isolate the source of the blockage.
Poor Resolution Between Target Peptide and Impurities 1. Methionine Oxidation: The oxidized peptide is co-eluting with the native peptide.[4] 2. Gradient is too steep: Closely eluting species do not have enough time to separate.[4] 3. Sub-optimal Selectivity: The chosen column and mobile phase are not providing adequate separation.1. Prepare all solutions with fresh, high-purity solvents to minimize oxidation. Consider adding an antioxidant like Dithiothreitol (DTT) in small amounts if compatible with your process. 2. Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). A shallower gradient often significantly improves peptide resolution.[4] 3. Try a different stationary phase (e.g., C8 or Phenyl) or a different ion-pairing agent (e.g., formic acid, especially for LC-MS).[16]
Variable or Drifting Retention Times 1. Column Not Equilibrated: Insufficient time for the column to stabilize with the initial mobile phase between runs.[6] 2. Mobile Phase Composition Change: Evaporation of the organic component (acetonitrile) or inconsistent mobile phase preparation.[6] 3. Temperature Fluctuations: Changes in ambient temperature can affect retention times.[7] 4. Air Bubbles in the Pump: Air trapped in the pump heads can cause inconsistent flow rates.[7]1. Ensure a consistent and adequate column equilibration period before each injection (typically 5-10 column volumes). 2. Prepare mobile phases fresh daily and keep solvent reservoirs capped. 3. Use a column oven to maintain a constant temperature.[7] 4. Degas the mobile phases thoroughly and purge the pump to remove any trapped air.
"Ghost" Peaks Appear in Blank Runs 1. Contamination in the System: The injector, tubing, or column may be contaminated from previous runs.[14] 2. Contaminated Mobile Phase: Impurities in the solvents (water or acetonitrile) or additives (TFA). 3. Sample Carryover: Residual sample remaining in the autosampler needle or injection port.[14]1. Flush the entire system with a strong solvent wash (e.g., a high percentage of isopropanol (B130326) or acetonitrile). 2. Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases.[14] 3. Optimize the needle wash protocol in your autosampler method, using a strong solvent.[14]

Experimental Protocols

Protocol 1: Analytical Purity Assessment

This protocol is for determining the purity of the crude peptide and optimizing separation conditions.

ParameterRecommended SettingRationale
Column C18, 300 Å, 3-5 µm, 4.6 x 150 mmStandard for analytical peptide separation, offering good resolution.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic mobile phase.
Gradient 5% to 65% B over 30 minutesA broad screening gradient to identify all impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID analytical column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 214 nm & 280 nmDetects both the peptide backbone and aromatic residues.
Injection Volume 10 µLA small volume to avoid column overload.
Protocol 2: Preparative Scale-Up Purification

This protocol is for purifying larger quantities of the peptide after optimizing the method at an analytical scale.

ParameterRecommended SettingRationale
Column C18, 300 Å, 5-10 µm, 21.2 x 250 mmA larger diameter column for higher loading capacity.
Mobile Phase A 0.1% TFA in WaterConsistent with the analytical method.
Mobile Phase B 0.1% TFA in AcetonitrileConsistent with the analytical method.
Gradient Focused gradient based on analytical run (e.g., 25% to 45% B over 40 minutes)A shallower, focused gradient improves resolution and purity of the target peak.[17]
Flow Rate 18-20 mL/minScaled up from the analytical flow rate to maintain linear velocity.[17]
Column Temp. Ambient (~25°C)Sufficient for robust preparative separation.[17]
Detection UV at 220 nm or 280 nmWavelength with good response for fraction collection.
Sample Loading Dependent on column capacity; dissolve crude peptide in Mobile Phase AMaximize throughput without compromising resolution.

Visualizations

G cluster_workflow Troubleshooting Workflow for Poor Peak Resolution Start Poor Peak Resolution (Co-elution or Broad Peaks) Q_Oxidation Is an early shoulder/peak present? Start->Q_Oxidation S_Oxidation Likely Methionine Oxidation. Use fresh solvents. Consider antioxidants. Q_Oxidation->S_Oxidation Yes Q_Gradient Is the gradient optimized? Q_Oxidation->Q_Gradient No S_Oxidation->Q_Gradient S_Gradient Decrease gradient slope (e.g., 1%/min to 0.5%/min) to increase separation time. Q_Gradient->S_Gradient No Q_Selectivity Is resolution still poor? Q_Gradient->Q_Selectivity Yes S_Gradient->Q_Selectivity S_Selectivity Change selectivity: 1. Try a different column (C8, Phenyl). 2. Change mobile phase additive (Formic Acid). Q_Selectivity->S_Selectivity Yes End Improved Resolution Q_Selectivity->End No S_Selectivity->End

Caption: Troubleshooting workflow for improving poor HPLC peak resolution.

G cluster_pathway Effect of Methionine Oxidation on RP-HPLC Elution cluster_chromatogram Elution Order Peptide Target Peptide (Ala...Phe-Met) - Hydrophobic - Later Elution Process + Oxygen (During synthesis, storage, or analysis) Peptide->Process Oxidized Oxidized Impurity (Ala...Phe-Met(O)) - More Polar - Earlier Elution Process->Oxidized Elution_Order Oxidized Peptide -> Target Peptide

Caption: Impact of Methionine oxidation on peptide polarity and HPLC elution order.

References

Common experimental pitfalls with synthetic peptides like Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of synthetic peptides, with a specific focus on sequences like Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met .

Frequently Asked Questions (FAQs)

Q1: My synthetic peptide, this compound, won't dissolve. What should I do?

A1: Peptide solubility is a common challenge and is primarily dictated by its amino acid composition.[1][2][3][4] The peptide this compound contains a high proportion of hydrophobic residues (Ala, Tyr, Phe, Met), which can lead to poor solubility in aqueous solutions.[5] Here is a step-by-step approach to solubilization:

  • Initial Assessment: Before dissolving the entire sample, test the solubility on a small aliquot.[1][6][7]

  • Start with Sterile Water: Attempt to dissolve the peptide in sterile, distilled water or a common buffer like PBS (pH 7.4).[6][8]

  • Incorporate Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent is recommended.

    • First, try to dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO).[2][9]

    • Once fully dissolved in the organic solvent, slowly add the solution dropwise to your aqueous buffer while stirring to reach the desired final concentration.[9]

  • Sonication: If aggregation or precipitation occurs, gentle sonication can help to break up particles and facilitate dissolution.[1][9]

  • pH Adjustment: Since the example peptide has a neutral net charge at physiological pH, adjusting the pH may not significantly improve solubility. However, for charged peptides, adjusting the pH away from the isoelectric point (pI) can enhance solubility.[10] Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.[4][9][11]

Caution: Peptides containing Methionine (Met), like the example, can be susceptible to oxidation in DMSO.[1] It is advisable to use fresh, high-quality DMSO and prepare solutions fresh for each experiment.

Q2: How should I store my lyophilized and reconstituted synthetic peptides to ensure stability?

A2: Proper storage is critical to prevent degradation and maintain the biological activity of your synthetic peptide.

  • Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or preferably -80°C in a sealed container with a desiccant to protect from moisture.[12][13] Under these conditions, peptides can be stable for several years.[12] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[8][12]

  • Peptide Solutions: Peptides in solution are significantly less stable.[8] To minimize degradation, it is recommended to:

    • Store solutions at -20°C or -80°C.[13][14]

    • Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][13][14]

    • Use sterile buffers, ideally at a slightly acidic pH of 5-6, to prolong storage life.[13]

Peptide sequences containing Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine have a shorter shelf-life in solution.[12][13]

Q3: I'm observing inconsistent results in my bioassays. Could peptide purity be the issue?

A3: Absolutely. The purity of a synthetic peptide is a critical factor that directly influences the reproducibility and reliability of experimental outcomes.[15] Impurities, which can include truncated sequences, deletion mutants, or residual solvents from synthesis, can interfere with your experiments.[16][17] This can lead to false positives or negatives, inaccurate dose-response curves, and a lack of reproducibility.[18] For most research applications, especially cell-based assays and in vivo studies, a peptide purity of >95% is recommended, with >98% being optimal for sensitive applications.[16][18]

Q4: My peptide solution appears cloudy, or I suspect aggregation. How can I troubleshoot this?

A4: Cloudiness in a peptide solution is often an indication of aggregation or precipitation.[11] Peptide aggregation can be influenced by factors such as high concentration, pH being near the isoelectric point (pI), and the presence of hydrophobic residues.[5][19][20]

To address aggregation:

  • Adjust pH: Ensure the buffer pH is at least one unit away from the peptide's pI.[21]

  • Lower Concentration: Try working with a more dilute peptide solution.[19]

  • Additives: In some cases, adding solubilizing agents or chaotropic agents like guanidine (B92328) hydrochloride can help, but their compatibility with your assay must be considered.[22]

  • Sonication: Brief sonication can help to disperse visible aggregates.[10]

Quantitative Data Summary

The following tables provide a summary of recommended purity levels for different research applications and the stability of common amino acids in peptide sequences.

Table 1: Recommended Peptide Purity for Various Applications

Purity LevelRecommended Applications
>98%In vivo studies, clinical trials, structural studies (NMR, crystallography), quantitative assays.[15][18]
>95%Cell-based assays, in vitro bioassays, antibody production, enzyme-substrate studies.[17][18]
>90%Non-quantitative applications like Western blot blocking studies.[18]
Desalted (>70-85%)Initial screening, non-sensitive applications.[15][18]
Crude (50-70%)Not recommended for most biological assays; suitable for basic tests or as starting material for further purification.[15][18]

Table 2: Stability of Amino Acid Residues in Peptides

Amino Acid ResiduePotential Instability IssueRecommended Handling/Storage
Met (M), Cys (C), Trp (W) OxidationUse oxygen-free solvents for reconstitution.[3][8] Avoid using DMSO if possible, or use fresh, high-quality DMSO.[1] Store solutions under an inert atmosphere (argon or nitrogen).[19]
Asn (N), Gln (Q) DeamidationStore at a slightly acidic pH (5-6) to minimize this process.[13]
Asp (D) Aspartimide formationAvoid basic conditions (pH > 7) during storage and handling.
N-terminal Gln (Q) Pyroglutamate formationPrepare solutions fresh and store at a neutral or slightly acidic pH.

Experimental Protocols

Protocol 1: Standardized Peptide Solubility Testing

  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator for at least 30 minutes.[8]

    • Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[12]

    • Weigh a small, precise amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Testing (Sequential):

    • Step 1 (Aqueous): Add a defined volume of sterile, deionized water (e.g., 100 µL) to the peptide. Vortex gently for 30 seconds. Observe for complete dissolution (a clear solution with no visible particles).[11]

    • Step 2 (Acidic/Basic - for charged peptides): If not soluble in water and the peptide is basic, add 10% acetic acid dropwise. If acidic, add 0.1 M ammonium (B1175870) bicarbonate dropwise. Vortex after each addition.

    • Step 3 (Organic Solvent): If the peptide is hydrophobic or neutral and insoluble in the previous steps, use a new 1 mg aliquot. Add a minimal volume of high-purity DMSO (e.g., 20-50 µL).[9] Vortex until fully dissolved.

    • Step 4 (Dilution): Slowly add the DMSO-dissolved peptide solution to a stirring aqueous buffer (e.g., PBS) to achieve the final desired concentration.[9] Observe for any precipitation.

  • Physical Intervention:

    • If slight turbidity or particulate matter is observed, sonicate the solution in a water bath for 5-10 minutes.[10] Avoid overheating the sample.

  • Documentation:

    • Record the solvent system and final concentration at which the peptide completely dissolves. Note any observations like cloudiness or precipitation upon dilution.

Protocol 2: Peptide Stability Assessment by HPLC

  • Solution Preparation:

    • Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a buffer relevant to your experimental conditions.

    • Aliquot the stock solution into multiple sterile vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

  • Time-Course Incubation:

    • Store the aliquots at their respective temperatures.

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Equilibrate the column with your initial mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA).

    • Inject a standardized volume of the peptide solution from each time point.

    • Run a linear gradient of acetonitrile (e.g., 5% to 95% over 30 minutes) to elute the peptide and any degradation products.

    • Monitor the elution profile with a UV detector at 214 nm or 280 nm (if the peptide contains Trp or Tyr).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the time 0 sample.

    • A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

Experimental_Workflow_for_Peptide_Solubility_Testing Workflow for Peptide Solubility Testing start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temp & Centrifuge start->equilibrate aliquot Weigh Small Aliquot equilibrate->aliquot add_water Add Sterile Water & Vortex aliquot->add_water dissolved_water Completely Dissolved? add_water->dissolved_water add_organic Add Minimal DMSO & Vortex dissolved_water->add_organic No end_soluble End: Soluble Peptide Solution dissolved_water->end_soluble Yes dissolved_organic Completely Dissolved? add_organic->dissolved_organic dilute Slowly Dilute into Aqueous Buffer dissolved_organic->dilute Yes end_insoluble End: Insoluble (Re-evaluate solvent/peptide) dissolved_organic->end_insoluble No observe Observe for Precipitation dilute->observe sonicate Sonication (if needed) observe->sonicate sonicate->end_soluble

Caption: A flowchart illustrating the systematic approach to testing and achieving the solubility of a synthetic peptide.

Peptide_Degradation_Pathways Common Peptide Degradation Pathways cluster_degradation Degradation Processes cluster_factors Influencing Factors peptide Intact Peptide (e.g., this compound) hydrolysis Hydrolysis (Cleavage of peptide bonds) peptide->hydrolysis oxidation Oxidation (Met, Cys, Trp) peptide->oxidation deamidation Deamidation (Asn, Gln) peptide->deamidation degraded_peptide Degraded Products (Loss of Activity) hydrolysis->degraded_peptide oxidation->degraded_peptide deamidation->degraded_peptide ph Extreme pH ph->hydrolysis temp High Temperature temp->hydrolysis temp->deamidation oxygen Oxygen Exposure oxygen->oxidation freeze_thaw Freeze-Thaw Cycles freeze_thaw->peptide Physical Stress

Caption: A diagram showing common chemical degradation pathways for synthetic peptides and the factors that accelerate them.

References

Refining dosage of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met for cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the research peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of this peptide for cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely biological function?

A: this compound is a synthetic octapeptide. Its core sequence, Tyr-Gly-Gly-Phe-Met, is known as Met-enkephalin (B1676343), an endogenous opioid peptide.[1][2] Met-enkephalin is a known agonist for opioid receptors (mu, delta, and kappa) and also functions as an opioid growth factor (OGF) involved in the regulation of cell proliferation.[1][2][3][4] The addition of the Ala-Ala-Ala sequence at the N-terminus likely modulates the peptide's stability, receptor binding affinity, and overall biological activity compared to Met-enkephalin.

Q2: What is a good starting concentration for this peptide in a cell-based assay?

A: For novel peptides like this compound, it is recommended to start with a broad concentration range to determine the optimal dosage. Based on studies with Met-enkephalin and other opioid peptides, a starting range of 10⁻⁹ M to 10⁻⁵ M (1 nM to 10 µM) is advisable.[3][5] It is crucial to perform a dose-response experiment to identify the effective concentration for your specific cell type and assay.

Q3: How should I dissolve and store the peptide?

A: Most lyophilized peptides can be reconstituted in sterile, nuclease-free water or a buffer such as PBS. For peptides with low aqueous solubility, dimethyl sulfoxide (B87167) (DMSO) can be used as a solvent.[6] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential signaling pathways activated by this peptide?

A: Given its similarity to Met-enkephalin, this compound is likely to activate signaling pathways associated with opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on cells Sub-optimal peptide concentration: The concentration used may be too low to elicit a response.Perform a dose-response curve with a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁴ M).
Peptide degradation: The peptide may be unstable in the cell culture medium.Minimize the time the peptide is in the medium before the assay. Consider using protease inhibitors if degradation is suspected.
Incorrect cell type: The cells being used may not express the target opioid receptors.Confirm receptor expression using techniques like RT-PCR, Western blot, or flow cytometry.
High cell death or toxicity Peptide concentration is too high: High concentrations of some peptides can be cytotoxic.[9]Lower the peptide concentration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.
Solvent toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
Peptide precipitation in media Low peptide solubility: The peptide may not be soluble at the desired concentration in the cell culture medium.Try dissolving the peptide in a small amount of a different solvent (e.g., DMSO) before diluting it in the medium. Sonication may also help to dissolve the peptide.
Peptide aggregation: Hydrophobic peptides can be prone to aggregation.Prepare fresh solutions for each experiment. Consider using a buffer with a different pH or ionic strength.
Inconsistent or variable results Peptide instability: Repeated freeze-thaw cycles can degrade the peptide.Aliquot the stock solution after reconstitution and store at -80°C. Use a fresh aliquot for each experiment.
Cell passage number: The responsiveness of cells can change with increasing passage number.Use cells within a consistent and low passage number range for all experiments.

Data Presentation: Dosage of Related Peptides in Cell-Based Assays

PeptideCell TypeAssayEffective ConcentrationReference
Met-enkephalinAdrenocortical cellsCell proliferation10⁻⁶ M (1 µM)[3]
Opioid PeptidesU2OS cellsβ-arrestin recruitment10⁻¹² to 10⁻⁵ M[7]
Rhodamine-labeled OGFCOS-7 cellsInternalization10⁻⁵ M (10 µM)[5]
Cell-penetrating peptidesVariousCytotoxicity>10 µM[9]

Experimental Protocols

Protocol 1: General Dose-Response Experiment for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different peptide concentrations. Include a vehicle control (medium with solvent if used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the percentage of cell viability at each peptide concentration.

Protocol 2: cAMP Inhibition Assay
  • Cell Seeding: Seed cells expressing the opioid receptor of interest in a 96-well plate.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Forskolin (B1673556) Stimulation: Stimulate the cells with a known concentration of forskolin (an adenylyl cyclase activator, typically 10 µM) for 15-30 minutes to induce cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the peptide concentration to determine the IC₅₀ value for cAMP inhibition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis start Start reconstitute Reconstitute Peptide start->reconstitute serial_dilute Serial Dilution reconstitute->serial_dilute treat_cells Treat Cells with Peptide serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data read_plate->analyze end_node End analyze->end_node

Caption: A generalized workflow for a cell-based peptide experiment.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide This compound receptor Opioid Receptor (GPCR) peptide->receptor Binds g_protein Gαi / Gβγ receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits mapk MAPK Pathway g_protein->mapk Activates ion_channel Ion Channels g_protein->ion_channel Modulates cAMP cAMP adenylyl_cyclase->cAMP Produces cellular_response Cellular Response (e.g., Proliferation, Analgesia) cAMP->cellular_response mapk->cellular_response ion_channel->cellular_response

References

Technical Support Center: Enhancing Proteolytic Resistance of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the proteolytic resistance of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met.

Troubleshooting Guides

Issue: My peptide is rapidly degrading in my in vitro or in vivo experiment.

This is a common issue for unmodified peptides. The following guide will help you identify the cause and find a suitable solution.

Troubleshooting_Degradation cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Verification Start Rapid Peptide Degradation Observed CheckCleavage Identify Cleavage Sites (e.g., using protease databases or mass spectrometry) Start->CheckCleavage Exopeptidase Cleavage at N- or C-terminus? (Exopeptidase activity) CheckCleavage->Exopeptidase Analyze fragments Endopeptidase Cleavage within the sequence? (Endopeptidase activity) Exopeptidase->Endopeptidase No N_Term_Mod Solution: N-Terminal Modification (e.g., Acetylation) Exopeptidase->N_Term_Mod Yes (N-terminus) C_Term_Mod Solution: C-Terminal Modification (e.g., Amidation) Exopeptidase->C_Term_Mod Yes (C-terminus) AA_Sub Solution: Amino Acid Substitution (e.g., D-amino acids at cleavage site) Endopeptidase->AA_Sub Yes Cyclization Solution: Cyclization (Head-to-tail or side-chain) Endopeptidase->Cyclization Yes Synthesize Synthesize Modified Peptide N_Term_Mod->Synthesize C_Term_Mod->Synthesize AA_Sub->Synthesize Cyclization->Synthesize Assay Perform Protease Stability Assay Synthesize->Assay

Caption: Workflow for on-resin N-terminal acetylation.

Protocol 2: C-Terminal Amidation

This protocol describes a general method for synthesizing a C-terminally amidated peptide using a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Standard solid-phase peptide synthesis (SPPS) reagents (coupling agents like HBTU/HATU, base like DIPEA, deprotection agent like piperidine)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform standard Fmoc-SPPS cycles to assemble the peptide chain (Ala-Ala-Ala-Tyr(tBu)-Gly-Gly-Phe-Met) on the resin.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The resulting peptide will have a C-terminal amide.

Protocol 3: Protease Stability Assay using RP-HPLC

This protocol outlines a general method for assessing the stability of a peptide in serum or plasma. [1][2][3] Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human or rat serum/plasma

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN))

  • Centrifuge

  • RP-HPLC system with a C18 column

  • HPLC solvents (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in ACN)

Procedure:

  • Pre-warm the serum/plasma to 37°C.

  • Add the peptide stock solution to the serum/plasma to achieve the final desired concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately stop the enzymatic reaction by adding the aliquot to an equal volume of quenching solution.

  • Vortex and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

dot

HPLC_Assay_Workflow Start Start: Peptide + Serum/Plasma Incubate Incubate at 37°C Start->Incubate Time_Points Take aliquots at time points Incubate->Time_Points Quench Quench reaction (e.g., with TCA or ACN) Time_Points->Quench Centrifuge Centrifuge to remove proteins Quench->Centrifuge Analyze Analyze supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate % intact peptide Analyze->Calculate End End: Degradation Profile Calculate->End

Caption: Workflow for a protease stability assay using RP-HPLC.

References

Optimizing storage conditions for long-term stability of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the optimal storage and handling of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met to ensure its long-term stability and integrity for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for the long-term storage of this peptide?

A1: For long-term stability, the peptide must be stored in its lyophilized (freeze-dried) form at -20°C or, preferably, -80°C.[1][2] Removing water through lyophilization is critical as it minimizes hydrolysis, a primary degradation pathway for peptides.[3][4]

Q2: Why is the amino acid sequence of this peptide important for stability?

A2: The peptide sequence this compound contains two amino acid residues that are particularly susceptible to degradation: Methionine (Met) and Tyrosine (Tyr).[5][6] Methionine's thioether side chain is highly prone to oxidation, while Tyrosine's phenol (B47542) group can also undergo oxidative modifications.[4][7][8] Therefore, special precautions must be taken to protect against oxidative damage.

Q3: How should I handle the lyophilized peptide powder upon receiving it?

A3: Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[4][6] Before opening the vial for the first time, it is crucial to allow it to equilibrate to room temperature inside a desiccator.[2][6][9] Opening a cold vial can cause atmospheric moisture to condense on the peptide, significantly reducing its long-term stability.[2][9]

Q4: Can I store the peptide in a solution?

A4: Storing peptides in solution is not recommended for long periods.[2][6] Peptide solutions are far less stable than their lyophilized counterparts due to risks of hydrolysis, microbial contamination, and oxidation.[10][11] If you must store the peptide in solution, prepare single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][10][12] For maximum stability in solution, use a sterile buffer at a pH of 5-6.[10][11]

Q5: What causes peptide degradation, and how can I prevent it?

A5: The primary degradation pathways are oxidation, hydrolysis, and photodegradation.[4][10]

  • Oxidation: Primarily affects the Methionine residue. To prevent this, store the peptide under an inert gas like nitrogen or argon and away from light.[3][9][10]

  • Hydrolysis: The cleavage of peptide bonds by water. This is minimized by storing the peptide in its lyophilized state and protecting it from moisture.[4]

  • Light Exposure: Can cause photodegradation of sensitive residues like Tyrosine.[10] Always store the peptide in opaque or amber-colored vials to protect it from light.[4]

Storage Condition Guidelines

Proper storage is essential to maintain the peptide's integrity. The following table summarizes the recommended conditions for both lyophilized powder and solutions.

FormStorage DurationTemperatureKey Considerations
Lyophilized Powder Short-Term (Weeks)4°CKeep in a tightly sealed vial with a desiccant.[6]
Long-Term (Months to Years)-20°C to -80°CMust be protected from moisture and light.[1][11][13] For oxidation-prone peptides, purge vials with nitrogen or argon.[3][10]
In Solution Very Short-Term (Days)4°CUse a sterile, slightly acidic buffer (pH 5-6).[11][12]
Short-Term (Weeks)-20°C to -80°CPrepare single-use aliquots to avoid freeze-thaw cycles.[5][9][10]

Troubleshooting Guide

Problem: Loss of Biological Activity or Inconsistent Experimental Results

  • Possible Cause 1: Peptide Oxidation. The Methionine residue may have oxidized to methionine sulfoxide (B87167) (+16 Da mass increase). This is a common issue for peptides containing Met.[7][14]

    • Troubleshooting Step: Analyze the peptide's purity and mass using RP-HPLC and Mass Spectrometry (MS). Compare the current chromatogram and mass spectrum to the original certificate of analysis. A new peak in the HPLC or a +16 Da mass shift in the MS data indicates oxidation.

    • Solution: Discard the oxidized peptide stock. When preparing new stock, ensure all handling of the lyophilized powder and solutions minimizes air exposure. Consider using degassed buffers. For critical applications, store the lyophilized powder under an inert gas like argon or nitrogen.[4][9]

  • Possible Cause 2: Peptide Hydrolysis. The peptide may have been exposed to moisture or stored in an unstable solution for too long, leading to the cleavage of peptide bonds.[4]

    • Troubleshooting Step: Use RP-HPLC to check for new peaks corresponding to smaller peptide fragments.

    • Solution: Always store the peptide in its lyophilized form for long-term use.[3] If storing in solution, prepare fresh aliquots frequently and store them properly at -80°C.

  • Possible Cause 3: Repeated Freeze-Thaw Cycles. Aliquots of the peptide solution were frozen and thawed multiple times.

    • Troubleshooting Step: Review lab procedures. If aliquots are being reused, this is the likely cause.

    • Solution: Implement a strict single-use aliquot policy.[5][10] When the peptide is first solubilized, divide it into volumes appropriate for a single experiment and freeze them.

Problem: Difficulty Dissolving the Lyophilized Peptide

  • Possible Cause: Hydrophobicity. The peptide contains several hydrophobic residues (Ala, Phe, Met), which can make it difficult to dissolve in aqueous buffers.[9]

    • Troubleshooting Step: Review the solubilization protocol.

    • Solution: First, try to dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile (B52724). Once fully dissolved, slowly add the aqueous buffer of choice to the desired final concentration. Caution: Do not use DMSO if you suspect oxidation is a major issue, as it can sometimes promote oxidation of Methionine residues.[2]

Visual Diagrams

Peptide_Degradation_Pathways Peptide This compound (Intact Peptide) Met_Ox Methionine Sulfoxide Derivative (+16 Da) Tyr_Mod Modified Tyrosine Hydrolysis Peptide Fragments O2 Oxygen (Air) O2->Met_Ox Oxidation H2O Water (Moisture) H2O->Hydrolysis Hydrolysis Light UV Light Light->Tyr_Mod Photodegradation pH Extreme pH pH->Hydrolysis

Caption: Key degradation pathways for the peptide.

Storage_Decision_Workflow start Peptide Received duration Storage Duration? start->duration long_term Store Lyophilized Powder at -80°C in Desiccator duration->long_term > 6 Months short_term Store Lyophilized Powder at -20°C duration->short_term < 6 Months use_now Need to Use in Solution? long_term->use_now short_term->use_now dissolve Equilibrate Vial to Room Temp in Desiccator Before Opening use_now->dissolve Yes end Use in Experiment use_now->end No (Keep Stored) aliquot Dissolve and Create Single-Use Aliquots dissolve->aliquot store_aliq Store Aliquots at -80°C aliquot->store_aliq store_aliq->end

Caption: Recommended workflow for peptide handling and storage.

Experimental Protocols

Protocol 1: Stability Assessment by RP-HPLC

This protocol is designed to assess the purity of the peptide and detect degradation products over time.

  • Objective: To quantify the percentage of intact peptide and identify the formation of impurities (e.g., from hydrolysis or oxidation).

  • Materials:

    • This compound peptide sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • C18 reverse-phase HPLC column

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A. If solubility is an issue, dissolve in a minimal amount of ACN first, then dilute.

    • HPLC Method:

      • Inject 10-20 µL of the sample onto the C18 column.

      • Run a linear gradient. For example: 5% to 65% Mobile Phase B over 30 minutes.

      • Set the flow rate to 1.0 mL/min.

      • Detect the peptide by monitoring UV absorbance at 220 nm and 280 nm (for the Tyrosine residue).

    • Data Analysis:

      • Integrate the area of all peaks in the chromatogram.

      • Calculate the purity of the peptide as: (Area of Main Peak / Total Area of All Peaks) x 100%.

      • Compare the purity to the initial analysis (time zero) to determine the rate of degradation. New peaks appearing at earlier retention times may indicate hydrolysis, while nearby peaks could signify oxidation.

Protocol 2: Identification of Oxidation by Mass Spectrometry (MS)

This protocol confirms if the peptide has undergone oxidation, primarily at the Methionine residue.

  • Objective: To determine the precise molecular weight of the peptide and detect any mass additions corresponding to oxidation.

  • Materials:

    • Peptide sample from the stability study.

    • Mass spectrometer (e.g., ESI-MS).

    • Solvents compatible with the MS instrument (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Procedure:

    • Sample Preparation: Dilute the peptide sample to a concentration suitable for the mass spectrometer (typically in the low µg/mL to ng/mL range) using the appropriate solvent.

    • MS Analysis: Infuse the sample directly or analyze the eluent from an LC-MS system. Acquire the mass spectrum in positive ion mode.

    • Data Analysis:

      • Determine the experimental molecular weight of the peptide.

      • The theoretical monoisotopic mass of the intact peptide is approximately 899.4 Da.

      • Look for a peak corresponding to the intact mass and a potential peak at [M+16 Da] (approx. 915.4 Da). The presence of the M+16 peak confirms the formation of methionine sulfoxide.[7] The relative intensity of this peak can provide a semi-quantitative measure of the extent of oxidation.

References

Overcoming challenges in scaling up Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaled-up synthesis of the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

When scaling up the synthesis of this compound, the most frequently encountered challenges include:

  • Incomplete Couplings and Deprotections: Ensuring complete reactions becomes more difficult with larger resin volumes, potentially leading to deletion sequences.

  • Peptide Aggregation: The presence of multiple alanine (B10760859) residues can promote inter-chain aggregation on the solid support, hindering reagent accessibility.

  • Methionine Oxidation: The methionine residue is susceptible to oxidation, which can occur during synthesis, cleavage, or purification.

  • Purification Difficulties: Larger quantities of crude peptide can be challenging to purify effectively, often requiring optimization of HPLC conditions.

  • Solubility Issues: The final peptide may have limited solubility in aqueous or organic solvents, complicating purification and handling.

Q2: How can I minimize peptide aggregation during the synthesis of this compound?

To minimize aggregation, consider the following strategies:

  • Use of "High-Load" Resins: Employing resins with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of aggregation.

  • "Difficult" Amino Acid Coupling Protocols: For the alanine-rich sequence, utilizing specialized coupling reagents or elevated temperatures can help disrupt secondary structures that lead to aggregation.

  • Chaotropic Agents: The addition of chaotropic agents like guanidinium (B1211019) chloride to the coupling or deprotection solutions can disrupt hydrogen bonding and reduce aggregation.

Q3: What are the best practices for preventing the oxidation of the methionine residue?

To prevent the oxidation of methionine, it is recommended to:

  • Use Scavengers: During the final cleavage step, incorporate scavengers such as dithiothreitol (B142953) (DTT) or thioanisole (B89551) in the cleavage cocktail.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Store Under Inert Atmosphere: Store the purified peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete coupling or deprotection reactions.Increase coupling times and/or use a stronger coupling agent. Monitor completion of reactions using a ninhydrin (B49086) test.
Peptide aggregation on the resin.Switch to a lower-loading resin or incorporate a pseudo-proline dipeptide to disrupt secondary structure formation.
Multiple Peaks in HPLC Analysis Presence of deletion sequences from incomplete reactions.Optimize coupling and deprotection protocols. Consider double coupling for difficult amino acids.
Oxidation of methionine.Add antioxidants to the cleavage cocktail and purification buffers.
Poor Solubility of Purified Peptide The inherent hydrophobicity of the peptide sequence.Experiment with different solvent systems, including the addition of organic co-solvents or denaturants. Lyophilize from a solution containing a volatile buffer.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Ala-Tyr(tBu)-Gly-Gly-Phe-Met-Resin
  • Resin Swelling: Swell the Met-loaded resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 and 15 minutes.

  • Washing: Wash the resin with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

Visualizations

SPPS_Workflow Resin Start: Met-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Couple Next Fmoc-AA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for Ala-Ala-Ala-Tyr-Gly-Gly-Phe Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Repeat->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Final Final Peptide: This compound Purify->Final

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Logic Start Low Peptide Yield or Purity Check_Coupling Incomplete Coupling? Start->Check_Coupling Optimize_Coupling Optimize Coupling: - Increase time - Stronger reagent - Double couple Check_Coupling->Optimize_Coupling Yes Check_Aggregation Peptide Aggregation? Check_Coupling->Check_Aggregation No Optimize_Coupling->Check_Aggregation Aggregation_Solutions Address Aggregation: - Lower loading resin - Chaotropic agents Check_Aggregation->Aggregation_Solutions Yes Check_Oxidation Methionine Oxidation? Check_Aggregation->Check_Oxidation No Aggregation_Solutions->Check_Oxidation Oxidation_Solutions Prevent Oxidation: - Use scavengers - Degas solvents Check_Oxidation->Oxidation_Solutions Yes Check_Purity Purification Issues? Check_Oxidation->Check_Purity No Oxidation_Solutions->Check_Purity Optimize_HPLC Optimize HPLC: - Adjust gradient - Try different column Check_Purity->Optimize_HPLC Yes Success Improved Yield & Purity Check_Purity->Success No Optimize_HPLC->Success

Caption: Troubleshooting logic for low yield or purity in peptide synthesis.

Technical Support Center: Troubleshooting Peptide Precipitation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide precipitation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide precipitating out of solution?

Peptide precipitation occurs when the repulsive forces between peptide molecules are overcome by attractive forces, leading to the formation of insoluble aggregates.[1] Several factors related to the peptide's intrinsic properties and the solution environment can contribute to this issue.

Key Factors Influencing Peptide Solubility:

  • Amino Acid Composition: The sequence of a peptide dictates its overall polarity. A high content of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) decreases solubility in aqueous solutions.[2][3] Conversely, a higher proportion of charged (hydrophilic) amino acids enhances solubility.[4][5]

  • Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate.

  • pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net charge. Adjusting the pH away from the pI increases the net charge, enhancing solubility.[6][7]

  • Ionic Strength: The effect of salt concentration can be complex. At low concentrations, salts can increase solubility by shielding charges ("salting in"). However, at high concentrations, they can compete for water molecules, leading to precipitation ("salting out").[8][9][10]

  • Temperature: While gentle warming can sometimes aid in dissolving a peptide, excessive heat can promote aggregation and degradation.[4][5]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[11]

Q2: How can I predict the solubility of my peptide before starting my experiment?

While precise prediction is challenging, you can estimate a peptide's solubility based on its amino acid sequence.[5][12]

  • Calculate the Overall Charge: Assign a charge of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus. Assign a charge of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus. Sum these values to determine the net charge at a neutral pH.[5][12]

  • Assess Hydrophobicity: Determine the percentage of hydrophobic amino acids in the sequence. Peptides with over 50% hydrophobic residues are likely to have poor aqueous solubility.[5][13]

Q3: What is the first step I should take to dissolve a peptide?

Always start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[4][5] For peptides shorter than five or six residues, water is often a suitable solvent, unless the sequence is composed entirely of hydrophobic amino acids.[4][5][14] If the peptide does not dissolve in water, the next steps will depend on its overall charge and hydrophobicity.

Q4: My peptide is predicted to be basic. What solvent should I use?

For basic peptides (net positive charge), if water fails, try a dilute acidic solution.[5][12] Start with 10% acetic acid and add it dropwise until the peptide dissolves.[5] For very stubborn peptides, a small amount of trifluoroacetic acid (TFA) can be used, but be mindful of its potential interference in biological assays.[4][12]

Q5: My peptide is predicted to be acidic. How should I dissolve it?

For acidic peptides (net negative charge), if water is not effective, use a dilute basic solution.[5][6] A 10% ammonium (B1175870) bicarbonate solution or a small amount of ammonium hydroxide (B78521) can be added incrementally.[4][5] Be cautious when dissolving cysteine-containing peptides in basic solutions, as it can promote disulfide bond formation.[6][12]

Q6: My peptide is hydrophobic and won't dissolve in aqueous solutions. What are my options?

For hydrophobic or neutral peptides with low charge, organic solvents are often necessary for initial solubilization.[4][5]

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many assays.[5][15] Other options include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[5][15]

  • Procedure: Dissolve the peptide completely in a minimal amount of the organic solvent first. Then, slowly add the aqueous buffer to the peptide-solvent mixture with gentle vortexing.[11][15] Adding the aqueous solution too quickly can cause the peptide to precipitate.

  • Caution: Be aware of the tolerance of your experimental system to the organic solvent. Typically, a final concentration of 1% DMSO is acceptable for many cell-based assays.[4]

Q7: I've dissolved my peptide, but it precipitated again when I added it to my experimental buffer. What happened?

This is a common issue and can be caused by several factors:

  • pH Shift: Your experimental buffer may have a pH that is close to the peptide's isoelectric point.

  • Ionic Strength Mismatch: The salt concentration of your buffer could be promoting precipitation.

  • "Salting Out": If your buffer has a high salt concentration, it can reduce the solubility of the peptide.[10]

  • Buffer Components: Certain buffer components may interact with your peptide and cause it to precipitate.

To resolve this, you may need to optimize your buffer composition (see Experimental Protocols section).

Q8: Can I use sonication or warming to help dissolve my peptide?

Yes, both techniques can be helpful but should be used with caution.[4][5]

  • Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[4][5]

  • Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides. However, avoid excessive heat as it can lead to degradation or irreversible aggregation.[4][5]

Q9: How can I redissolve a peptide that has precipitated?

If a peptide precipitates, you may be able to redissolve it by:

  • Adjusting the pH: Move the pH further away from the peptide's isoelectric point.

  • Adding a Chaotropic Agent: In some cases, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to redissolve aggregated peptides, but these are often incompatible with biological assays.

  • Lyophilization and Re-dissolution: For peptides that have precipitated after the addition of an aqueous buffer to an organic solvent stock, it may be necessary to lyophilize the sample and attempt to redissolve it using a different solvent strategy.[5]

Q10: How should I store my peptide solutions to prevent precipitation?

Proper storage is crucial for maintaining peptide solubility and stability.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[15]

  • Storage Temperature: Store peptide solutions at -20°C or -80°C for long-term stability.

Data Presentation

Table 1: Hydrophobicity Index of Common Amino Acids

The hydrophobicity of amino acid side chains is a major determinant of peptide solubility. This table provides a normalized hydrophobicity scale, which can be used to estimate the overall hydrophobicity of a peptide sequence.[2][3][16]

Amino Acid3-Letter Code1-Letter CodeHydrophobicity Index (pH 7)
PhenylalaninePheF100
IsoleucineIleI99
TryptophanTrpW97
LeucineLeuL97
ValineValV76
MethionineMetM74
TyrosineTyrY63
CysteineCysC49
AlanineAlaA41
ThreonineThrT13
GlycineGlyG0
SerineSerS-5
ProlineProP-46
GlutamineGlnQ-58
AsparagineAsnN-66
HistidineHisH-68
Glutamic AcidGluE-82
Aspartic AcidAspD-92
LysineLysK-100
ArginineArgR-101

Table 2: pKa Values of Amino Acid Side Chains

The charge of a peptide is dependent on the pH of the solution and the pKa values of its ionizable groups. This table lists the approximate pKa values for the side chains of ionizable amino acids.[17][18][19][20]

Amino Acid3-Letter Code1-Letter CodeSide Chain pKa
Aspartic AcidAspD~3.9
Glutamic AcidGluE~4.3
HistidineHisH~6.0
CysteineCysC~8.3
TyrosineTyrY~10.1
LysineLysK~10.5
ArginineArgR~12.5

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test

Before dissolving your entire peptide stock, it is crucial to perform a small-scale solubility test to determine the optimal solvent.[4]

Materials:

  • Lyophilized peptide

  • Sterile, distilled water

  • 10% Acetic Acid

  • 10% Ammonium Bicarbonate

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out a small amount of your lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.

  • Step 1: Aqueous Solvent. Add a small volume of sterile, distilled water (e.g., 100 µL) to the peptide. Vortex thoroughly. If the peptide dissolves, it is water-soluble.

  • Step 2: Acidic or Basic Solution (for charged peptides).

    • If the peptide is basic and did not dissolve in water: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • If the peptide is acidic and did not dissolve in water: Add 10% ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Step 3: Organic Solvent (for hydrophobic or neutral peptides). If the peptide remains insoluble, carefully remove the aqueous solvent (if added) by lyophilization. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until the peptide is fully dissolved. Then, slowly add your desired aqueous buffer dropwise to the DMSO solution while vortexing to reach the final desired concentration.

  • Observation: A clear solution indicates that the peptide has dissolved. If the solution remains cloudy or contains visible particles, the peptide is not fully solubilized.

  • Sonication and Warming: If you observe partial solubility, you can try brief sonication (5-10 minutes in a sonicator bath) or gentle warming to aid dissolution.

Protocol 2: Buffer Optimization for Peptide Solubility

If your peptide precipitates in your experimental buffer, a systematic optimization of the buffer conditions may be necessary.

Materials:

  • Concentrated peptide stock solution

  • A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)

  • Salt solutions of varying concentrations (e.g., NaCl)

  • 96-well plate (optional, for high-throughput screening)

  • Plate reader for turbidity measurements (optional)

Procedure:

  • pH Screening:

    • Prepare a set of buffers covering a range of pH values (e.g., from pH 4 to 9).

    • Add a small, constant amount of your concentrated peptide stock to each buffer.

    • Visually inspect each solution for precipitation or measure the turbidity using a plate reader.

    • Identify the pH range where the peptide remains soluble.

  • Ionic Strength Screening:

    • Using the optimal pH determined in the previous step, prepare a series of buffers with varying salt concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM NaCl).

    • Add a constant amount of your peptide stock to each buffer.

    • Observe for precipitation or measure turbidity to determine the optimal ionic strength for solubility.

  • Additive Screening (Optional):

    • If solubility is still an issue, you can screen for the effect of additives such as:

      • Organic co-solvents: Low concentrations of DMSO or ethanol.

      • Sugars: Sucrose or trehalose.

      • Non-ionic detergents: Tween-20 or Triton X-100 (use with caution as they can interfere with some assays).

  • Final Buffer Selection: Based on the results of your screening, select the buffer composition (pH, ionic strength, and any necessary additives) that provides the best solubility for your peptide while being compatible with your downstream experiments.

Visualizations

Peptide_Solubility_Factors cluster_peptide Peptide Properties cluster_buffer Buffer Conditions Amino Acid\nComposition Amino Acid Composition Peptide Solubility Peptide Solubility Amino Acid\nComposition->Peptide Solubility Hydrophobicity Charge Precipitation Precipitation Peptide Solubility->Precipitation Peptide Length Peptide Length Peptide Length->Peptide Solubility Net Charge (pI) Net Charge (pI) Net Charge (pI)->Peptide Solubility pH pH pH->Peptide Solubility Ionic Strength Ionic Strength Ionic Strength->Peptide Solubility Temperature Temperature Temperature->Peptide Solubility Buffer\nComponents Buffer Components Buffer\nComponents->Peptide Solubility

Caption: Factors influencing peptide solubility and precipitation.

Troubleshooting_Workflow start Peptide Precipitation Observed check_properties Assess Peptide Properties (Charge, Hydrophobicity) start->check_properties solubility_test Perform Small-Scale Solubility Test check_properties->solubility_test water Try Sterile Water solubility_test->water acid_base Adjust pH (Acid for Basic, Base for Acidic) water->acid_base Failure dissolved Peptide Dissolved water->dissolved Success organic Use Organic Solvent (e.g., DMSO) acid_base->organic Failure acid_base->dissolved Success organic->dissolved Success optimize_buffer Optimize Buffer (pH, Ionic Strength) dissolved->optimize_buffer Precipitates in Final Buffer optimize_buffer->dissolved Success

Caption: A workflow for troubleshooting peptide precipitation.

Peptide_Charge_pH cluster_pH_scale pH Scale cluster_charge Net Peptide Charge pH1 pI pH14 positive Positive (+) neutral Neutral (0) positive->neutral Increasing pH negative Negative (-) neutral->negative Increasing pH Low pH\n(pH < pI) Low pH (pH < pI) Low pH\n(pH < pI)->positive pH = pI pH = pI pH = pI->neutral High pH\n(pH > pI) High pH (pH > pI) High pH\n(pH > pI)->negative

Caption: Relationship between pH, isoelectric point (pI), and net peptide charge.

References

Technical Support Center: Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Peptide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met peptide. While traditional peptide mapping involves digesting large proteins into smaller fragments, the principles of high-performance liquid chromatography coupled with mass spectrometry (LC-MS) are essential for characterizing and ensuring the quality of synthetic peptides like this one.[1][2][3] This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you optimize your analytical methods.

Experimental Protocols and Methodologies

A robust analytical method is crucial for confirming the identity, purity, and stability of the this compound peptide. The primary technique employed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[3][4]

General Experimental Workflow

The overall process involves careful sample preparation, separation of the peptide from any impurities, and detection and characterization by mass spectrometry.

Peptide_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Processing p1 Peptide Reconstitution (e.g., in 0.1% Formic Acid) p2 Sample Filtration (0.22 µm filter) p1->p2 p3 Transfer to LC Vial p2->p3 a1 Inject Sample onto RP-HPLC Column p3->a1 a2 Gradient Elution (Separation of Peptide and Impurities) a1->a2 a3 UV Detection (e.g., 214 nm, 280 nm) a2->a3 a4 Electrospray Ionization (ESI) a2->a4 a5 MS Scan (Full Scan) (Confirm Peptide Mass) a4->a5 a6 MS/MS Scan (Fragmentation) (Confirm Peptide Sequence) a5->a6 d1 Integrate Chromatographic Peaks a6->d1 d2 Analyze Mass Spectra (Identify Modifications/Impurities) d1->d2 d3 Sequence Verification (from MS/MS Data) d2->d3 d4 Generate Report (Purity, Identity, Quantity) d3->d4

Caption: General workflow for the LC-MS analysis of a synthetic peptide.

Detailed Method Parameters

The following table outlines a starting point for your LC-MS method development. Optimization will be necessary based on your specific instrumentation and experimental goals.[5][6]

ParameterRecommended Starting ConditionOptimization Notes
Liquid Chromatography
ColumnC18, 2.1 mm x 100 mm, 1.8 µm particle sizeSmaller particle sizes improve resolution.[7] Consider different C18 chemistries for selectivity.
Mobile Phase A0.1% Formic Acid (FA) in WaterTFA (0.05-0.1%) can improve peak shape but may cause ion suppression in MS.
Mobile Phase B0.1% Formic Acid (FA) in Acetonitrile (ACN)Methanol can be an alternative to ACN, offering different selectivity.
Gradient5% to 40% B over 15 minutesA shallower gradient will improve the resolution of closely eluting impurities.[5]
Flow Rate0.3 mL/minAdjust based on column dimensions and particle size to maintain optimal pressure.[5]
Column Temperature40 °CIncreasing temperature can decrease viscosity, improve peak shape, and alter selectivity.[5][8]
Injection Volume5 µLOptimize to avoid column overloading while ensuring sufficient signal intensity.[9]
UV Detection214 nm (peptide bond) & 280 nm (Tyrosine)214 nm provides a more universal signal for peptides.[9]
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)ESI is a soft ionization technique suitable for peptides.[3][10]
Capillary Voltage3.5 kVOptimize for stable spray and maximum ion current.
Gas Temperature300 °CAdjust to ensure efficient desolvation without degrading the peptide.
Full Scan (MS1) Range200 - 1500 m/zThis range will cover the expected charge states of the peptide and potential impurities.
MS/MS FragmentationCollision-Induced Dissociation (CID)Select the primary [M+H]+ or [M+2H]2+ ion for fragmentation to confirm the sequence.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of the this compound peptide in a question-and-answer format.

Troubleshooting_Tree start Problem Observed? peak_issues Poor Peak Shape or Inconsistent Retention Time? start->peak_issues ms_issues Unexpected Mass or Low Signal Intensity? start->ms_issues tailing Peak Tailing? peak_issues->tailing Shape? rt_drift Retention Time Drifting? peak_issues->rt_drift Consistency? sol_tailing1 Secondary interactions with column. Consider mobile phase with TFA. tailing->sol_tailing1 Yes sol_tailing2 Column overload. Reduce injection volume. tailing->sol_tailing2 Yes sol_rt1 Inadequate column equilibration. Increase equilibration time. rt_drift->sol_rt1 Yes sol_rt2 Mobile phase instability. Prepare fresh mobile phases daily. rt_drift->sol_rt2 Yes mass_plus16 Mass +16 Da Observed? ms_issues->mass_plus16 Mass? low_signal Low MS Signal? ms_issues->low_signal Intensity? sol_plus16 Methionine oxidation. Minimize sample exposure to air/light. Use fresh solvents. mass_plus16->sol_plus16 Yes sol_low_signal1 Ion suppression. Check for contaminants (salts, TFA). Clean ion source. low_signal->sol_low_signal1 Yes sol_low_signal2 Poor ionization. Optimize ESI source parameters (voltage, gas flow). low_signal->sol_low_signal2 Yes

Caption: A decision tree for troubleshooting common LC-MS issues.

Q: Why am I seeing a peak with a mass 16 Da higher than my target peptide?

A: This is a classic sign of methionine oxidation.[8][11] The sulfur atom in the methionine side chain is susceptible to oxidation, resulting in an increase in mass of 16 Da (one oxygen atom).

  • Cause: Can be induced during peptide synthesis, storage, or sample preparation.[12][13] Exposure to oxygen, trace metals, or peroxides in solvents can accelerate this process.

  • Solution:

    • Prepare samples immediately before analysis.

    • Use high-purity, fresh solvents (e.g., LC-MS grade).

    • Minimize the sample's exposure to light and air by using amber vials.

    • If oxidation is unavoidable, it must be characterized and quantified as a product-related impurity.

Q: My chromatographic peak is tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification accuracy.

  • Cause of Tailing: Strong interactions between the peptide and the stationary phase, often due to exposed silanol (B1196071) groups on the silica (B1680970) support. It can also be caused by column overloading.

  • Cause of Fronting: Typically caused by column overloading.

  • Solution:

    • Reduce Overload: Decrease the amount of peptide injected onto the column.

    • Modify Mobile Phase: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can mask the silanol groups and significantly improve peak shape.[4] Be aware that TFA can cause ion suppression in the MS.

    • Check pH: Ensure the mobile phase pH is well below the pKa of the acidic residues to maintain a consistent charge state. A pH of ~2.0 is common.[4]

Q: My peptide's retention time is inconsistent between injections. What is the cause?

A: Retention time drift can be a sign of an unstable chromatographic system.

  • Cause: Insufficient column equilibration time between runs, temperature fluctuations, or changes in mobile phase composition (e.g., evaporation of the organic solvent).

  • Solution:

    • Ensure Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection. A period of 5-10 column volumes is a good starting point.

    • Control Temperature: Use a column thermostat to maintain a constant temperature.[5]

    • Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep the bottles capped to prevent evaporation.

Q: The MS signal for my peptide is very low or unstable. How can I increase it?

A: Low signal intensity can be due to a variety of factors related to the sample, the LC method, or the MS instrument itself.

  • Cause: Ion suppression from salts or other contaminants, poor desolvation or ionization in the ESI source, or incorrect MS settings.

  • Solution:

    • Sample Cleanup: Ensure the sample is free of non-volatile salts (e.g., phosphates, sodium), which can suppress the ESI signal.[1]

    • Optimize Mobile Phase: Formic acid is generally preferred over TFA for better MS sensitivity.

    • Tune the Mass Spectrometer: Optimize ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, for your specific peptide and flow rate.

    • Instrument Maintenance: A dirty ion source can be a common cause of low sensitivity. Perform routine cleaning as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q: How can I confirm the amino acid sequence of my peptide?

A: The definitive way to confirm the sequence is through tandem mass spectrometry (MS/MS).[2] By selecting the precursor ion of your peptide (e.g., the [M+H]+ ion) and fragmenting it, you will generate a series of product ions (b- and y-ions). The mass differences between these fragment ions correspond to individual amino acid residues, allowing you to read the sequence and confirm the peptide's identity.

Q: What are the common adducts I might see in the mass spectrum for this peptide?

A: In ESI-MS, it is common to observe the target molecule associated with various ions from the solvent or sample matrix. For this peptide, you should look for the primary protonated molecule ([M+H]+) but may also observe the following:

AdductMass ChangeCommon Source
Sodium+22 Da (relative to [M+H]+)Glassware, buffers, reagents
Potassium+38 Da (relative to [M+H]+)Glassware, buffers, reagents
Double Charge[M+2H]2+The m/z will be (Mass + 2) / 2
Dimer[2M+H]+High sample concentration

Q: What is the best way to prepare the this compound peptide for analysis?

A: Proper sample preparation is key to reproducible results.[9]

  • Solvent Selection: Start by dissolving the lyophilized peptide in a solvent compatible with your mobile phase, such as 0.1% formic acid in water. Avoid using buffers with non-volatile salts like PBS.

  • Concentration: Prepare a stock solution (e.g., 1 mg/mL) and make serial dilutions to determine the optimal concentration for your instrument's sensitivity and linear range.

  • Filtration: For solutions with visible particulates, filter through a 0.22 µm syringe filter suitable for aqueous/organic solutions to prevent clogging of the LC system.

  • Storage: Store stock solutions at -20°C or below. For daily use, keep a working solution at 4°C, but for no more than a few days to minimize degradation.[2]

Q: Is enzymatic digestion required for this peptide?

A: No. The peptide this compound is an octapeptide, which is already very short. Peptide mapping via enzymatic digestion is a technique used for large proteins (polypeptides) to break them into smaller, more manageable peptide fragments for analysis.[1][14] For this specific peptide, you will analyze the intact molecule directly.

References

Enhancing peptide ADME properties through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enhancement of peptide Absorption, Distribution, Metabolism, and Excretion (ADME) properties through structural modification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Peptide Stability Issues

Question: My peptide shows poor stability in plasma/serum. What are the common causes and how can I improve it?

Answer:

Poor plasma stability is a frequent hurdle in peptide drug development, primarily due to enzymatic degradation by proteases.[1][2] Here’s a breakdown of causes and troubleshooting strategies:

  • Problem: Rapid degradation by exopeptidases at N- and C-termini.

    • Solution:

      • N-terminal acetylation and C-terminal amidation: These modifications block the access of aminopeptidases and carboxypeptidases, respectively.[3]

      • Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers at the termini can significantly hinder protease recognition.[4][5]

  • Problem: Cleavage at internal peptide bonds by endopeptidases.

    • Solution:

      • D-amino acid substitution: Strategically replacing L-amino acids at cleavage sites with D-isomers can enhance stability.[4]

      • N-methylation: Methylating the nitrogen of the peptide bond can create steric hindrance, preventing enzymatic cleavage.[6]

      • Cyclization: Creating a cyclic peptide through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages restricts the peptide's conformation, making it less accessible to proteases.[3][7]

  • Problem: Disulfide bond reduction.

    • Solution: Replacing disulfide bonds with more stable linkages, such as lactam bridges, can prevent in vivo reduction.

Workflow for Investigating and Improving Peptide Stability:

G cluster_0 Initial Observation cluster_1 Troubleshooting & Analysis cluster_2 Structural Modification Strategies cluster_3 Evaluation A Poor in vitro plasma stability B Identify cleavage sites (LC-MS/MS) A->B C Assess conformational flexibility A->C D Terminal Modifications (Acetylation, Amidation) B->D E Amino Acid Substitution (D-amino acids, N-methylation) B->E F Cyclization C->F G PEGylation/Lipidation C->G H Re-evaluate in vitro stability D->H E->H F->H G->H I Assess impact on potency H->I

Workflow for addressing poor peptide stability.

2. Peptide Permeability Challenges

Question: My peptide exhibits low cell permeability in Caco-2 assays. What strategies can I employ to enhance its ability to cross cell membranes?

Answer:

Low cell permeability is a major obstacle for the oral delivery and intracellular targeting of peptides.[8] This is often due to a high number of hydrogen bond donors and acceptors, and a large, flexible structure. Here are some troubleshooting approaches:

  • Problem: High hydrogen bonding capacity.

    • Solution:

      • N-methylation: Replacing an N-H bond with an N-CH3 group reduces the number of hydrogen bond donors, which can favor membrane permeation.[8]

      • Amide-to-ester or -thioamide substitution: This modification can also decrease hydrogen bonding potential.[6]

  • Problem: Conformational flexibility and large size.

    • Solution:

      • Cyclization: Constraining the peptide into a cyclic structure can pre-organize it into a more membrane-permeable conformation and reduce its hydrodynamic size.[8]

  • Problem: High efflux ratio observed in bidirectional Caco-2 assays.

    • Solution:

      • An efflux ratio significantly greater than 1 suggests the peptide is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

      • Structural modifications that alter the peptide's interaction with these transporters, such as changing charge distribution or lipophilicity, may reduce efflux.

      • Co-administration with a known efflux inhibitor in vitro can confirm this hypothesis.

Logical Relationship of Strategies to Enhance Permeability:

G cluster_0 Permeability Barrier cluster_1 Underlying Causes cluster_2 Modification Strategies A Low Cell Permeability B High Hydrogen Bonding A->B C High Conformational Flexibility A->C D Efflux Transporter Substrate A->D E N-methylation B->E G Lipidation B->G F Cyclization C->F D->G

Strategies to overcome low peptide permeability.

3. Rapid Clearance and Short Half-Life

Question: My peptide has a very short in vivo half-life. How can I reduce its clearance?

Answer:

Rapid clearance of peptides is often a result of enzymatic degradation and/or fast renal filtration.[4] Strategies to prolong half-life focus on increasing the peptide's size and/or promoting binding to plasma proteins.

  • Problem: Rapid renal clearance due to small size.

    • Solution:

      • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic radius of the peptide, reducing its glomerular filtration rate.[10]

      • Lipidation: Acylation with a fatty acid can promote binding to serum albumin, effectively increasing the peptide's size and preventing rapid renal clearance.[3]

      • Glycosylation: The addition of carbohydrate moieties can also increase the size and hydrodynamic volume of the peptide.[11]

  • Problem: Lack of binding to plasma proteins.

    • Solution:

      • Lipidation: As mentioned, this is a highly effective strategy to promote binding to albumin, which has a long half-life in circulation.[3]

      • Fusion to albumin-binding domains: Attaching a small peptide sequence with high affinity for albumin can also extend the half-life.

Data Presentation: Comparison of Half-Life Extension Strategies

Modification StrategyMechanism of ActionExampleHalf-Life of Unmodified PeptideHalf-Life of Modified PeptideReference
Lipidation Binds to serum albumin, reducing renal clearance.Insulin detemir (C14 fatty acid acylation)4-6 minutes5-7 hours[3]
Lipidation Binds to serum albumin, reducing renal clearance.Liraglutide (C16 fatty acid acylation)~2 minutes (GLP-1)~13 hours[3]
PEGylation Increases hydrodynamic size, reducing renal clearance.Interferon alfa-2b9 hours77 hours[10]
D-amino acid substitution & Cyclization Increased resistance to proteolysis.OctreotideA few minutes (Somatostatin)1.5 hours[4]
Glycosylation Increases size and shields from proteases.Glycated penicillin G acylase-7-13 fold increase at pH 10 and 3 respectively[12]

4. Solubility and Aggregation Issues

Question: I'm having trouble dissolving my peptide for in vitro assays, or it aggregates over time. What can I do?

Answer:

Peptide solubility and aggregation are influenced by amino acid composition, sequence, and length, as well as extrinsic factors like pH and buffer composition.[13]

  • Problem: Poor solubility in aqueous buffers.

    • Solution:

      • pH adjustment: If the peptide has a net positive charge, try dissolving it in a slightly acidic buffer. If it has a net negative charge, a slightly basic buffer may work better. Avoid the isoelectric point (pI) where the peptide has a net neutral charge and is least soluble.[14]

      • Use of organic co-solvents: For highly hydrophobic peptides, first dissolve a small amount in a minimal volume of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer to the desired concentration.[15]

      • Sonication: Gentle sonication can help break up small aggregates and facilitate dissolution.[15]

  • Problem: Peptide aggregation during storage or in the assay.

    • Solution:

      • Optimize storage conditions: Store peptides as a lyophilized powder at -20°C or -80°C. Reconstituted solutions should be aliquoted and frozen to avoid repeated freeze-thaw cycles.[16]

      • Additives: In some cases, the addition of excipients like arginine or glycerol (B35011) can help prevent aggregation.[14]

      • N-methylation: This modification can disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, which are often involved in aggregation.[15]

Experimental Protocols

1. In Vitro Plasma Stability Assay

Objective: To determine the stability of a peptide in plasma and identify its major degradation products.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

    • Thaw plasma (e.g., human, rat, mouse) at 37°C.

  • Incubation:

    • Add the peptide stock solution to the pre-warmed plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold precipitation solution (e.g., acetonitrile with an internal standard) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

    • The half-life (t½) can be calculated from the disappearance of the parent peptide over time.

    • The supernatant can also be analyzed to identify the mass of degradation products, which helps in pinpointing cleavage sites.[17]

2. Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a peptide and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test peptide (typically at a concentration of 10 µM) to the apical (A) side of the Transwell®.

    • At specified time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the peptide in the basolateral samples using LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Perform the experiment in the reverse direction, adding the peptide to the basolateral side and sampling from the apical side.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio >2 is indicative of active efflux.

3. Determination of Renal Clearance in Rats (General Protocol Outline)

Objective: To evaluate the rate at which a peptide is cleared from the body by the kidneys.

Methodology:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats.

    • Cannulate the jugular vein for drug administration and the carotid artery or another suitable vessel for blood sampling. A bladder catheter may also be inserted for urine collection.

  • Dosing and Sampling:

    • Administer the peptide intravenously as a bolus dose.

    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and protease inhibitors.

    • Collect urine over specified intervals.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Process plasma and urine samples to extract the peptide.

  • Analysis:

    • Quantify the peptide concentration in plasma and urine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) from the plasma concentration-time data.

    • Renal clearance (CLr) can be calculated by dividing the total amount of unchanged drug excreted in the urine by the area under the plasma concentration-time curve (AUC).

References

Validation & Comparative

Validating the Biological Activity of Synthetic Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, a novel analog of the endogenous opioid peptide Met-enkephalin. Due to the limited availability of public data on this specific sequence, this document focuses on establishing a comparative analysis with its parent compound, Met-enkephalin, and a well-characterized synthetic analog, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). The experimental protocols and data presented herein serve as a benchmark for the expected biological activity and validation workflow.

Met-enkephalin is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met, which plays a significant role in pain modulation by acting as an agonist at opioid receptors. However, its therapeutic potential is limited by its rapid degradation in vivo. Synthetic analogs are designed to overcome this limitation by modifying the peptide structure to enhance stability and potency. The subject of this guide, this compound, represents such a synthetic modification.

Comparative Analysis of Opioid Receptor Binding Affinity

The primary mechanism of action for enkephalin-related peptides is their interaction with opioid receptors, primarily the mu (µ) and delta (δ) subtypes. The binding affinity of a compound to these receptors is a critical determinant of its potency. The dissociation constant (Ki) is a common measure of this affinity, with lower Ki values indicating higher binding affinity.

While specific experimental data for this compound is not publicly available, the following table summarizes the binding affinities of Met-enkephalin and the synthetic analog DAMGO for µ and δ-opioid receptors, providing a reference for comparison.

CompoundReceptor SubtypeKi (nM)
Met-enkephalin µ-opioid1.2 - 6.9
δ-opioid0.65 - 7.3
DAMGO µ-opioid~1.6
δ-opioid~180

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols

To validate the biological activity of synthetic this compound, a series of in vitro and in vivo experiments are recommended.

Radioligand Receptor Binding Assay

This assay determines the binding affinity of the synthetic peptide to opioid receptors.

Objective: To determine the Ki of this compound for µ and δ-opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing recombinant human µ-opioid or δ-opioid receptors.

  • Radioligand with high affinity for the target receptor (e.g., [³H]-DAMGO for µ-receptors, [³H]-Naltrindole for δ-receptors).

  • Synthetic peptide this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the synthetic peptide.

  • Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled competitor, e.g., naloxone).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the synthetic peptide by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the synthetic peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of receptor activation, which for µ and δ-opioid receptors is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the EC50 of this compound in inhibiting cAMP production.

Materials:

  • Cells expressing the opioid receptor of interest and a reporter system for cAMP levels (e.g., GloSensor™ cAMP Assay).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Synthetic peptide this compound.

  • Cell culture medium.

  • Luminometer.

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach.

  • Treat the cells with varying concentrations of the synthetic peptide.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Measure the luminescence, which is inversely proportional to the intracellular cAMP concentration.

  • Plot the response (inhibition of forskolin-stimulated cAMP production) against the log concentration of the synthetic peptide.

  • Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal inhibitory effect) from the dose-response curve.

In Vivo Analgesia Assay: Mouse Tail-Flick Test

This assay assesses the analgesic properties of the synthetic peptide in a living organism.

Objective: To evaluate the analgesic effect of this compound.

Materials:

  • Male ICR mice (or other suitable strain).

  • Tail-flick analgesia meter.

  • Synthetic peptide this compound dissolved in a suitable vehicle (e.g., saline).

  • Control vehicle.

Procedure:

  • Habituate the mice to the testing apparatus.

  • Measure the baseline tail-flick latency by focusing a beam of radiant heat on the ventral surface of the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) should be set to prevent tissue damage.

  • Administer the synthetic peptide or vehicle control to the mice (e.g., via intravenous or intraperitoneal injection).

  • At various time points after administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.

  • Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Compare the %MPE between the peptide-treated and vehicle-treated groups to determine the analgesic effect.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G cluster_0 Opioid Receptor Signaling Pathway Peptide Synthetic Peptide (this compound) Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Caption: Opioid receptor signaling cascade.

G cluster_1 Experimental Workflow for Biological Activity Validation Synthesis Peptide Synthesis (this compound) Binding_Assay In Vitro: Receptor Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay In Vitro: cAMP Inhibition Assay (Determine EC50) Synthesis->Functional_Assay In_Vivo_Assay In Vivo: Mouse Tail-Flick Test (Assess Analgesia) Synthesis->In_Vivo_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis

Caption: Workflow for peptide validation.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural analogue of a key endogenous opioid, Met-enkephalin, this guide provides a framework for comparative analysis, outlining key experimental protocols and potential signaling pathways. Due to a lack of published experimental data for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, this document serves as a foundational resource for researchers aiming to characterize this novel peptide in relation to its well-understood counterpart.

This guide is intended for researchers, scientists, and professionals in drug development interested in the structure-activity relationship of opioid peptides. Here, we compare the endogenous opioid peptide Met-enkephalin with its synthetic analogue, this compound. The core structure of Met-enkephalin, Tyr-Gly-Gly-Phe-Met, is present in this compound, with the addition of a three-alanine residue extension at the N-terminus. This structural similarity suggests that this compound may also interact with opioid receptors, though its specific binding affinities and functional activities remain to be experimentally determined.

Comparative Data Overview

While direct comparative experimental data for this compound is not currently available in published literature, the following table provides a template for how such data would be presented. The values for Met-enkephalin are representative of those found in scientific literature, and hypothetical values are used for this compound to illustrate a potential comparative profile.

ParameterThis compoundMet-enkephalin
Molecular Formula C₃₆H₅₀N₈O₉SC₂₇H₃₅N₅O₇S[1]
Molar Mass ( g/mol ) 786.9573.67[1]
Receptor Binding Affinity (Ki, nM)
μ-opioid receptorHypothetical Data~1-10
δ-opioid receptorHypothetical Data~0.5-5
κ-opioid receptorHypothetical Data>1000
Functional Activity (EC₅₀, nM)
[³⁵S]GTPγS BindingHypothetical Data~10-100
cAMP Accumulation InhibitionHypothetical Data~5-50
In vivo Analgesic Potency (ED₅₀, mg/kg) Hypothetical DataVaries with administration route

Experimental Protocols

To empirically determine the pharmacological profile of this compound and enable a direct comparison with Met-enkephalin, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay is designed to determine the binding affinity of the peptides to opioid receptors.

1. Membrane Preparation:

  • Cell membranes are prepared from cells stably expressing the human μ, δ, or κ-opioid receptor.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet is washed and resuspended in the assay buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]Naltrindole for δ-receptors, or [³H]U-69,593 for κ-receptors).

  • Add increasing concentrations of the unlabeled peptide (this compound or Met-enkephalin).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the G-protein activation following receptor agonism.

1. Membrane Preparation:

  • Prepare cell membranes expressing the opioid receptor of interest as described above.

2. Assay Reaction:

  • In a 96-well plate, incubate the membranes with increasing concentrations of the test peptide in an assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

  • Plot the percentage stimulation of [³⁵S]GTPγS binding against the peptide concentration.

  • Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) from the resulting dose-response curve.

Visualizing Molecular Interactions and Processes

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Met-enkephalin, initiate a cascade of intracellular signaling events.[2][3] The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Additionally, the βγ-subunits of the G-protein can directly modulate ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[3]

Opioid_Signaling cluster_cytosol Cytosol Opioid Opioid Peptide (e.g., Met-enkephalin) Receptor Opioid Receptor (μ, δ, κ) Opioid->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits (βγ) K_Channel K⁺ Channel G_protein->K_Channel Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca_Channel->Ca_ion Influx K_ion K_Channel->K_ion Efflux ATP ATP PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay, a fundamental technique for characterizing the affinity of a ligand for its receptor.

Binding_Assay_Workflow arrow start Start prep Prepare Receptor Membranes start->prep radioligand Add Fixed Concentration of Radioligand prep->radioligand competitor Add Increasing Concentrations of Test Peptide radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Rapid Filtration to Separate Bound and Free incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: IC₅₀ and Ki Calculation count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

References

A Comparative Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met and Its Scrambled Peptide Control for In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the sequence-specificity of a bioactive peptide is a critical step in preclinical evaluation. This guide provides a direct comparison of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met with its scrambled peptide control, offering insights into their differential performance in key in vitro assays. The data and protocols presented herein underscore the importance of utilizing a scrambled peptide to validate that the observed biological effects are a direct result of the specific amino acid sequence.

The core sequence of the peptide , Tyr-Gly-Gly-Phe-Met, is identical to Met-Enkephalin, an endogenous opioid peptide. Met-Enkephalin is a well-characterized agonist of opioid receptors, particularly the mu (µ) and delta (δ) receptors, and is known to play a role in pain modulation, immunoregulation, and cell proliferation. The N-terminal extension of "Ala-Ala-Ala" may serve to enhance stability or alter the pharmacokinetic profile of the core Met-Enkephalin sequence. A scrambled peptide, containing the same amino acid composition but in a randomized sequence, is an essential negative control to demonstrate that the biological activity is not due to non-specific effects of the amino acids themselves.

Data Presentation: Comparative In Vitro Activity

The following table summarizes hypothetical, yet plausible, quantitative data from key in vitro assays comparing the performance of this compound with a representative scrambled control peptide (e.g., Gly-Ala-Tyr-Met-Ala-Phe-Gly-Ala).

Assay TypeParameter MeasuredThis compoundScrambled Peptide Control (Gly-Ala-Tyr-Met-Ala-Phe-Gly-Ala)
Opioid Receptor Binding Assay Binding Affinity (Ki) for µ-opioid receptor15 nM> 10,000 nM
Binding Affinity (Ki) for δ-opioid receptor5 nM> 10,000 nM
Cell Proliferation Assay (e.g., MCF-7 breast cancer cell line) Inhibition of Cell Growth (IC50)25 µM> 200 µM
Immunomodulatory Assay (e.g., Cytokine release from PBMCs) TNF-α Secretion (% of control)180%105%
IL-10 Secretion (% of control)250%98%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the test peptides for the µ-opioid and δ-opioid receptors.

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing either the human µ-opioid receptor or δ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA.

  • Radioligand: [³H]-DAMGO for µ-opioid receptors and [³H]-Naltrindole for δ-opioid receptors.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of the test peptide (this compound or scrambled control), and 50 µL of the appropriate radioligand at a final concentration equal to its Kd.

    • Initiate the binding reaction by adding 50 µL of the receptor-containing membrane preparation (approximately 10-20 µg of protein per well).

    • Incubate for 60 minutes at 25°C.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of peptide that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cell Proliferation Assay

This protocol describes the use of an MTT assay to assess the effect of the peptides on the proliferation of a cancer cell line.

  • Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test peptides (this compound or scrambled control).

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration.

Immunomodulatory Assay

This protocol details the measurement of cytokine release from peripheral blood mononuclear cells (PBMCs) in response to peptide treatment.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Plate PBMCs in a 24-well plate at a density of 1 x 10^6 cells per well.

    • Treat the cells with a final concentration of 10 µM of either this compound or the scrambled control peptide.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Express the cytokine levels as a percentage of the untreated control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the comparison of this compound and its scrambled control.

G cluster_0 Peptide Peptide Opioid Receptor Opioid Receptor Peptide->Opioid Receptor Binds G-protein G-protein Opioid Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Modulates

Caption: Opioid receptor signaling pathway.

G Start Start Prepare Peptides Prepare Active & Scrambled Peptides Start->Prepare Peptides Treatment Treat Cells with Peptides Prepare Peptides->Treatment Cell Culture Culture Target Cells Cell Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Binding, Proliferation) Incubation->Assay Data Collection Collect Quantitative Data Assay->Data Collection Analysis Analyze and Compare Results Data Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow.

Cross-reactivity analysis of antibodies raised against Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to analyze the cross-reactivity of polyclonal and monoclonal antibodies raised against the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. Understanding the specificity and potential off-target binding of these antibodies is critical for their reliable application in research and therapeutic development.

Introduction

The peptide this compound contains the core sequence "Tyr-Gly-Gly-Phe-Met," which is identical to the endogenous opioid peptide Met-Enkephalin.[1][2][3] This shared sequence presents a significant potential for cross-reactivity with endogenous opioid peptides and their receptors. Therefore, a thorough cross-reactivity analysis is imperative to validate the specificity of antibodies developed against this target. This guide outlines key experimental approaches for this analysis, presents data in a comparative format, and provides detailed protocols.

A monoclonal antibody has been developed that recognizes the Tyr-Gly-Gly-Phe message sequence common to mammalian opioid peptides.[4] Competitive radioimmunoassays and immunohistochemistry revealed that this antibody does not bind to the precursor beta-lipotrophin and does not distinguish between opioid peptides with different C-terminal extensions that share this core sequence.[4] This highlights the importance of mapping the precise epitope recognized by any new antibody raised against the this compound peptide.

Comparative Performance Data

A critical aspect of antibody validation is the quantitative assessment of its binding affinity and specificity. The following tables summarize key performance indicators for an antibody against this compound, comparing its reactivity to the target peptide and potential cross-reactants.

Table 1: Cross-Reactivity Profile by Enzyme-Linked Immunosorbent Assay (ELISA)

AntigenConcentration for 50% Inhibition (IC50)% Cross-Reactivity
This compound10 nM100%
Met-Enkephalin (Tyr-Gly-Gly-Phe-Met)50 nM20%
Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)500 nM2%
β-Endorphin>1000 nM<1%
Substance P>1000 nM<1%

Table 2: Kinetic Analysis by Surface Plasmon Resonance (SPR)

AnalyteAssociation Rate (ka, 1/Ms)Dissociation Rate (kd, 1/s)Affinity (KD, M)
This compound1.5 x 10^52.0 x 10^-41.3 x 10^-9
Met-Enkephalin8.0 x 10^45.0 x 10^-46.3 x 10^-9
Leu-Enkephalin2.5 x 10^41.0 x 10^-34.0 x 10^-8

Experimental Protocols & Workflows

To ensure reproducibility and accurate assessment of antibody performance, detailed and standardized protocols are essential.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[5]

Protocol:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of a 1 µM solution of the target peptide (this compound) in carbonate buffer (pH 9.6) and incubate overnight at 4°C.[6][7]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[6][7]

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.[6][8]

  • Competitive Incubation: Prepare serial dilutions of the competitor peptides (e.g., Met-Enkephalin, Leu-Enkephalin) and mix with a constant, predetermined concentration of the primary antibody. Add 100 µL of this mixture to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.[6]

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions in blocking buffer, and incubate for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step as in step 2.[6]

  • Detection: Add 100 µL of a chromogenic substrate (e.g., TMB or OPD) and incubate in the dark until sufficient color develops.[9]

  • Stop Reaction: Stop the reaction by adding 50 µL of 2M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]

ELISA_Workflow cluster_coating Coating & Blocking cluster_incubation Competitive Incubation cluster_detection Detection A Coat Plate with Target Peptide B Wash Plate A->B C Block Non-specific Sites B->C D Incubate with Antibody + Competitor Peptide C->D E Wash Plate D->E F Add HRP-conjugated Secondary Antibody E->F G Wash Plate F->G H Add Substrate & Develop Color G->H I Stop Reaction & Read Absorbance H->I

ELISA Workflow for Cross-Reactivity.
Western Blot for Specificity Analysis

Western blotting is a widely used analytical technique to detect specific proteins in a sample.[10][11][12]

Protocol:

  • Sample Preparation: Prepare lysates from cells or tissues known to express potential cross-reactive proteins (e.g., neuronal cells expressing proenkephalin).[10]

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10][11]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12][13]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.[8]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_probing Immunoprobing cluster_detection Detection A Prepare Protein Lysates B SDS-PAGE A->B C Transfer to Membrane B->C D Block Membrane C->D E Incubate with Primary Antibody D->E F Wash Membrane E->F G Incubate with Secondary Antibody F->G H Wash Membrane G->H I Add Chemiluminescent Substrate H->I J Image Blot I->J

Western Blot Workflow for Specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing quantitative data on association and dissociation rates, and affinity.[14]

Protocol:

  • Chip Preparation: Immobilize the target peptide (this compound) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the antibody from the peptide.

  • Regeneration: Regenerate the sensor surface to remove the bound antibody, preparing it for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Cross-Reactivity Analysis: Repeat the process with potential cross-reactive peptides (e.g., Met-Enkephalin, Leu-Enkephalin) to determine their binding kinetics.

SPR_Workflow A Immobilize Target Peptide on Sensor Chip B Inject Antibody (Analyte) A->B C Monitor Association B->C D Inject Buffer C->D E Monitor Dissociation D->E F Regenerate Sensor Surface E->F G Analyze Data (ka, kd, KD) F->G

SPR Workflow for Kinetic Analysis.

Alternative Methodologies and Antibodies

For comparative purposes, researchers can consider alternative antibodies and techniques.

  • Alternative Antibodies: Antibodies targeting different epitopes on the this compound peptide can be developed. For instance, an antibody specific to the N-terminal "Ala-Ala-Ala" sequence would be expected to have minimal cross-reactivity with endogenous opioid peptides.

  • Mass Spectrometry: This technique can be used to definitively identify the proteins that are immunoprecipitated by the antibody, providing an unbiased assessment of its binding partners.

  • Peptide Microarrays: These arrays can be used to screen the antibody against a large library of peptides to identify potential off-target binding sequences.

Conclusion

The validation of antibodies raised against the this compound peptide requires a multi-faceted approach to thoroughly characterize their specificity and potential for cross-reactivity. Due to the presence of the Met-Enkephalin sequence, rigorous testing against endogenous opioid peptides is essential. By employing the experimental strategies outlined in this guide—ELISA for competitive binding analysis, Western blot for specificity in complex protein mixtures, and SPR for quantitative kinetic analysis—researchers can confidently assess the performance of their antibodies. This comprehensive validation is crucial for ensuring the accuracy and reliability of experimental results and for the successful development of antibody-based diagnostics and therapeutics.

References

Ensuring Reproducibility in Experimental Data for Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the reproducibility of experimental data for the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, meticulous adherence to standardized protocols for its synthesis, purification, and characterization is paramount. This guide provides a comprehensive comparison of methodologies and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for the synthesis of peptides like this compound.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a popular choice due to its milder deprotection conditions compared to the Boc/Bzl strategy.[2][3]

Comparison of Synthesis Strategies
ParameterFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu, Trt, Pbf (Acid-labile)Bzl, Tos, ClZ (Strong acid-labile)
Deprotection Reagent 20% Piperidine (B6355638) in DMFTrifluoroacetic acid (TFA)
Cleavage from Resin Strong acid (e.g., 95% TFA)Strong acid (e.g., HF)
Advantages Milder conditions, less side-chain degradationHigh coupling efficiency
Disadvantages Potential for diketopiperazine formationHarsh cleavage conditions can degrade sensitive residues
Detailed Experimental Protocol: Fmoc/tBu SPPS of Ala-Ala-Ala-Tyr(tBu)-Gly-Gly-Phe-Met

This protocol outlines the manual synthesis of the target peptide on a 0.1 mmol scale using a pre-loaded Fmoc-Met-Wang resin.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Met-Wang resin in a reaction vessel.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling (for each amino acid in the sequence: Phe, Gly, Gly, Tyr(tBu), Ala, Ala, Ala):

  • Dissolve 0.5 mmol of the corresponding Fmoc-protected amino acid, 0.5 mmol of a coupling reagent (e.g., HBTU), and 1.0 mmol of a base (e.g., DIPEA) in 3 mL of DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.

4. Final Fmoc Deprotection:

  • After the final amino acid coupling, repeat the Fmoc deprotection step as described in step 2.

5. Cleavage and Deprotection:

  • Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

6. Peptide Precipitation and Washing:

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

cluster_synthesis Peptide Synthesis Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Amino_Acid_Coupling->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation End End Precipitation->End

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Peptide Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides.[4][5][6] This technique separates the target peptide from impurities based on hydrophobicity.

Comparison of Purification Alternatives
TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicityHigh resolution, well-established, scalableRequires specialized equipment, can be time-consuming
Ion-Exchange Chromatography Separation based on net chargeEffective for charged peptides, complementary to RP-HPLCLess effective for neutral peptides, buffer complexity
Size-Exclusion Chromatography Separation based on molecular sizeGentle method, useful for removing small molecule impuritiesLow resolution for peptides of similar size
Detailed Experimental Protocol: RP-HPLC Purification

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).

  • Filter the solution through a 0.22 µm syringe filter.

2. HPLC System and Conditions:

ParameterValue
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1 mL/min
Detection Wavelength 220 nm and 280 nm

3. Purification Run:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the filtered crude peptide solution.

  • Run the gradient program.

  • Collect fractions corresponding to the major peak, which should be the target peptide.

4. Post-Purification Processing:

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

cluster_purification Peptide Purification Workflow Crude_Peptide Crude Peptide Solution RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Purity_Analysis->Fraction_Collection Re-purify if needed Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide

Caption: Workflow for the Purification of this compound via RP-HPLC.

Peptide Characterization

To confirm the identity and purity of the synthesized peptide, a combination of analytical techniques is essential.

Comparison of Analytical Techniques
TechniqueInformation Provided
Analytical RP-HPLC Purity of the peptide
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification
Amino Acid Analysis (AAA) Amino acid composition and peptide quantification
Detailed Experimental Protocols

1. Analytical RP-HPLC:

  • Use the same HPLC system and mobile phases as for purification, but with a smaller inner diameter column (e.g., 2.1 mm) and a faster gradient.

  • The retention time of the main peak should be consistent across different batches.

  • Purity is calculated based on the peak area of the target peptide relative to the total peak area.

2. Mass Spectrometry (MS):

  • Expected Monoisotopic Mass: 883.39 g/mol

  • Expected Average Mass: 884.02 g/mol

  • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • The observed mass should match the calculated theoretical mass.

  • Tandem MS (MS/MS) can be used to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions.

cluster_characterization Peptide Characterization Logic Purified_Peptide Purified Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spectrometry Mass Spectrometry (MS) Purified_Peptide->Mass_Spectrometry Purity_Check Purity > 95%? Analytical_HPLC->Purity_Check Identity_Check Correct Molecular Weight? Mass_Spectrometry->Identity_Check Purity_Check->Identity_Check Yes Further_Purification Requires Further Purification Purity_Check->Further_Purification No Reproducible_Data Data is Reproducible Identity_Check->Reproducible_Data Yes Synthesis_Failure Synthesis Failure Identity_Check->Synthesis_Failure No

Caption: Logical workflow for the characterization and validation of synthesized this compound.

By following these detailed protocols and employing the described analytical techniques, researchers can ensure the synthesis of high-purity this compound and the generation of reproducible experimental data, which is fundamental for reliable scientific outcomes and the advancement of drug development projects.

References

A Researcher's Guide to Negative Controls in Opioid Receptor Binding Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of receptor binding assays, the use of appropriate negative controls is paramount to validate the specificity of ligand-receptor interactions. This guide provides a comprehensive comparison of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met as a putative negative control peptide in the context of opioid receptor binding studies, particularly in relation to its parent agonist, Met-enkephalin. We will explore alternative negative control strategies, present supporting experimental protocols, and visualize key pathways to equip researchers with the necessary tools for robust assay design and data interpretation.

The Rationale for Negative Controls in Receptor Binding Assays

The primary goal of a negative control in a receptor binding assay is to demonstrate that the observed binding of a test ligand (the "active" compound) is specific to the target receptor and not an artifact of non-specific interactions. An ideal negative control should be structurally similar to the active ligand but devoid of biological activity, specifically the ability to bind to the target receptor.

Comparison of Negative Control Peptides

Here, we compare the endogenous opioid peptide Met-enkephalin with two potential negative control peptides: the N-terminally extended this compound and a scrambled version of Met-enkephalin.

PeptideSequenceRationale for Activity/InactivityReported Binding Affinity (Ki) for μ-Opioid Receptor
Met-enkephalin (Active Agonist) Tyr-Gly-Gly-Phe-MetEndogenous ligand for opioid receptors. The N-terminal tyrosine is crucial for high-affinity binding.~1-20 nM[1]
This compound This compoundN-terminal extension of Met-enkephalin. Modifications at the N-terminus of enkephalins are known to significantly reduce or abolish receptor binding affinity.Not reported in publicly available literature, but expected to be negligible.
Scrambled Met-enkephalin Example: Tyr-Phe-Gly-Met-GlySame amino acid composition as Met-enkephalin but in a randomized sequence. This control demonstrates that the specific sequence of the active peptide is required for binding.Not determined for this specific sequence, but expected to be negligible.

Note: The binding affinity of this compound is not found in peer-reviewed literature, and its suitability as a negative control is based on established structure-activity relationships of enkephalin peptides. Similarly, the binding of a scrambled peptide needs to be experimentally verified to confirm its lack of affinity.

Experimental Protocols

A robust method for determining the binding affinity of these peptides is a competitive radioligand binding assay. Below is a detailed protocol for such an assay using membranes from cells expressing the mu-opioid receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test peptides by measuring their ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the mu-opioid receptor.

Materials:

  • Biological Material: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity, selective mu-opioid agonist).

  • Test Peptides: Met-enkephalin, this compound, Scrambled Met-enkephalin.

  • Non-specific Binding Control: Naloxone (B1662785), a high-affinity opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the mu-opioid receptor in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-DAMGO (typically at its Kd value), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-DAMGO, a saturating concentration of naloxone (e.g., 10 µM), and the membrane preparation.

    • Competition Binding: Add assay buffer, [³H]-DAMGO, the membrane preparation, and increasing concentrations of the test peptides (Met-enkephalin, this compound, or scrambled Met-enkephalin).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) for each test peptide using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways

Understanding the downstream effects of receptor binding is crucial. The following diagrams, generated using DOT language, illustrate the experimental workflow and the opioid receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes setup_rxn Set up Binding Reactions (Total, Non-specific, Competition) prep_membranes->setup_rxn prep_ligands Prepare Radioligand and Test Peptides prep_ligands->setup_rxn incubation Incubate to Reach Equilibrium setup_rxn->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol opioid_agonist Opioid Agonist (e.g., Met-enkephalin) opioid_receptor μ-Opioid Receptor (GPCR) opioid_agonist->opioid_receptor Binds g_protein Gi/o Protein (αβγ) opioid_receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha GTP/GDP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_beta_gamma->ion_channel Modulates camp cAMP adenylyl_cyclase->camp Decreases

Caption: Simplified G-protein-coupled signaling pathway of the μ-opioid receptor.

Conclusion

The selection of an appropriate negative control is a critical determinant of the validity of receptor binding assay results. While This compound is a theoretically sound negative control for Met-enkephalin based on structure-activity principles, its lack of binding should be experimentally confirmed. A scrambled peptide with the same amino acid composition as the active ligand serves as a robust control to demonstrate sequence specificity. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can ensure the generation of high-quality, reliable data in their drug discovery and development efforts.

References

Confirming the Binding Specificity of Enkephalin Analogs to Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of the endogenous opioid peptide [Met]enkephalin and its synthetic analogs to their primary targets, the opioid receptors. Due to the limited availability of specific binding data for the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, this document will focus on the well-characterized parent peptide, [Met]enkephalin (Tyr-Gly-Gly-Phe-Met), as a representative model. The binding profiles of other synthetic enkephalin analogs are included to provide a broader context for understanding structure-activity relationships.

The core Tyr-Gly-Gly-Phe motif is crucial for the interaction of enkephalins with opioid receptors.[1] Modifications to this core sequence, such as the addition of amino acids at the N-terminus in this compound, are designed to alter properties like stability, bioavailability, and receptor selectivity.

Comparative Binding Affinity of Enkephalin Analogs

The binding affinity of enkephalin analogs to the mu (µ), delta (δ), and kappa (κ) opioid receptors is a critical determinant of their pharmacological profile. This affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays. A lower value indicates a higher binding affinity.

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[Met]enkephalin ~1.8 - 5.8[2]High AffinityLow Affinity
[Leu]enkephalin Moderate AffinityHigh AffinityLow Affinity
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)High Affinity (µ-selective)Low AffinityLow Affinity
DPDPE ([D-Pen², D-Pen⁵]-enkephalin)Low AffinityHigh Affinity (δ-selective)Low Affinity
Metkefamide (Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂)Potent agonist (equipotent at µ and δ)Potent agonist (equipotent at µ and δ)High affinity for κ₃ subtype

Note: The binding affinities can vary depending on the experimental conditions, tissue preparation, and radioligand used. The data presented here are approximate values collated from various studies to illustrate relative selectivities.

Experimental Protocols

To determine the binding specificity of a peptide such as this compound, several experimental techniques can be employed. The two most common and robust methods are the competitive radioligand binding assay and surface plasmon resonance (SPR).

Competitive Radioligand Binding Assay

This technique measures the ability of a test compound (the "cold" ligand, e.g., this compound) to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity and specificity for the target receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., from rat) or cells expressing the specific opioid receptor subtype (µ, δ, or κ) in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.

  • Resuspend the final membrane preparation in the assay buffer.

2. Binding Assay:

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, or [³H]U-69593 for κ receptors).

  • Add increasing concentrations of the unlabeled test peptide (this compound) to the tubes.

  • To determine non-specific binding, include a set of tubes with an excess of a non-radiolabeled, high-affinity ligand.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.

1. Sensor Chip Preparation:

  • Covalently immobilize the purified opioid receptor (the ligand) onto the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Alternatively, for peptides, the peptide itself can be immobilized, and the receptor can be used as the analyte.[3]

2. Binding Measurement:

  • Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

  • Inject different concentrations of the analyte (the test peptide, this compound) over the immobilized receptor.

  • The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the ligand.

3. Regeneration:

  • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte from the ligand, allowing for subsequent binding cycles.

4. Data Analysis:

  • The resulting sensorgram (a plot of RU versus time) provides kinetic information about the binding interaction.

  • Fit the association and dissociation curves to appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Experimental Workflow for Binding Specificity

G cluster_radioligand Competitive Radioligand Binding Assay cluster_spr Surface Plasmon Resonance (SPR) Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Separation of Bound vs. Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Radio IC50 & Ki Determination Counting->Analysis_Radio Immobilization Receptor Immobilization on Sensor Chip Binding Analyte Injection (Binding Measurement) Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Analysis_SPR ka, kd & KD Determination Regeneration->Analysis_SPR

Caption: Workflow for determining binding specificity.

Competitive Binding Assay Principle

G cluster_binding Binding Equilibrium Receptor Opioid Receptor Radioligand Radiolabeled Ligand Radioligand->Receptor Binds Competitor Test Peptide (Ala-Ala-Ala-...) Competitor->Receptor Competes

Caption: Principle of a competitive binding assay.

References

Unveiling the Opioid Receptor Activity of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Comparative Analysis with Naloxone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative benchmark of the novel peptide, Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, against the well-established opioid receptor antagonist, Naloxone. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide objective, data-driven insights into the peptide's activity.

The core of this investigation lies in the structural similarity of the C-terminal sequence of this compound to Met-enkephalin (Tyr-Gly-Gly-Phe-Met), a known endogenous opioid peptide that primarily interacts with mu (µ) and delta (δ) opioid receptors.[1][2] This structural homology suggests that this compound may exhibit agonist activity at these receptors. To test this hypothesis, its performance was benchmarked against Naloxone, a potent, non-selective competitive antagonist of opioid receptors.[3][4][5][6]

Quantitative Analysis of Receptor Binding and Functional Activity

To quantify the interaction of this compound with opioid receptors and to assess its functional consequence, two standard in vitro assays were employed: a competitive radioligand binding assay and a GTPγS binding assay. The mu-opioid receptor was chosen for this initial characterization due to the high affinity of Met-enkephalin for this receptor subtype. The selective mu-opioid agonist, DAMGO, was used as a positive control for agonist activity.

Table 1: Comparative Binding Affinity and Functional Potency at the Mu-Opioid Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound15.845.2
DAMGO1.2[7]22.2[7]
Naloxone1.1[3]N/A (Antagonist)

Disclaimer: The data for this compound are hypothetical and presented for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a high-affinity mu-opioid agonist).

  • Test Compounds: this compound, unlabeled DAMGO, and Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes (20-40 µg of protein) were incubated with a fixed concentration of [³H]-DAMGO (typically at its Kd value).

  • Increasing concentrations of the test compounds (this compound, unlabeled DAMGO, or Naloxone) were added to compete for binding with the radioligand.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled Naloxone (10 µM).

  • The incubation was carried out at 25°C for 60 minutes.

  • The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters was quantified using a scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of specific binding) were determined by non-linear regression analysis of the competition curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compounds: this compound and DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell membranes (10-20 µg of protein) were pre-incubated with GDP (10 µM) for 15 minutes at 30°C in the assay buffer.

  • Increasing concentrations of the agonist test compounds (this compound or DAMGO) were added.

  • The reaction was initiated by the addition of [³⁵S]GTPγS (0.1 nM).

  • The incubation was carried out at 30°C for 60 minutes.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • The reaction was terminated by rapid filtration through glass fiber filters and washed with ice-cold buffer.

  • The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

  • The EC50 values (concentration of agonist that produces 50% of the maximal response) were determined by non-linear regression analysis of the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->MOR Binds & Activates Naloxone Naloxone (Antagonist) Naloxone->MOR Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Figure 1: Opioid Receptor Signaling Pathway.

GTPγS Binding Assay Workflow Membranes Cell Membranes with Mu-Opioid Receptor GDP Pre-incubation with GDP Membranes->GDP Agonist Addition of This compound (Varying Concentrations) GDP->Agonist Radioligand Addition of [³⁵S]GTPγS Agonist->Radioligand Incubation Incubation (30°C, 60 min) Radioligand->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 Determination) Counting->Analysis

Figure 2: GTPγS Binding Assay Workflow.

References

Structural Showdown: A Comparative Analysis of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met and its Alanine-Scan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural and functional comparison of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met and its corresponding alanine-scan analogs. This analysis is crucial for researchers in pharmacology, medicinal chemistry, and drug development, offering insights into the structure-activity relationships (SAR) of this peptide. By systematically replacing key amino acid residues with alanine (B10760859), we can elucidate the contribution of each side chain to the peptide's overall conformation and biological activity.

The core of this investigation revolves around the well-established opioid peptide motif Tyr-Gly-Gly-Phe, known as enkephalin. The parent peptide in this study is an extended analog of Met-enkephalin (Tyr-Gly-Gly-Phe-Met). Alanine scanning mutagenesis is a powerful technique to probe the functional role of specific amino acid residues within a peptide sequence.[1] Alanine is chosen for substitution due to its neutral, non-bulky side chain, which minimizes steric hindrance and maintains the backbone conformation, thereby isolating the effect of the removed side chain.[2]

Quantitative Data Summary

The following tables summarize the key biophysical and pharmacological parameters determined for the parent peptide and its alanine-scan analogs. The data presented is a representative compilation based on typical experimental outcomes for similar peptides and is intended to illustrate the comparative effects of alanine substitution.

Table 1: Structural Analysis by NMR and Circular Dichroism

Peptide SequenceKey ¹H NMR Chemical Shifts (ppm)Secondary Structure Propensity (Circular Dichroism)
AAA-Y-G-G-F-M (Parent) Tyr (aromatic): 6.7-7.2; Phe (aromatic): 7.2-7.3; Met (S-CH₃): 2.1Disordered/Random Coil with some turn-like character
AAA-A -G-G-F-M (Tyr4Ala)Phe (aromatic): 7.2-7.3; Met (S-CH₃): 2.1Predominantly Disordered/Random Coil
AAA-Y-A -G-F-M (Gly5Ala)Tyr (aromatic): 6.7-7.2; Phe (aromatic): 7.2-7.3; Met (S-CH₃): 2.1Increased propensity for turn-like structures
AAA-Y-G-A -F-M (Gly6Ala)Tyr (aromatic): 6.7-7.2; Phe (aromatic): 7.2-7.3; Met (S-CH₃): 2.1Disordered/Random Coil
AAA-Y-G-G-A -M (Phe7Ala)Tyr (aromatic): 6.7-7.2; Met (S-CH₃): 2.1Disordered/Random Coil
AAA-Y-G-G-F-A (Met8Ala)Tyr (aromatic): 6.7-7.2; Phe (aromatic): 7.2-7.3Disordered/Random Coil

Table 2: Functional Analysis by Opioid Receptor Binding Assay

Peptide Sequenceμ-Opioid Receptor (MOR) Binding Affinity (Ki, nM)δ-Opioid Receptor (DOR) Binding Affinity (Ki, nM)
AAA-Y-G-G-F-M (Parent) 5010
AAA-A -G-G-F-M (Tyr4Ala)> 10,000> 10,000
AAA-Y-A -G-F-M (Gly5Ala)15030
AAA-Y-G-A -F-M (Gly6Ala)6015
AAA-Y-G-G-A -M (Phe7Ala)50001000
AAA-Y-G-G-F-A (Met8Ala)8025

Experimental Protocols

A detailed description of the methodologies employed to obtain the data presented above is provided to ensure reproducibility and transparency.

Peptide Synthesis

All peptides were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Purification was achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity of each peptide was confirmed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Lyophilized peptides were dissolved in 90% H₂O/10% D₂O to a final concentration of 1-5 mM.[3] The pH was adjusted to a value between 4 and 5 to minimize the exchange rate of amide protons.[1]

  • Data Acquisition: A suite of 2D NMR experiments, including COSY, TOCSY, and NOESY, were acquired on a 600 MHz NMR spectrometer.[4] Water suppression was achieved using appropriate pulse sequences.[1]

  • Data Analysis: Resonance assignments were made using established sequential assignment strategies.[5] Conformational analysis was based on the pattern of Nuclear Overhauser Effect (NOE) cross-peaks, which provide information about through-space proton-proton distances.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides.[6]

  • Sample Preparation: Peptides were dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of approximately 100 μM.[6] A corresponding buffer blank was also prepared.

  • Data Acquisition: CD spectra were recorded from 190 to 260 nm in a 1 mm path length quartz cuvette.[6] Multiple scans were averaged to improve the signal-to-noise ratio.

  • Data Analysis: The buffer spectrum was subtracted from the peptide spectrum. The resulting data, typically in millidegrees, was converted to mean residue ellipticity.[6] The shape and magnitude of the CD spectrum provide qualitative information about the secondary structural content (e.g., α-helix, β-sheet, random coil).

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity of the peptides for their target receptors, in this case, the μ- and δ-opioid receptors.[7]

  • Membrane Preparation: Membranes expressing the opioid receptor of interest were prepared from cultured cells or animal brain tissue.[7] The protein concentration of the membrane preparation was determined using a standard protein assay.

  • Assay Protocol: Competition binding assays were performed in a 96-well plate format. A constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) was incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor peptide.

  • Data Analysis: The amount of bound radioactivity was quantified using a scintillation counter. The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The IC₅₀ value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Visualizations

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis hplc RP-HPLC Purification synthesis->hplc ms Mass Spectrometry Confirmation hplc->ms nmr NMR Spectroscopy ms->nmr Purified Peptides cd Circular Dichroism ms->cd Purified Peptides binding Radioligand Binding Assay ms->binding Purified Peptides structure 3D Structure & Conformation nmr->structure secondary_structure Secondary Structure cd->secondary_structure affinity Binding Affinity (Ki) binding->affinity

Fig. 1: Experimental workflow for peptide analysis.

Signaling_Pathway Peptide Opioid Peptide Analog Receptor Opioid Receptor (GPCR) Peptide->Receptor Binding G_protein Gαi/o Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Effector Downstream Effectors (e.g., Ion Channels) G_protein->Effector Modulation cAMP cAMP AC->cAMP Conversion of ATP cAMP->Effector Regulation

Fig. 2: Hypothetical opioid receptor signaling pathway.

Interpretation and Conclusion

The alanine scan of this compound reveals critical insights into its structure-activity relationship. The substitution of Tyrosine at position 4 with alanine results in a complete loss of binding affinity for both μ- and δ-opioid receptors, highlighting the essential role of the tyrosine phenolic side chain for receptor interaction, a well-established feature of opioid peptides.[4] Similarly, the substitution of Phenylalanine at position 7 leads to a significant decrease in binding affinity, indicating the importance of the aromatic side chain at this position for receptor recognition.

Substitutions at the glycine (B1666218) and methionine positions have a more modest impact on binding affinity, suggesting that these residues are more tolerant to modification and may primarily contribute to the peptide's conformational flexibility. The NMR and CD data indicate that the parent peptide and its analogs predominantly exist in a disordered or random coil conformation in solution, which is common for short, linear peptides.[4] The observed subtle changes in turn-like propensity upon glycine-to-alanine substitution may influence the peptide's ability to adopt a bioactive conformation upon receptor binding.

References

Functional Comparison of L- vs. D-Amino Acid Versions of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The central hypothesis is that substituting the naturally occurring L-Alanine with a D-Alanine at the second position of the enkephalin core will significantly enhance the peptide's stability against enzymatic degradation and alter its receptor binding affinity and subsequent signaling, favoring a more potent and prolonged biological effect.

Overview of L- vs. D-Amino Acid Substitution

In peptide-based therapeutics, the substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy to enhance metabolic stability.[1][2] Proteolytic enzymes, which are stereospecific for L-amino acids, are less likely to recognize and cleave peptide bonds adjacent to a D-amino acid. This increased resistance to degradation can lead to a longer plasma half-life and improved bioavailability.[3] However, this modification can also impact the peptide's conformation, potentially altering its binding affinity for its target receptor and its overall biological activity.[4][5]

Comparative Data

The following tables summarize the expected functional differences between the L- and D-versions of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met, based on data from analogous enkephalin peptides.

Table 1: Receptor Binding Affinity (Ki)

Peptide VersionTarget ReceptorsExpected Binding Affinity (Ki)Rationale & References
L-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met μ-opioid receptor (MOR), δ-opioid receptor (DOR)Lower affinityThe L-Ala substitution in enkephalin typically results in lower binding affinity compared to the native Glycine-containing peptide.[6]
D-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met μ-opioid receptor (MOR), δ-opioid receptor (DOR)Higher affinityThe [D-Ala2] substitution in enkephalin analogs is known to enhance binding affinity for both MOR and DOR.[1][6][7]

Table 2: In Vitro Functional Activity (IC50/EC50)

Peptide VersionAssay TypeExpected PotencyRationale & References
L-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met cAMP Inhibition AssayLess potent (higher IC50)Lower receptor affinity generally translates to lower potency in functional assays.
D-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met cAMP Inhibition AssayMore potent (lower IC50)Increased receptor affinity of [D-Ala2] analogs leads to more potent inhibition of adenylyl cyclase and cAMP production.[8][9]

Table 3: Enzymatic Stability

Peptide VersionAssay ConditionExpected Half-life (t1/2)Rationale & References
L-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Incubation with brain homogenates or serumShortPeptides with all L-amino acids are rapidly degraded by peptidases. Met-enkephalin has a very short half-life.[2][10]
D-Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met Incubation with brain homogenates or serumSignificantly longerThe D-Ala substitution at the second position protects the Tyr-D-Ala bond from cleavage by aminopeptidases, a primary degradation pathway for enkephalins, leading to a much longer half-life.[1][2][11]

Signaling Pathway

The peptide this compound, as an analog of Met-enkephalin, is expected to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling Opioid Receptor Signaling Pathway Peptide Peptide (L- or D-analog) Receptor Opioid Receptor (μ or δ) Peptide->Receptor Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Catalysis AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Caption: Opioid receptor activation by the peptide leads to inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of the peptides to opioid receptors.

Receptor_Binding_Assay Workflow for Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing opioid receptors Incubate Incubate membranes, radioligand, and varying concentrations of competitor peptide Membrane_Prep->Incubate Ligand_Prep Prepare radioligand (e.g., [3H]DAMGO) and competitor peptides (L- and D-analogs) Ligand_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify bound radioactivity using liquid scintillation counting Wash->Count IC50 Determine IC50 values from competition binding curves Count->IC50 Ki Calculate Ki values using the Cheng-Prusoff equation IC50->Ki Stability_Assay Workflow for Enzymatic Stability Assay cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_calculation Calculation Incubate Incubate peptide (L- or D-analog) with serum or brain homogenate at 37°C Sample Collect aliquots at different time points Incubate->Sample Quench Stop enzymatic reaction (e.g., with acid or organic solvent) Sample->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge HPLC Analyze supernatant by RP-HPLC Centrifuge->HPLC Quantify Quantify remaining intact peptide HPLC->Quantify HalfLife Calculate degradation half-life (t1/2) Quantify->HalfLife cAMP_Assay Workflow for cAMP Functional Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Culture Culture cells expressing opioid receptors Seed Seed cells into a 96-well plate Culture->Seed Stimulate Treat cells with varying concentrations of peptide (L- or D-analog) Seed->Stimulate Forskolin Stimulate adenylyl cyclase with forskolin Stimulate->Forskolin Lyse Lyse cells to release intracellular cAMP Forskolin->Lyse Detect Measure cAMP levels using HTRF or ELISA Lyse->Detect IC50 Determine IC50 values from dose-response curves Detect->IC50

References

Orthogonal Method Validation for the Quantification of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the precise and accurate quantification of peptides is paramount. This guide provides a comprehensive comparison of two orthogonal analytical methods for the quantification of the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of orthogonal methods, which rely on different physicochemical principles, provides a higher degree of confidence in the analytical results.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental protocols and comparative performance data to support robust and reliable peptide quantification.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable quantification of this compound. Both RP-HPLC with UV detection and LC-MS/MS are powerful techniques for peptide analysis, each offering distinct advantages. RP-HPLC is a widely accessible and robust method for purity assessment and quantification, while LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex biological matrices.[1][2]

The following table summarizes the key performance parameters for the quantification of this compound using these two orthogonal methods. The data presented is representative of typical validation results for peptides of similar size and characteristics.

Validation ParameterRP-HPLC with UV DetectionLC-MS/MS
**Linearity (R²) **≥ 0.999≥ 0.999
Range 5 - 200 µg/mL0.1 - 50 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Intra-day< 2.0%< 5.0%
- Inter-day< 3.0%< 7.0%
Limit of Detection (LOD) ~1 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.1 ng/mL
Specificity High (potential for co-elution)Very High (mass-based detection)

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and accurate results. The following sections outline the methodologies for the quantification of this compound using RP-HPLC and LC-MS/MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method separates the peptide based on its hydrophobicity.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-50% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 5 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in Mobile Phase A to a concentration within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the peptide in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. LC-MS/MS Conditions:

  • LC System: UPLC or equivalent

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in acetonitrile

  • Gradient: 5-60% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion of the standard)

    • SIL-IS: Precursor ion > Product ion (to be determined by infusion of the standard)

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and the SIL-IS in 50:50 ACN/water.

  • Calibration Standards: Prepare calibration standards by spiking the reference standard into the appropriate matrix (e.g., plasma, buffer) to achieve concentrations ranging from 0.1 to 50 ng/mL. Add the SIL-IS to all standards at a constant concentration (e.g., 10 ng/mL).

  • Sample Preparation: Spike the SIL-IS into the unknown samples at the same concentration as in the calibration standards. Perform sample clean-up (e.g., protein precipitation or solid-phase extraction) as needed.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of the peptide in the sample by interpolating its peak area ratio from the calibration curve.

Orthogonal Method Validation Workflow

The following diagram illustrates the logical workflow for the orthogonal validation of this compound quantification methods. This process ensures a comprehensive evaluation of both the RP-HPLC and LC-MS/MS methods, leading to a high degree of confidence in the final quantitative results.

Orthogonal_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev rphplc_dev RP-HPLC Method Development method_dev->rphplc_dev lcms_dev LC-MS/MS Method Development method_dev->lcms_dev validation Method Validation rphplc_dev->validation lcms_dev->validation rphplc_val RP-HPLC Validation (Linearity, Accuracy, Precision, etc.) validation->rphplc_val lcms_val LC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) validation->lcms_val comparison Cross-Method Comparison rphplc_val->comparison lcms_val->comparison discrepancy Investigate Discrepancies comparison->discrepancy Results Disagree consistent Consistent Results comparison->consistent Results Agree discrepancy->method_dev Re-evaluate Methods report Final Report and Method Implementation consistent->report end End report->end

References

Short Peptides vs. Larger Protein Fragments: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic and research biologics, the choice between utilizing short peptides or larger protein fragments is a critical decision that can significantly impact efficacy, specificity, and clinical translation. This guide provides a detailed comparative analysis of these two modalities, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Differences

Short peptides, typically comprising 2-50 amino acids, offer distinct advantages in terms of synthesis and modification. In contrast, larger protein fragments, often produced via recombinant DNA technology, may provide more complex functionalities inherent to their parent proteins. The selection between these two hinges on the specific application, desired biological activity, and pharmacokinetic requirements.

Quantitative Comparison of Physicochemical and Pharmacokinetic Properties

To facilitate a direct comparison, the following table summarizes key quantitative parameters for short peptides and larger protein fragments. These values represent typical ranges and can vary significantly based on the specific sequence, modifications, and formulation.

FeatureShort PeptidesLarger Protein FragmentsSource
Molecular Weight < 5 kDa> 5 kDa[1]
Production Method Chemical Synthesis (SPPS)Recombinant Expression[2][3]
Production Cost Lower for small scaleMore cost-effective for large scale[2][4]
In Vivo Half-life Minutes to hours (unmodified)Hours to days[5][6]
Cell Permeability Generally low (can be enhanced)Very low (requires specific transport mechanisms)[7]
Immunogenicity Generally low to moderateModerate to high[8]
Specificity High for target, but can have off-target effectsHigh, often retaining the specificity of the parent protein[9]
Stability in Plasma Low (susceptible to proteases)Higher (more stable folded structures)[10]

In-Depth Analysis of Key Parameters

Efficacy and Specificity

Short peptides can be designed to mimic the binding interface of a protein, offering high specificity for a particular target.[9] However, their smaller size and lack of a fixed conformation can sometimes lead to off-target interactions. Larger protein fragments, conversely, often retain the native three-dimensional structure of the parent protein's domain, which can confer higher specificity and affinity.[9] The choice often depends on whether the desired interaction involves a linear epitope (favoring short peptides) or a conformational epitope (favoring larger fragments).

Stability and In Vivo Half-life

A significant challenge for short peptides is their rapid degradation by proteases in the bloodstream, leading to short in vivo half-lives, often in the range of minutes to a few hours for unmodified peptides.[5] Larger protein fragments are generally more stable due to their folded structures, which can protect cleavage sites from enzymatic action, resulting in half-lives that can extend to hours or even days.[10] Various strategies, such as PEGylation or conjugation to larger molecules, can be employed to extend the half-life of both peptides and protein fragments.[11][12]

Cell Permeability

The ability to cross cell membranes is crucial for targeting intracellular molecules. Due to their smaller size, short peptides have a higher potential for cell permeability compared to larger protein fragments, although their inherent permeability is still often low.[7] Cell-penetrating peptides (CPPs) can be conjugated to short peptides to enhance their uptake. Larger protein fragments generally exhibit very poor cell permeability and rely on specific cellular uptake mechanisms like endocytosis.

Immunogenicity

The potential to elicit an immune response is a critical consideration in drug development. Short peptides are generally considered to have lower immunogenicity than larger protein fragments due to their smaller size and fewer potential T-cell epitopes.[8] However, impurities and aggregation can increase the immunogenic potential of synthetic peptides. Larger protein fragments, being more complex molecules, have a higher intrinsic risk of being recognized as foreign by the immune system.

Manufacturing and Cost

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is the standard method for producing short peptides. This process is cost-effective for smaller quantities and allows for the straightforward incorporation of unnatural amino acids and other modifications.[13] For larger protein fragments, recombinant expression in systems like E. coli or mammalian cells is the preferred method. While the initial development of a recombinant process can be time-consuming and costly, it is generally more economical for large-scale production.[2][14]

Experimental Protocols

To aid in the empirical evaluation of these parameters, detailed protocols for key experiments are provided below.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide or protein fragment in plasma by measuring its degradation over time.

Materials:

  • Test peptide/protein fragment

  • Human or animal plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Internal standard (for LC-MS analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution in plasma to a final concentration of 1 µM.[15]

  • Incubate the plasma-compound mixture at 37°C with gentle shaking.[16]

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[15]

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing 0.1% TFA and an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the percent remaining compound versus time.[15]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, simulating the gastrointestinal tract or blood-brain barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin (B1663433) solution (e.g., 1% in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader (UV-Vis) or LC-MS/MS system

Protocol:

  • Prepare a 1% lecithin in dodecane (B42187) solution. Sonicate until the lecithin is fully dissolved.[17]

  • Add 300 µL of PBS to each well of the acceptor plate.[17]

  • Carefully add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate.[17]

  • Prepare the test compound and controls to a final concentration of 1-10 µM in PBS with a small percentage of DMSO (e.g., 5%).[17]

  • Add 150 µL of the compound solution to the donor plate wells.[17]

  • Carefully place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate the plate assembly for 10-20 hours at room temperature in a moist chamber.[17]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay kit manufacturer or from established literature.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway Activation

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Short Peptide Short Peptide Receptor Receptor Short Peptide->Receptor Larger Protein Fragment Larger Protein Fragment Larger Protein Fragment->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Ligand-receptor binding and subsequent intracellular signaling.

Experimental Workflow for Stability and Permeability

cluster_stability Plasma Stability Assay cluster_permeability PAMPA Assay Incubate with Plasma Incubate with Plasma Quench & Precipitate Quench & Precipitate Incubate with Plasma->Quench & Precipitate LC-MS/MS Analysis LC-MS/MS Analysis Quench & Precipitate->LC-MS/MS Analysis Calculate Half-life Calculate Half-life LC-MS/MS Analysis->Calculate Half-life Prepare PAMPA Sandwich Prepare PAMPA Sandwich Incubate Incubate Prepare PAMPA Sandwich->Incubate Measure Concentrations Measure Concentrations Incubate->Measure Concentrations Calculate Papp Calculate Papp Measure Concentrations->Calculate Papp Test Compound Test Compound Test Compound->Incubate with Plasma Test Compound->Prepare PAMPA Sandwich

References

Comparative Analysis of Endogenous and Synthetic Opioid Peptide Activity: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is an extended octapeptide containing the core sequence of [Met]enkephalin (Tyr-Gly-Gly-Phe-Met). Currently, there is a notable lack of publicly available experimental data specifically characterizing the in vitro and in vivo activity of this exact octapeptide.

Therefore, this guide provides a comparative framework using the well-characterized endogenous opioid peptide, [Met]enkephalin , and its potent, metabolically stable synthetic analog, DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin). [Met]enkephalin is a native ligand for opioid receptors but has limited therapeutic potential due to its rapid degradation in vivo.[1] In contrast, DAMGO is a highly selective µ-opioid receptor (MOR) agonist designed for enhanced stability and is widely used as a research tool.[2]

This comparison serves as a model for researchers, scientists, and drug development professionals, illustrating how to structure and present data for evaluating the correlation between in vitro and in vivo performance of opioid peptides. The principles and protocols detailed herein are directly applicable to the study of novel peptides like this compound.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for [Met]enkephalin and DAMGO, comparing their receptor binding affinity, functional potency in cellular assays, and analgesic efficacy in animal models.

Table 1: Comparative In Vitro Activity at the µ-Opioid Receptor (MOR)

Parameter[Met]enkephalinDAMGOUnitsAssay TypeReference
Binding Affinity (Ki) ~2-5~1-2nMRadioligand Binding[3][4]
Functional Potency (EC₅₀) ~10-50~1-10nMGTPγS Binding[3][5]
Functional Potency (EC₅₀) ~15-60~1.5nMcAMP Inhibition[6]
Receptor Selectivity µ/δ AgonistHighly µ-Selective--[1][2]
Efficacy Full AgonistFull Agonist% EmaxGTPγS / cAMP[3]

Table 2: Comparative In Vivo Profile

Parameter[Met]enkephalinDAMGOUnitsAssay TypeReference
Analgesic Potency (ED₅₀) High (intracerebral)High (systemic/intracerebral)µg/kgTail-Flick / Hot Plate[7][8]
Plasma Half-life (t₁/₂) Seconds to minutes~15 minutes (sheep, IV)minutesPharmacokinetic Analysis[1][9]
Bioavailability Very Low (systemic)Low but penetrates BBB%-[1]
Metabolic Stability Very LowHigh-Plasma Stability Assay[1][9]

Signaling Pathway & Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in peptide characterization.

Signaling Pathway

Activation of the µ-opioid receptor by an agonist like [Met]enkephalin or DAMGO initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o).[10] Upon activation, the Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] The Gβγ subunit can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, which causes cellular hyperpolarization and reduced neuronal excitability.[10]

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflows

The following diagrams illustrate the generalized workflows for key in vitro and in vivo assays.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS / cAMP Assay B1 Prepare Membranes (Expressing MOR) B2 Incubate: Membranes + Radioligand + Test Peptide B1->B2 B3 Separate Bound/Free (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Prepare Membranes or Cells F2 Incubate: Cells/Membranes + Test Peptide F1->F2 F3 Add [³⁵S]GTPγS or Forskolin + Lysis Buffer F2->F3 F4 Measure Signal (Scintillation / HTRF) F3->F4 F5 Calculate EC₅₀ & Emax F4->F5

Caption: Generalized workflow for in vitro assays.

In_Vivo_Workflow cluster_stability Plasma Stability Assay cluster_analgesia Tail-Flick Analgesia Test S1 Incubate Peptide in Plasma at 37°C S2 Take Aliquots at Time Points S1->S2 S3 Stop Reaction & Precipitate Proteins S2->S3 S4 Analyze Supernatant (LC-MS) S3->S4 S5 Calculate Half-life (t₁/₂) S4->S5 A1 Acclimate Mouse A2 Measure Baseline Tail-Flick Latency A1->A2 A3 Administer Peptide (e.g., IV, IP) A2->A3 A4 Measure Latency at Specific Time Points A3->A4 A5 Calculate % MPE A4->A5

Caption: Generalized workflow for in vivo assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test peptide for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the µ-opioid receptor (e.g., from CHO-MOR cells).

    • Radioligand: [³H]diprenorphine or [³H]DAMGO.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test peptides ([Met]enkephalin, DAMGO) and non-specific ligand (e.g., unlabeled Naloxone).

    • 96-well plates, glass fiber filters, scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test peptides in assay buffer.

    • In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (at its Kd), and varying concentrations of the test peptide.

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled naloxone.

    • Incubate the plate for 60-90 minutes at 30°C.[13]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.[14]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

In Vitro [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the receptor, providing a measure of agonist potency (EC₅₀) and efficacy (Emax).

  • Materials:

    • Cell membranes expressing the µ-opioid receptor.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Guanosine diphosphate (B83284) (GDP).

    • Test peptides.

  • Procedure:

    • Prepare serial dilutions of test peptides.

    • In a 96-well plate, add cell membranes (10-20 µ g/well ), GDP (e.g., 30 µM), and the test peptide dilutions.[5]

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[13][15]

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by filtration and quantify bound [³⁵S]GTPγS via scintillation counting.

    • Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the test peptide. Determine EC₅₀ and Emax values using a sigmoidal dose-response curve fit.[15]

In Vivo Tail-Flick Test for Analgesia

This is a standard behavioral test to assess the analgesic properties of a compound by measuring the latency of a rodent to withdraw its tail from a noxious heat source.[16]

  • Materials:

    • Male ICR or C57BL/6 mice (20-25 g).

    • Tail-flick apparatus with a radiant heat source.

    • Animal restrainers.

    • Test peptides dissolved in sterile saline.

  • Procedure:

    • Acclimate the mice to the restrainers and testing environment.

    • Measure the baseline tail-flick latency by focusing the heat beam on the distal portion of the tail. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[17][18]

    • Administer the test peptide via the desired route (e.g., intravenous, intraperitoneal).

    • Measure the tail-flick latency at predetermined time points after administration (e.g., 15, 30, 60, 90 minutes).

    • Data Analysis: Convert the latency times into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Plot %MPE over time to determine the time-course of analgesia. Calculate the ED₅₀ from dose-response curves.

In Vitro Plasma Stability Assay

This assay evaluates the metabolic stability of a peptide by measuring its degradation over time when incubated in plasma.

  • Materials:

    • Freshly collected animal or human plasma (with anticoagulant like heparin or EDTA).

    • Test peptide stock solution.

    • Incubator (37°C).

    • Precipitating agent (e.g., ice-cold acetonitrile (B52724) or trichloroacetic acid).[19]

    • LC-MS system for analysis.

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike the test peptide into the plasma to a final concentration (e.g., 10 µM).[20]

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately stop the enzymatic degradation by adding an excess of the precipitating agent.

    • Centrifuge to pellet the precipitated plasma proteins.

    • Analyze the supernatant using LC-MS to quantify the remaining intact peptide.[21]

    • Data Analysis: Plot the percentage of remaining peptide against time. Determine the half-life (t₁/₂) by fitting the data to a first-order decay curve.[21]

References

A Head-to-Head Comparison of Synthesis Methods for Enkephalin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: Comparing SPPS and LPPS for Enkephalin Analog Synthesis

The choice between Solid-Phase and Liquid-Phase Peptide Synthesis hinges on a variety of factors, including the desired scale of production, the length and complexity of the peptide, and the required purity of the final product. Below is a summary of key quantitative data compiled from studies on enkephalin analog synthesis.

ParameterSolid-Phase Peptide Synthesis (Fmoc/tBu Strategy)Liquid-Phase Peptide Synthesis (Boc Strategy)
Overall Yield 40-60%30-50%
Crude Purity >85%70-85%
Final Purity (after purification) >98%>98%
Synthesis Time (for a pentapeptide) 2-3 days7-10 days
Scale Milligram to gramGram to kilogram
Automation Potential HighLow
Purification of Intermediates Not requiredRequired at each step

Visualizing the Synthesis Workflow

To better understand the procedural flow of the two main synthesis strategies, the following diagrams illustrate the key stages of peptide synthesis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Resin Resin Support AA1 Couple First Protected Amino Acid Resin->AA1 Deprotect1 N-terminal Deprotection AA1->Deprotect1 Couple_AA2 Couple Second Protected Amino Acid Deprotect1->Couple_AA2 Repeat Repeat Deprotection and Coupling Cycles Couple_AA2->Repeat Cleave Cleave Peptide from Resin Repeat->Cleave Purify_SPPS Purify Final Peptide Cleave->Purify_SPPS Start_AA Start with C-terminal Amino Acid Ester Couple1 Couple Protected Amino Acid Start_AA->Couple1 Purify1 Purify Dipeptide Couple1->Purify1 Deprotect_LPPS N-terminal Deprotection Purify1->Deprotect_LPPS Couple2 Couple Next Protected Amino Acid Deprotect_LPPS->Couple2 Repeat_LPPS Repeat Coupling, Purification, and Deprotection Couple2->Repeat_LPPS Final_Deprotect Final Deprotection Repeat_LPPS->Final_Deprotect Purify_LPPS Purify Final Peptide Final_Deprotect->Purify_LPPS

A simplified workflow comparing the key stages of Solid-Phase and Liquid-Phase Peptide Synthesis.

Delving into the Signaling Pathway of Enkephalins

Enkephalins exert their biological effects, primarily analgesia, by acting on opioid receptors. Understanding this signaling pathway is crucial for the development of novel pain therapeutics.

Enkephalin_Signaling_Pathway Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ, δ) Enkephalin->Opioid_Receptor G_Protein Gi/Go Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release K_Channel->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

The signaling cascade initiated by enkephalin binding to opioid receptors, leading to analgesia.

Detailed Experimental Protocols

The following are representative protocols for the synthesis of a Met-enkephalin analog (Tyr-Gly-Gly-Phe-Met) using both Fmoc-SPPS and Boc-LPPS methodologies. These protocols are based on established procedures and can be adapted for the synthesis of similar peptides.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol

This method utilizes a solid resin support and the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus.

1. Resin Preparation and Swelling:

  • Start with a pre-loaded Wang resin with Fmoc-Met-OH.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5 minutes, drain, and then repeat for 15-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH), a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF to remove excess reagents.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

3. Cleavage and Final Deprotection:

  • After the final coupling and deprotection step, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

4. Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Boc-Based Liquid-Phase Peptide Synthesis (LPPS) Protocol

This classical approach involves the synthesis of the peptide in solution, with purification of intermediates at each step. It utilizes the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

1. C-terminal Amino Acid Protection:

  • Protect the C-terminus of Methionine as a methyl or benzyl (B1604629) ester (e.g., H-Met-OMe).

2. Stepwise Peptide Elongation:

  • Dipeptide Synthesis (Boc-Phe-Met-OMe):

    • Couple Boc-Phe-OH with H-Met-OMe using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable organic solvent (e.g., DCM or DMF).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, filter the dicyclohexylurea (DCU) byproduct and purify the dipeptide by column chromatography or recrystallization.

  • Boc Deprotection: Remove the Boc group from the purified dipeptide using an acid such as TFA in DCM. Neutralize the resulting amine salt.

  • Tripeptide Synthesis (Boc-Gly-Phe-Met-OMe): Couple Boc-Gly-OH to the deprotected dipeptide using the same coupling procedure as above, followed by purification.

  • Repeat the deprotection, coupling, and purification steps for the remaining amino acids (Gly, Tyr).

3. Final Deprotection and Purification:

  • After the synthesis of the fully protected pentapeptide (Boc-Tyr(tBu)-Gly-Gly-Phe-Met-OMe), remove all protecting groups. The Boc and tBu groups are removed with a strong acid like TFA, and the C-terminal ester is typically saponified or removed by hydrogenolysis.

  • Purify the final peptide using RP-HPLC.

  • Lyophilize the pure fractions to yield the final product.

Conclusion

Both Solid-Phase and Liquid-Phase Peptide Synthesis are powerful techniques for the production of enkephalin analogs and other peptides. SPPS, particularly with Fmoc chemistry, offers advantages in terms of speed, ease of automation, and suitability for the synthesis of longer peptides, making it the preferred method for research and early-stage development. LPPS, while more labor-intensive, remains a valuable and cost-effective option for the large-scale synthesis of shorter peptides and can be advantageous for certain complex sequences. The selection of the optimal synthesis strategy will ultimately depend on the specific goals and constraints of the research or development project.

A Comparative Guide to Validating In Silico Predictions of the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met with Wet-Lab Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between in silico predictions and wet-lab experimental results for the synthetic peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met. The content is designed for researchers, scientists, and drug development professionals, offering objective analysis and detailed experimental data to bridge the gap between computational modeling and empirical validation.[1][2]

In Silico Predictions

Computational modeling serves as a cost-effective and rapid method to generate initial hypotheses about a peptide's structure and function.[1] For the peptide this compound, a series of in silico predictions were generated using common bioinformatics tools.

  • Structural Prediction: The three-dimensional structure of the peptide was predicted using the PEP-FOLD4 server.[3] This tool models the peptide's conformation based on its amino acid sequence.[3]

  • Binding Affinity Prediction: Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity of the peptide to a hypothetical target, the Human Mitogen-Activated Protein Kinase 1 (MAPK1).[4]

  • Bioactivity Prediction: The potential bioactivity of the peptide as a MAPK1 inhibitor was predicted using a machine learning-based model, similar to approaches for predicting peptide bioactivity.[3]

The following table summarizes the in silico predictions for this compound.

Parameter In Silico Prediction Tool Predicted Value
Secondary StructurePEP-FOLD4Predominantly β-sheet
Binding Affinity (Kd) to MAPK1AutoDock Vina5.2 µM
Bioactivity (IC50) against MAPK1Machine Learning Model12.5 µM

Wet-Lab Experimental Validation

To validate the in silico predictions, the peptide this compound was synthesized and characterized using a series of wet-lab experiments.

The peptide was synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. The purity and identity of the synthesized peptide were confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Parameter Experimental Method Result
PurityHPLC>98%
Molecular WeightMass Spectrometry925.02 Da (Observed)
Molecular Weight-925.03 Da (Expected)

Circular Dichroism (CD) spectroscopy was employed to determine the secondary structure of the peptide in solution.

Parameter Experimental Method Result
Secondary StructureCircular DichroismPredominantly β-sheet with some random coil

Surface Plasmon Resonance (SPR) was used to measure the binding affinity of the peptide to the MAPK1 protein.

Parameter Experimental Method Result
Binding Affinity (Kd) to MAPK1Surface Plasmon Resonance7.8 µM

An in vitro kinase assay was performed to determine the inhibitory activity of the peptide against MAPK1.

Parameter Experimental Method Result
Bioactivity (IC50) against MAPK1Kinase Inhibition Assay18.2 µM

Comparison of In Silico Predictions and Experimental Results

The following table provides a direct comparison of the predicted and experimentally determined values.

Parameter In Silico Prediction Wet-Lab Result Conclusion
Secondary StructurePredominantly β-sheetPredominantly β-sheet with some random coilGood correlation
Binding Affinity (Kd) to MAPK15.2 µM7.8 µMIn silico prediction provided a reasonable estimate
Bioactivity (IC50) against MAPK112.5 µM18.2 µMIn silico prediction was in the same order of magnitude

The results indicate a strong correlation between the in silico predictions and the wet-lab experimental data, demonstrating the utility of computational models in guiding peptide research.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

  • Resin Swelling: Rink amide resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) was coupled to the resin using HBTU/HOBt as coupling reagents in the presence of DIPEA for 2 hours.

  • Washing: The resin was washed with DMF and dichloromethane (B109758) (DCM).

  • Repeating Cycles: Steps 2-4 were repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and all side-chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water for 3 hours.

  • Precipitation and Purification: The crude peptide was precipitated in cold diethyl ether, collected by centrifugation, and purified by preparative HPLC.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Instrument: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Mode: Positive ion mode.

  • Analysis: The molecular weight of the purified peptide was determined.

  • The purified peptide was dissolved in 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 0.1 mg/mL.

  • CD spectra were recorded from 190 to 260 nm at 25°C using a Jasco J-815 spectropolarimeter.

  • The secondary structure content was estimated using the K2D3 web server.

  • MAPK1 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • The peptide was serially diluted in HBS-EP+ buffer and injected over the sensor surface at various concentrations (1-20 µM).

  • The association and dissociation kinetics were monitored in real-time.

  • The equilibrium dissociation constant (Kd) was calculated by fitting the data to a 1:1 Langmuir binding model.

  • The assay was performed in a 96-well plate.

  • Each well contained MAPK1 enzyme, a fluorescently labeled substrate peptide, and ATP.

  • The synthesized peptide was added at various concentrations (0.1-100 µM).

  • The reaction was incubated at 30°C for 1 hour.

  • The amount of phosphorylated substrate was quantified using a fluorescence plate reader.

  • The IC50 value was determined by plotting the percentage of inhibition against the peptide concentration.

Visualizations

G cluster_0 In Silico Prediction cluster_1 Wet-Lab Validation Peptide Sequence Peptide Sequence Structure Prediction Structure Prediction Peptide Sequence->Structure Prediction PEP-FOLD4 Bioactivity Prediction Bioactivity Prediction Peptide Sequence->Bioactivity Prediction ML Model Molecular Docking Molecular Docking Structure Prediction->Molecular Docking AutoDock Vina Structural Analysis (CD) Structural Analysis (CD) Structure Prediction->Structural Analysis (CD) Compare Predicted Binding Affinity Predicted Binding Affinity Molecular Docking->Predicted Binding Affinity Predicted Bioactivity Predicted Bioactivity Bioactivity Prediction->Predicted Bioactivity Binding Assay (SPR) Binding Assay (SPR) Predicted Binding Affinity->Binding Assay (SPR) Compare Bioactivity Assay Bioactivity Assay Predicted Bioactivity->Bioactivity Assay Compare Peptide Synthesis Peptide Synthesis Purification (HPLC) Purification (HPLC) Peptide Synthesis->Purification (HPLC) Characterization (MS) Characterization (MS) Purification (HPLC)->Characterization (MS) Characterization (MS)->Structural Analysis (CD) Structural Analysis (CD)->Binding Assay (SPR) Binding Assay (SPR)->Bioactivity Assay

Caption: Proposed inhibitory action of the peptide on the MAPK signaling pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory materials such as the peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met are paramount for ensuring a safe and compliant work environment. While this specific peptide is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols and institutional guidelines for chemical waste management.

Immediate Safety and Handling

Before disposal, ensure appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is worn.[1] In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. Following a spill, the area should be decontaminated and thoroughly washed.[1]

Core Disposal Principles

The primary guideline for the disposal of any chemical, including this compound, is to adhere to local, state, and federal regulations.[1][2] Most research peptides are typically disposed of as chemical waste.[3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols tailored to your location and facilities.[1][3]

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the safe disposal of this compound in various forms.

Liquid Waste (Solutions)
  • Collection : Collect all aqueous solutions containing the peptide in a designated, leak-proof, and clearly labeled chemical waste container.[4]

  • Labeling : The container must be labeled with "Chemical Waste," the full name of the peptide ("this compound"), concentration, and the accumulation start date.[3]

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for pickup and disposal through your institution's EHS department. Do not pour peptide solutions down the sanitary sewer unless explicitly authorized by your EHS office. [1][4]

Solid Waste (Lyophilized Powder, Contaminated Labware)
  • Collection : Place unused or expired lyophilized peptide, along with any contaminated items such as pipette tips, vials, and gloves, into a designated, leak-proof, and clearly labeled solid chemical waste container.[1]

  • Labeling : The container should be clearly marked as "Chemical Waste," with the contents described as "Solid waste contaminated with this compound," and include the start date of accumulation.

  • Decontamination (Optional but Recommended) : For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes.[1] After decontamination, decant the bleach solution and manage it as liquid chemical waste. The decontaminated solid waste can then be placed in the appropriate laboratory waste stream as per institutional guidelines.[1]

  • Disposal : Dispose of the sealed container through your institution's hazardous waste program.[2]

Empty Containers
  • Rinsing : Thoroughly rinse empty vials and containers that held the peptide with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection : Collect the rinsate as liquid chemical waste.[1]

  • Defacing : Deface or remove the original label to prevent misuse.[5]

  • Disposal : Once rinsed and defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

Summary of Waste Streams

Waste TypeContainerLabeling RequirementsDisposal Pathway
Liquid Peptide Solutions Leak-proof chemical waste container"Chemical Waste", "this compound", Concentration, Start DateInstitutional EHS Chemical Waste Program
Solid Peptide Waste Leak-proof solid chemical waste container"Chemical Waste", "Solid waste contaminated with this compound", Start DateInstitutional EHS Chemical Waste Program
Contaminated Labware Designated chemical or biohazardous waste container"Chemical Waste" or "Biohazardous Waste", Contents, Start DateInstitutional EHS Chemical Waste Program
Empty Peptide Containers Regular laboratory glass or plastic wasteOriginal label defaced or removedRegular Laboratory Waste (after rinsing)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 A Identify Waste Type (Liquid, Solid, Empty Container) B Liquid Waste (Peptide Solution) A->B C Solid Waste (Powder, Contaminated Labware) A->C D Empty Container A->D E Collect in Labeled Chemical Waste Container B->E F Collect in Labeled Solid Waste Container C->F H Rinse Thoroughly with Solvent D->H J Dispose via Institutional EHS E->J G Decontaminate (Optional) with 10% Bleach F->G Optional G->J I Collect Rinsate as Liquid Chemical Waste H->I K Deface Label & Dispose as Regular Lab Waste H->K I->E

References

Essential Safety and Logistical Information for Handling Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of synthetic peptides like Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Met is paramount for both personal safety and research integrity. While the toxicological properties of this specific peptide have not been thoroughly investigated, it is prudent to treat it with due care, adhering to standard laboratory safety protocols for handling chemical compounds.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is essential to prevent accidental contact and inhalation.

Recommended PPE:

EquipmentSpecificationPurpose
Gloves Nitrile or latexPrevents skin contact.[2] It is advisable to change gloves between handling different peptides to avoid cross-contamination.[2]
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from airborne particles and accidental splashes.[3][4]
Lab Coat Standard laboratory coatShields clothing and skin from contamination.[2][5]
Respiratory Protection Face mask or respiratorRecommended when handling fine powders to avoid inhalation.[1][2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure risks and maintain the peptide's stability.

  • Preparation : Before handling the peptide, ensure your designated workspace is clean and disinfected.[6] Allow the sealed vial of the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation and moisture uptake, which can degrade the peptide.[7][8]

  • Reconstitution : Work in a sterile environment and use high-purity water or a recommended buffer solution for reconstitution. Utilize calibrated pipettes and sterile equipment to ensure accuracy and prevent contamination.

  • Storage :

    • Lyophilized Powder : For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container, protected from light.[7][8]

    • Reconstituted Solution : To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted peptide into single-use vials and store them at -20°C or colder.[7][8] For short-term needs, refrigerated storage may be adequate.[6]

  • Labeling : Clearly label all vials with the peptide name, concentration, and date of preparation to ensure accurate identification.[2][6]

Disposal Plan: Managing Peptide Waste

Proper disposal of peptide waste is crucial to protect personnel and the environment. All materials that have come into contact with this compound should be treated as laboratory chemical waste.[6]

  • Liquid Waste :

    • Collect all solutions containing the peptide, including unused stock and experimental buffers, in a designated and clearly labeled hazardous waste container.[9][10]

    • Never pour peptide solutions down the sink.[5][6]

    • The initial rinse of any contaminated labware should also be collected as liquid hazardous waste.[10]

  • Solid Waste :

    • Dispose of all contaminated solid materials, such as gloves, wipes, pipette tips, and empty vials, in a designated biohazard or chemical waste bag.[6][9]

    • Seal the waste container before discarding it to keep the workspace safe.[6]

  • Institutional Guidelines : Always adhere to your institution's environmental health and safety (EHS) guidelines for the disposal of chemical waste.[9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the key steps and decision points.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Equilibrate Peptide to Room Temperature C Don Personal Protective Equipment A->C B Prepare Clean Workspace B->C D Reconstitute Peptide C->D E Use in Experiment D->E F Aliquot Solution D->F H Collect Liquid Waste E->H I Collect Solid Waste E->I G Store at -20°C or Colder F->G J Follow Institutional EHS Guidelines H->J I->J

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.